molecular formula C166H261N51O52S4 B1591339 Cck-33 CAS No. 9011-97-6

Cck-33

Katalognummer: B1591339
CAS-Nummer: 9011-97-6
Molekulargewicht: 3931 g/mol
InChI-Schlüssel: QFLBZJPOIZFFJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter system with a diverse range of actions in the gastrointestinal tract and central nervous system . It is synthesized as multiple bioactive forms (e.g., CCK-58, -33, -8, and -4) through post-translational modification of a precursor, with the sulfated octapeptide CCK-8S being predominant in the brain . Its functions are mediated by two G-protein coupled receptors (GPCRs): the CCK-1 receptor (CCK1R), largely expressed in peripheral tissues like the pancreas and gallbladder, and the CCK-2 receptor (CCK2R), which is predominant in the brain . In gastrointestinal research, CCK is a critical tool for studying digestion. It is released from enteroendocrine I-cells in the duodenum in response to fatty acids and proteins . Its primary peripheral roles include stimulating the secretion of digestive enzymes from the pancreas, inducing the contraction of the gallbladder to release bile, and regulating gut motility by inhibiting gastric emptying . In neuroscience, CCK is the most abundant neuropeptide in the brain and is a key focus of research on satiety, anxiety, and memory . It mediates satiety by acting on receptors in the brain and through vagal afferent pathways . Furthermore, CCK is a potent anxiogenic and panicogenic agent; the tetrapeptide fragment CCK-4 is well-established for inducing panic attacks in experimental models, highlighting its significance in studying anxiety disorders . Additional research areas include its role as an incretin in glucose homeostasis, its anti-inflammatory properties, and its expression in certain cancers, making it a potential tumor-marker . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

IUPAC Name

3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[4-amino-2-[[5-amino-2-[[2-[[4-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[5-carbamimidamido-2-[[2-[[2-[[1-[2-(2,6-diaminohexanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-2-(4-sulfooxyphenyl)acetyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C166H261N51O52S4/c1-15-84(9)130(159(261)211-116(78-220)154(256)206-110(68-125(227)228)150(252)191-97(38-27-54-182-165(176)177)139(241)205-112(70-127(231)232)152(254)215-132(88-42-44-91(45-43-88)269-273(266,267)268)161(263)197-100(48-58-270-12)135(237)185-75-124(226)190-106(64-89-72-184-94-35-21-20-33-92(89)94)146(248)195-101(49-59-271-13)141(243)204-111(69-126(229)230)151(253)198-103(133(173)235)63-87-31-18-17-19-32-87)213-143(245)98(39-28-55-183-166(178)179)192-147(249)107(65-90-73-180-80-187-90)201-153(255)115(77-219)210-157(259)119-41-30-57-217(119)163(265)113(71-128(233)234)207-145(247)105(62-82(5)6)200-149(251)109(67-122(172)224)203-140(242)99(46-47-120(170)222)193-144(246)104(61-81(3)4)199-148(250)108(66-121(171)223)202-138(240)96(36-23-25-52-168)196-158(260)129(83(7)8)212-160(262)131(85(10)16-2)214-155(257)117(79-221)208-142(244)102(50-60-272-14)194-137(239)95(37-26-53-181-164(174)175)189-123(225)74-186-136(238)114(76-218)209-156(258)118-40-29-56-216(118)162(264)86(11)188-134(236)93(169)34-22-24-51-167/h17-21,31-33,35,42-45,72-73,80-86,93,95-119,129-132,184,218-221H,15-16,22-30,34,36-41,46-71,74-79,167-169H2,1-14H3,(H2,170,222)(H2,171,223)(H2,172,224)(H2,173,235)(H,180,187)(H,185,237)(H,186,238)(H,188,236)(H,189,225)(H,190,226)(H,191,252)(H,192,249)(H,193,246)(H,194,239)(H,195,248)(H,196,260)(H,197,263)(H,198,253)(H,199,250)(H,200,251)(H,201,255)(H,202,240)(H,203,242)(H,204,243)(H,205,241)(H,206,256)(H,207,247)(H,208,244)(H,209,258)(H,210,259)(H,211,261)(H,212,262)(H,213,245)(H,214,257)(H,215,254)(H,227,228)(H,229,230)(H,231,232)(H,233,234)(H4,174,175,181)(H4,176,177,182)(H4,178,179,183)(H,266,267,268)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLBZJPOIZFFJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(C1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CNC=N5)NC(=O)C(CO)NC(=O)C6CCCN6C(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C166H261N51O52S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3931 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

not water soluble
Record name Cholecystokinin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08862
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

9011-97-6
Record name Cecekin vitrum
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009011976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholecystokinin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08862
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Cholecystokinin-33: A Comprehensive Technical Guide to its Core Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin-33 (CCK-33), a 33-amino acid peptide hormone, is a crucial regulator of physiological processes in both the gastrointestinal (GI) system and the central nervous system (CNS).[1][2] Synthesized and secreted by enteroendocrine I-cells in the duodenum and jejunum in response to dietary fats and proteins, this compound orchestrates a series of events essential for digestion and nutrient absorption.[3] Beyond its classical role as a gut hormone, this compound also functions as a prominent neuropeptide, influencing satiety, anxiety, and memory. This technical guide provides an in-depth exploration of the core functions of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows to support advanced research and drug development endeavors.

Core Functions and Quantitative Data

The physiological effects of this compound are mediated through its interaction with two G protein-coupled receptors: the cholecystokinin-1 receptor (CCK1R) and the cholecystokinin-2 receptor (CCK2R). The differential expression of these receptors throughout the body dictates the diverse actions of this compound.

Gastrointestinal Functions

This compound is a primary regulator of digestive processes, ensuring the efficient breakdown and absorption of nutrients.

  • Gallbladder Contraction: this compound potently stimulates the contraction of the gallbladder, leading to the release of bile into the small intestine. Bile is essential for the emulsification and digestion of fats.[1][4]

  • Pancreatic Enzyme Secretion: It triggers the secretion of a broad spectrum of digestive enzymes from the pancreatic acinar cells, including amylase, lipase, and proteases, which are vital for the breakdown of carbohydrates, fats, and proteins.[2][5]

  • Inhibition of Gastric Emptying: this compound slows the rate at which food exits the stomach, allowing for more thorough digestion in the small intestine.

  • Smooth Muscle Contraction: this compound influences the motility of the gastrointestinal tract by inducing the contraction of smooth muscle cells.[6]

Table 1: Quantitative Data on the Gastrointestinal Effects of this compound

ParameterSpecies/ModelThis compound Dose/ConcentrationObserved EffectReference(s)
Gallbladder Ejection Fraction Human0.40 IDU/kg (3.07 ng/kg) over 20 min74.2% ± 17.1%[7][8]
HumanPlasma level of 411.1 ± 79.9 pg/mlMaximum reduction of gallbladder volume to one-third of original[1]
Pancreatic Protein Output Pig13 pmol/kg (local injection)Increase from 0.3 ± 0.3 to 2.1 ± 2.1 mg/kg/h[2]
Pig130 pmol/kg (peripheral injection)Significant stimulation of pancreatic secretion[5]
Pancreatic Trypsin Output Pig13 pmol/kg (local injection)Increase from 0.25 ± 0.2 to 1.5 ± 1.5 U/kg/h[2]
Antral Smooth Muscle Contraction CanineDose-dependentIncreased force and frequency of spontaneous contractions[6]
Central Nervous System Functions

As the most abundant neuropeptide in the brain, this compound plays a significant role in neurotransmission and modulates various behaviors.

  • Satiety Signaling: this compound is a key short-term satiety signal, reducing food intake by acting on CCK1R on vagal afferent neurons, which in turn signal to the brainstem to induce feelings of fullness.[9][10]

  • Anxiety and Panic Disorders: Central administration of CCK peptides has been shown to induce anxiety-like behaviors in animal models, suggesting a role for CCK in the pathophysiology of anxiety and panic disorders.

  • Memory and Learning: CCK and its receptors are implicated in cognitive processes, with studies suggesting a modulatory role in learning and memory.

Table 2: Quantitative Data on the CNS-mediated Effects of this compound

ParameterSpecies/ModelThis compound Dose/ConcentrationObserved EffectReference(s)
Food Intake (Meal Size) Rat0.05 - 0.25 nmol/kgDose-dependent reduction in meal size[9]
Satiety Ratio Rat0.05 - 0.25 nmol/kgDose-dependent increase in satiety ratio[9]
Food Intake Inhibition (ID50) RatNot significantly different from CCK-8Potent inhibition of food intake[10]
Receptor Binding Affinity

The biological actions of this compound are initiated by its binding to CCK1 and CCK2 receptors. The affinity of this compound for these receptors is a critical determinant of its potency.

Table 3: Receptor Binding Affinities of CCK Peptides

Receptor SubtypeLigandSpecies/TissueBinding Affinity (Ki/IC50)Reference(s)
CCK1 Receptor This compoundRat Pancreatic AciniEqual potency to CCK-8[11]
CCK-58~0.6-1 nM (Ki)[12]
CCK2 Receptor This compoundMouse Cerebral CortexNanomolar affinity[3]
CCK-8~0.3-1 nM (Ki)[12]
Gastrin~0.3-1 nM (Ki)[12]
L-365,260 (R enantiomer)Human (recombinant)0.25 - 3.3 nM (IC50)[13]

Note: Specific Ki or IC50 values for this compound are not always explicitly reported in the literature, with potency often compared to the well-characterized octapeptide fragment, CCK-8.

Signaling Pathways

Upon binding of this compound to its receptors, a cascade of intracellular signaling events is initiated. The CCK1 receptor, primarily responsible for the gastrointestinal effects of CCK, couples to the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, mediates many of the downstream physiological effects of this compound, such as smooth muscle contraction and enzyme secretion.[14][15]

CCK1R_Signaling_Pathway cluster_cytosol Cytosol CCK33 This compound CCK1R CCK1 Receptor CCK33->CCK1R Binds Gq11 Gq/11 CCK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum Ca2_cyto Increased [Ca2+]i ER->Ca2_cyto Ca2+ Release Ca2_ER Ca2+ Response Physiological Response (e.g., Contraction, Secretion) Ca2_cyto->Response Activates Ca2+-dependent Proteins PKC->Response Phosphorylates Targets

Caption: CCK1 Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for CCK Receptors

This protocol describes a competitive binding assay to determine the affinity of this compound for its receptors.

a. Materials:

  • Membrane preparation from cells expressing CCK1R or CCK2R (e.g., rat pancreatic acini)

  • Radiolabeled CCK ligand (e.g., [¹²⁵I]Bolton-Hunter labeled CCK-8 or this compound)

  • Unlabeled this compound (for competition)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold binding buffer)

  • Glass fiber filters

  • Scintillation counter and fluid

b. Procedure:

  • Incubate a fixed concentration of the radiolabeled CCK ligand with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of unlabeled CCK.

  • Calculate specific binding by subtracting non-specific from total binding.

  • Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents: - Membrane Preparation - Radiolabeled CCK - Unlabeled this compound - Buffers start->prep_reagents incubation Incubate: Radiolabeled CCK + Membranes + Increasing [Unlabeled this compound] prep_reagents->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration wash Wash Filters filtration->wash counting Scintillation Counting wash->counting analysis Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC50/Ki counting->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.
In Vitro Smooth Muscle Contraction Assay

This protocol outlines a method to measure the contractile effect of this compound on isolated smooth muscle strips.

a. Materials:

  • Isolated smooth muscle strips (e.g., from gallbladder or antrum)

  • Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂/5% CO₂

  • Isotonic force transducer

  • Data acquisition system

  • This compound solutions of varying concentrations

b. Procedure:

  • Mount the smooth muscle strip in the organ bath under a slight resting tension.

  • Allow the tissue to equilibrate for a period (e.g., 60 minutes), with periodic washing.

  • Record baseline contractile activity.

  • Add this compound to the organ bath in a cumulative or non-cumulative manner, starting with the lowest concentration.

  • Record the contractile response (increase in force) after each addition of this compound.

  • After the highest concentration, wash the tissue to return to baseline.

  • Analyze the data to generate a dose-response curve and determine the EC50 of this compound.

Muscle_Contraction_Workflow start Start isolate_tissue Isolate Smooth Muscle Strip start->isolate_tissue mount_tissue Mount Tissue in Organ Bath isolate_tissue->mount_tissue equilibrate Equilibrate and Record Baseline mount_tissue->equilibrate add_cck Add Cumulative Doses of this compound equilibrate->add_cck record_response Record Contractile Response add_cck->record_response record_response->add_cck Next Dose washout Washout record_response->washout Final Dose analyze Analyze Data: - Generate Dose-Response Curve - Determine EC50 washout->analyze end End analyze->end

Caption: In Vitro Smooth Muscle Contraction Workflow.
In Vivo Satiety Study in Rodents

This protocol details an experiment to assess the satiating effect of this compound in rats.[9][16]

a. Materials:

  • Male Sprague-Dawley rats, individually housed

  • Automated feeding monitoring system

  • Liquid or standard chow diet

  • This compound solutions for intraperitoneal (IP) injection

  • Vehicle control (e.g., saline)

b. Procedure:

  • Habituate the rats to the housing, feeding system, and injection procedure.

  • Establish a baseline food intake pattern for each animal.

  • On the test day, following a period of food deprivation, administer a specific dose of this compound or vehicle via IP injection.

  • Immediately provide access to the diet and record food intake continuously.

  • Analyze the data to determine the effect of this compound on meal size, meal duration, and the inter-meal interval compared to the vehicle control.

  • Repeat the experiment with different doses of this compound to establish a dose-response relationship.

Satiety_Study_Workflow start Start habituation Habituate Rats to Experimental Conditions start->habituation baseline Establish Baseline Food Intake habituation->baseline injection Administer this compound or Vehicle (IP) baseline->injection feeding Provide Access to Food injection->feeding monitoring Monitor Food Intake (Meal Size, Duration, IMI) feeding->monitoring analysis Analyze Data and Compare to Baseline and Vehicle monitoring->analysis end End analysis->end

Caption: In Vivo Satiety Study Workflow.

Conclusion

Cholecystokinin-33 is a multifaceted peptide with indispensable roles in digestive physiology and central nervous system function. A thorough understanding of its mechanisms of action, supported by robust quantitative data and well-defined experimental protocols, is paramount for the continued exploration of its therapeutic potential. This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing the foundational knowledge and methodological details necessary to advance our understanding of this compound and its role in health and disease. The continued investigation into the nuanced functions of this compound holds promise for the development of novel therapeutics for a range of disorders, from obesity and digestive diseases to neurological and psychiatric conditions.

References

Cholecystokinin-33: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin-33 (CCK-33) is a crucial peptide hormone and neurotransmitter belonging to the cholecystokinin family, which plays a pivotal role in regulating various physiological processes within the gastrointestinal and central nervous systems.[1] Synthesized and secreted by enteroendocrine I-cells in the duodenum and jejunum, as well as by neurons in the brain, this compound is a 33-amino acid peptide that exerts its effects through interaction with specific G protein-coupled receptors (GPCRs).[2][3] This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its interaction with its receptors and the subsequent intracellular signaling cascades. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of the key pathways.

Data Presentation: Quantitative Analysis of this compound Activity

The biological effects of this compound are initiated by its binding to two primary receptor subtypes: the Cholecystokinin-1 Receptor (CCK1R) and the Cholecystokinin-2 Receptor (CCK2R).[1] The affinity of this compound for these receptors and the subsequent functional responses can be quantified through various in vitro assays. The following tables summarize key quantitative data for this compound and related peptides.

LigandReceptorAssay TypeCell Line/TissueKi (nM)Kd (nM)Reference
This compoundCCK1RRadioligand BindingRat Pancreas~0.6-1[4]
CCK-8 (sulfated)CCK1RRadioligand BindingRat Pancreas~0.6-1[4]
CCK-8 (desulfated)CCK1RRadioligand BindingRat Pancreas~300-500[4]
Gastrin-17CCK1RRadioligand BindingRat Pancreas>1000[4]
This compoundCCK2RRadioligand BindingMouse Cerebral Cortex~0.3-1[4]
CCK-8 (sulfated)CCK2RRadioligand BindingMouse Cerebral Cortex~0.3-1[4]
Gastrin-17CCK2RRadioligagnd BindingMouse Cerebral Cortex~0.3-1[4]

Table 1: Receptor Binding Affinities. This table presents the inhibitory constants (Ki) and dissociation constants (Kd) of this compound and related peptides for CCK1R and CCK2R.

LigandReceptorFunctional AssayCell LineEC50 (nM)Reference
CCK-8 (sulfated)cCCK1RCalcium MobilizationCHO cells5.41 ± 1.15[5]
CCK-8 (sulfated)cCCK2RCalcium MobilizationCHO cells1.93 ± 0.70[5]
CCK-4cCCK2RCalcium MobilizationCHO cells0.91 ± 0.49[5]
CCK-2R Agonist (1S)mCCK2RIP ProductionRecombinant mouse cells0.2[6]
CCK-2R Agonist (2S)mCCK2RIP ProductionRecombinant mouse cells0.4[6]

Table 2: Functional Potencies. This table outlines the half-maximal effective concentrations (EC50) of CCK peptides for downstream signaling events.

Core Signaling Pathways

This compound binding to its receptors initiates a cascade of intracellular events mediated by heterotrimeric G proteins. The primary signaling pathway for both CCK1R and CCK2R involves the activation of the Gq family of G proteins.[7] However, CCK1R has also been shown to couple to Gs, leading to the activation of an alternative signaling pathway.[7]

Gq-Mediated Pathway

Upon activation by this compound, the Gq alpha subunit of the G protein stimulates phospholipase C (PLC).[8] PLCβ is a key isoform activated in this pathway.[9] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]

  • IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[10] This rapid increase in intracellular calcium is a hallmark of CCK receptor activation.[1]

  • DAG and Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC).[8] Classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms are downstream effectors in this pathway.[11] Activated PKC then phosphorylates a variety of cellular proteins, leading to diverse physiological responses.

Gs-Mediated Pathway

In addition to the Gq pathway, CCK1R can also couple to the Gs alpha subunit.[7] This interaction leads to the activation of adenylyl cyclase, which converts ATP into cyclic AMP (cAMP).[12] The subsequent increase in intracellular cAMP activates protein kinase A (PKA), which then phosphorylates target proteins, including transcription factors, to modulate gene expression and other cellular functions.[12][13]

Mitogen-Activated Protein Kinase (MAPK) Pathway

Both CCK1R and CCK2R activation can lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway.[5] This can occur through both G protein-dependent and β-arrestin-mediated mechanisms. The activation of the MAPK pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival.[14]

Regulation of Gene Expression

The signaling cascades initiated by this compound ultimately converge on the nucleus to regulate gene expression.[15] Transcription factors such as CREB (cAMP response element-binding protein) can be activated by PKA and MAPK pathways, leading to the transcription of specific genes.[15] This transcriptional regulation is fundamental to the long-term effects of this compound on cellular function and adaptation.

Mandatory Visualizations

CCK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus CCK33 This compound CCK1R CCK1R CCK33->CCK1R binds CCK2R CCK2R CCK33->CCK2R binds Gq Gq CCK1R->Gq activates Gs Gs CCK1R->Gs activates CCK2R->Gq activates PLC PLC Gq->PLC activates MAPK_cascade MAPK Cascade (e.g., ERK) Gq->MAPK_cascade activates AC AC Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates PKC->MAPK_cascade activates Transcription_Factors Transcription Factors (e.g., CREB) PKC->Transcription_Factors phosphorylates cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates PKA->MAPK_cascade activates PKA->Transcription_Factors phosphorylates MAPK_cascade->Transcription_Factors phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression regulates

Caption: Overview of this compound signaling pathways.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biochemical & Functional Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Cell Culture (e.g., CHO, HEK293 expressing CCKRs) Receptor_Expression Verification of Receptor Expression (e.g., Western Blot, qPCR) Cell_Culture->Receptor_Expression Binding_Assay Radioligand Binding Assay (Determine Ki/Kd) Receptor_Expression->Binding_Assay Gq_Assay Gq Pathway Assays (Calcium Imaging, IP1/IP3 Assay) Receptor_Expression->Gq_Assay Gs_Assay Gs Pathway Assay (cAMP Assay) Receptor_Expression->Gs_Assay MAPK_Assay MAPK Pathway Assay (Western Blot for p-ERK) Receptor_Expression->MAPK_Assay Data_Analysis Quantitative Data Analysis (EC50/IC50 determination) Binding_Assay->Data_Analysis Gq_Assay->Data_Analysis Gs_Assay->Data_Analysis MAPK_Assay->Data_Analysis Mechanism_Elucidation Elucidation of Mechanism of Action Data_Analysis->Mechanism_Elucidation

Caption: Workflow for studying this compound signaling.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound's mechanism of action. The following are representative protocols for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to its receptors.

1. Membrane Preparation:

  • Culture cells expressing the CCK receptor of interest (e.g., CHO-K1 cells stably transfected with human CCK1R or CCK2R).

  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with protease inhibitors.[16]

  • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.[17]

  • Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Determine protein concentration using a standard method (e.g., BCA assay).

2. Binding Reaction:

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or a high concentration of unlabeled CCK-8 (e.g., 1 µM, for non-specific binding) or varying concentrations of unlabeled this compound (for competition assay).

    • 50 µL of radiolabeled ligand (e.g., ¹²⁵I-CCK-8) at a concentration near its Kd.

    • 100 µL of the membrane preparation (containing 10-50 µg of protein).

  • Incubate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[17]

3. Separation and Detection:

  • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.[16]

  • Wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[16]

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • For saturation binding, plot specific binding against the concentration of radioligand to determine Kd and Bmax.

  • For competition binding, plot the percentage of specific binding against the concentration of unlabeled this compound to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.[16]

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the Gq pathway.

1. Cell Preparation:

  • Seed cells expressing the CCK receptor of interest onto black, clear-bottom 96-well plates and allow them to adhere overnight.[18]

  • Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

2. Dye Loading:

  • Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8 AM) in the buffered salt solution.

  • Incubate the cells with the dye loading solution for 45-60 minutes at 37°C in the dark.[19][20]

  • Wash the cells to remove excess extracellular dye.[20]

3. Agonist Stimulation and Signal Detection:

  • Place the plate in a fluorescence plate reader (e.g., FLIPR or a confocal microscope).

  • Establish a baseline fluorescence reading.

  • Add varying concentrations of this compound to the wells and immediately begin recording the fluorescence intensity over time (typically every 1-2 seconds for 2-3 minutes). The excitation wavelength for Fluo-4/Fluo-8 is around 488 nm, and the emission is measured around 515-525 nm.[18]

4. Data Analysis:

  • The change in fluorescence intensity (ΔF) is normalized to the baseline fluorescence (F₀) to give ΔF/F₀.

  • Plot the peak ΔF/F₀ against the concentration of this compound to generate a dose-response curve and determine the EC50.

Western Blot for MAPK (ERK) Phosphorylation

This assay detects the activation of the MAPK pathway by measuring the phosphorylation of ERK.

1. Cell Culture and Treatment:

  • Culture cells to 70-80% confluency in 6-well plates.

  • Starve the cells in serum-free media for 4-12 hours to reduce basal ERK phosphorylation.[14]

  • Treat the cells with varying concentrations of this compound for a specified time (e.g., 5-15 minutes).

2. Cell Lysis and Protein Quantification:

  • After treatment, place the plates on ice and wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[21]

  • Scrape the cells, collect the lysate, and clarify by centrifugation at high speed (e.g., 14,000 x g for 15 minutes at 4°C).[22]

  • Determine the protein concentration of the supernatant.

3. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[22]

  • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.[23]

  • Transfer the separated proteins to a PVDF membrane.[24]

  • Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[14]

  • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2) overnight at 4°C.[14]

  • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

4. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[24]

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK.[21]

  • Quantify the band intensities using densitometry software. The ratio of p-ERK to total ERK is calculated to determine the fold-change in ERK phosphorylation.

Conclusion

Cholecystokinin-33 is a pleiotropic signaling molecule with a complex and multifaceted mechanism of action. Its ability to activate multiple G protein-coupled signaling pathways, primarily through CCK1R and CCK2R, allows for a wide range of physiological effects. A thorough understanding of these pathways, supported by robust quantitative data and well-defined experimental protocols, is essential for the scientific community engaged in GPCR research and the development of novel therapeutics targeting the CCK system. This technical guide provides a foundational resource for such endeavors, offering a comprehensive overview of the core principles governing this compound's biological functions.

References

The Role of Cholecystokinin-33 in Gastrointestinal Motility: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin-33 (CCK-33), a peptide hormone and neurotransmitter, is a key regulator of gastrointestinal (GI) function.[1] Synthesized and released by enteroendocrine I-cells in the duodenum and jejunum in response to fatty acids and amino acids, this compound orchestrates a series of physiological events that are crucial for the digestion and absorption of nutrients.[2] This technical guide provides a comprehensive overview of the role of this compound in GI motility, with a focus on its effects on the gallbladder, stomach, small intestine, and colon. It details the underlying signaling pathways, presents quantitative data from key studies, and outlines experimental protocols for assessing the effects of this compound.

Core Mechanisms of Action

This compound exerts its effects on GI motility primarily through the activation of cholecystokinin-1 receptors (CCK1R) , which are G-protein coupled receptors found on various cell types within the GI tract, including smooth muscle cells and enteric neurons.[3][4] The actions of this compound are multifaceted and can be both direct, acting on smooth muscle, and indirect, mediated by the release of other signaling molecules such as acetylcholine (B1216132) from the myenteric plexus.[1][5]

Effects of this compound on Gastrointestinal Motility

Gallbladder Contraction

One of the most well-characterized effects of this compound is the potent stimulation of gallbladder contraction, leading to the release of bile into the duodenum, a critical step for fat digestion.[6]

Quantitative Data on this compound Induced Gallbladder Contraction

ParameterSpeciesThis compound DosageMethodResultReference(s)
Gallbladder Ejection Fraction (GBEF)Human0.40 IDU/kg (3.07 ng/kg) over 20 minDynamic Cholescintigraphy (DCG)74.2% ± 17.1% (mean ± SD)[3]
Gallbladder Volume ReductionHumanCCK-8 infusion (30 pmol/kg/h)UltrasonographyGallbladder volume decreased to 43% of initial volume after 2 hours.[2]
Gallbladder ContractionHumanPostprandial (endogenous CCK)Gamma ScintigraphyGallbladder volume decreased by 68.4% ± 3.8% (SE).[2]
Gastric Emptying

This compound plays a significant role in inhibiting gastric emptying, which helps to regulate the delivery of chyme from the stomach to the small intestine, ensuring that the duodenum is not overwhelmed with nutrients.[7][8] This effect is primarily mediated through the relaxation of the proximal stomach and contraction of the pyloric sphincter.[8]

Quantitative Data on this compound Induced Changes in Gastric Emptying

ParameterSpeciesThis compound DosageMethodResultReference(s)
Gastric Emptying of LiquidHuman12 pmol/kg/h and 24 pmol/kg/hGastric ScintigraphySignificant delay in gastric emptying compared to saline infusion. The higher dose mimicked the delay seen with a mixed meal.[9]
Residual Gastric Volume (Liquid)HumanPhysiological concentrations of CCK-8Gastric ScintigraphyResidual gastric volume at 90 min increased from 9.9% to 32.1% in controls and from 9.8% to 32.2% in patients with functional dyspepsia.[2]
Gastric Emptying Half-Time (Liquid)HumanPhysiological concentrations of CCK-8Gastric ScintigraphyHalf-emptying time prolonged from 19.4 min to 39.4 min in controls and from 19.5 min to 31.4 min in patients with functional dyspepsia.[2]
Small and Large Intestine Motility

The effects of this compound on the small and large intestines are more complex and can vary depending on the specific region and the interplay with other signaling molecules. In the small intestine, this compound is generally considered to stimulate motility.[6] In the colon, this compound has been shown to increase motility, an effect that is at least partially mediated by the release of acetylcholine and Peptide YY (PYY).[1][9]

Quantitative Data on this compound Induced Changes in Intestinal and Colonic Motility

ParameterSpeciesThis compound DosageMethodResultReference(s)
Colonic Motility IndexRat12, 60, and 240 pM (CCK-8)Isolated Perfused ColonDose-dependent increase in colonic motility.[1]
Colonic Transit TimeMouse (DSS-colitis)N/A (examining endogenous mechanisms)Bead Expulsion AssayColonic transit time was 551 ± 15 seconds in DSS-colitis mice compared to 718 ± 28 seconds in control mice.[10]
Whole Gut Transit TimeMouseN/A (baseline)Carmine Red AssayTransit times can vary significantly depending on factors like gut microbiota.[11]

Signaling Pathways of this compound in Gastrointestinal Motility

The binding of this compound to the CCK1 receptor initiates a cascade of intracellular signaling events. The CCK1R can couple to multiple G proteins, primarily Gq/11 and to a lesser extent Gs.[3][12][13]

  • Gq/11 Pathway: Activation of the Gq/11 protein leads to the stimulation of phospholipase C (PLC).[3][14] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium is a key event leading to smooth muscle contraction and neurotransmitter release.[15][16]

  • Gs Pathway: At higher agonist concentrations, the CCK1R can also activate a Gs-mediated pathway, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[3]

The following diagrams illustrate the key signaling pathways of this compound in gastrointestinal smooth muscle cells and myenteric neurons.

CCK33_Signaling_Smooth_Muscle CCK33 This compound CCK1R CCK1 Receptor CCK33->CCK1R Binds Gq11 Gq/11 CCK1R->Gq11 Activates L_type L-type Ca²⁺ Channel CCK1R->L_type Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to Ca2_influx Ca²⁺ Influx Ca2_influx->Contraction Leads to L_type->Ca2_influx PKC->Contraction Leads to

Caption: this compound signaling in GI smooth muscle.

CCK33_Signaling_Myenteric_Neuron cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell (e.g., Smooth Muscle) CCK33 This compound CCK1R CCK1 Receptor CCK33->CCK1R Binds Ca_channel Voltage-gated Ca²⁺ Channel CCK1R->Ca_channel Modulates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Vesicle Synaptic Vesicle (containing ACh) Ca_influx->Vesicle Triggers fusion ACh_release Acetylcholine (ACh) Release Vesicle->ACh_release AChR Muscarinic Receptor ACh_release->AChR Binds to Response Postsynaptic Response AChR->Response

Caption: this compound signaling in myenteric neurons.

Experimental Protocols

Cholescintigraphy for Gallbladder Ejection Fraction (GBEF)

This non-invasive technique is the gold standard for quantifying gallbladder contraction.[17]

Protocol Workflow

Cholescintigraphy_Workflow Fasting Patient fasts for at least 4 hours Radiotracer Inject 99mTc-labeled HIDA radiopharmaceutical (e.g., mebrofenin (B129125) or disofenin) Fasting->Radiotracer Imaging1 Acquire baseline images until gallbladder filling (approx. 60 minutes) Radiotracer->Imaging1 CCK_infusion Infuse this compound (or analog like sincalide) (e.g., 0.02 µg/kg over 60 minutes) Imaging1->CCK_infusion Imaging2 Acquire dynamic images during and after CCK infusion CCK_infusion->Imaging2 ROI Draw Regions of Interest (ROIs) around the gallbladder and background Imaging2->ROI Curve Generate a time-activity curve ROI->Curve Calculation Calculate GBEF: (Max counts - Min counts) / Max counts * 100% Curve->Calculation

Caption: Cholescintigraphy experimental workflow.

Isolated Perfused Rat Colon Motility Assay

This ex vivo method allows for the direct assessment of the effects of substances on colonic motility in a controlled environment.[15]

Methodology

  • Animal Preparation: An adult rat is anesthetized, and the colon is surgically isolated.

  • Perfusion Setup: The superior mesenteric artery is cannulated for vascular perfusion with an oxygenated physiological salt solution, such as Krebs-Henseleit solution, maintained at 37°C. The lumen of the colon is also perfused with saline.[15]

  • Motility Measurement: Intraluminal pressure changes, indicative of muscle contractions, are monitored using pressure transducers placed in the proximal and distal colon.

  • Drug Administration: After a baseline recording period, this compound is administered intra-arterially in a dose-dependent manner.

  • Data Analysis: The contractile responses are recorded and analyzed to determine changes in motility index or frequency and amplitude of contractions.

Krebs-Henseleit Solution Composition

ComponentConcentration (mM)
NaCl118
KCl4.7
CaCl22.5
MgSO41.2
KH2PO41.2
NaHCO325
Glucose11

The solution should be continuously gassed with 95% O2 and 5% CO2 to maintain a physiological pH of 7.4.[1]

In Vitro Gastrointestinal Motility Assay (Organ Bath)

This technique is used to study the contractility of isolated strips of gastrointestinal smooth muscle.[18][19][20]

Methodology

  • Tissue Preparation: A segment of the desired gastrointestinal tissue (e.g., stomach, ileum, colon) is excised from a euthanized animal and placed in cold, oxygenated Krebs-Henseleit solution. Longitudinal or circular muscle strips are carefully prepared.

  • Organ Bath Setup: The muscle strip is suspended in an organ bath containing Krebs-Henseleit solution at 37°C and continuously bubbled with 95% O2/5% CO2. One end of the strip is fixed, and the other is connected to an isometric force transducer.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.

  • Drug Application: this compound is added to the organ bath in a cumulative or non-cumulative manner to generate a dose-response curve.

  • Data Recording and Analysis: The contractile responses are recorded, and the amplitude and frequency of contractions are measured and analyzed.

Conclusion

This compound is a pivotal regulator of gastrointestinal motility, with significant and distinct effects on the gallbladder, stomach, and intestines. Its actions are primarily mediated through the CCK1 receptor and involve complex signaling pathways in both smooth muscle cells and enteric neurons. A thorough understanding of the mechanisms of action of this compound is essential for researchers and drug development professionals working on novel therapies for gastrointestinal motility disorders. The experimental protocols outlined in this guide provide a foundation for the continued investigation of this important gut-brain peptide.

References

The Discovery and History of Cholecystokinin-33: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, isolation, and characterization of cholecystokinin-33 (CCK-33). It details the pivotal experiments, outlines the methodologies employed, and illustrates the key signaling pathways, offering a comprehensive resource for professionals in the field.

A Historical Overview: From Gut Extract to Purified Peptide

The journey to understanding cholecystokinin began in 1928 when Andrew Conway Ivy and Eric Oldberg at Northwestern University Medical School discovered a substance in intestinal extracts that stimulated gallbladder contraction. They aptly named this substance "cholecystokinin," from the Greek words "chole" (bile), "cysto" (sac), and "kinin" (to move). For decades, cholecystokinin was known primarily for this function.

A significant breakthrough came in 1968 when Swedish biochemists Viktor Mutt and J. Erik Jorpes at the Karolinska Institute in Stockholm successfully isolated and determined the amino acid sequence of a 33-amino acid peptide from porcine upper intestinal tissue, which they identified as cholecystokinin.[1][2][3] This peptide, now known as this compound, was found to be a potent stimulator of both gallbladder contraction and pancreatic enzyme secretion. Their work also revealed that pancreozymin, a substance discovered earlier and thought to be a separate hormone responsible for pancreatic secretion, was, in fact, identical to cholecystokinin.[3]

The structural elucidation of this compound was a landmark achievement that opened the door to a deeper understanding of its diverse physiological roles, not only in the gastrointestinal system but also as a neurotransmitter in the central nervous system.

The Monumental Task of Purification: Isolating this compound

The isolation of this compound from porcine intestinal tissue was a formidable challenge due to its low abundance. The meticulous process employed by Mutt and Jorpes involved several key protein purification techniques common in that era. While a complete, detailed protocol with quantitative yields at each step is not fully documented in a single source, the general workflow can be reconstructed based on their publications and standard biochemical practices of the 1960s.

Experimental Protocol: Purification of Porcine this compound (Inferred)

Objective: To isolate and purify cholecystokinin-33 from porcine upper intestinal tissue.

Materials:

  • Upper intestines from pigs

  • Boiling water bath

  • Acetic acid

  • Sodium chloride (NaCl)

  • Ethanol (B145695)

  • Diethyl ether

  • Carboxymethyl-cellulose (CMC) for ion-exchange chromatography

  • Sephadex gels for gel filtration chromatography

  • Reagents for bioassay (e.g., guinea pig gallbladder)

Methodology:

  • Extraction:

    • The upper intestinal tissue from pigs was minced and boiled in water to inactivate proteolytic enzymes and extract the peptides.

    • The aqueous extract was then acidified with acetic acid to precipitate larger proteins, leaving smaller peptides like CCK in the supernatant.

  • Fractional Precipitation with Sodium Chloride:

    • The acidic supernatant was subjected to fractional precipitation by the stepwise addition of sodium chloride.

    • CCK-containing fractions were precipitated at a specific NaCl concentration, allowing for a crude separation from other peptides and proteins.

  • Ethanol and Ether Precipitation:

    • Further purification was achieved by precipitation with ethanol and diethyl ether to remove lipids and other organic contaminants.

  • Ion-Exchange Chromatography:

    • The partially purified peptide fraction was subjected to ion-exchange chromatography, likely using a cation-exchange resin like carboxymethyl-cellulose (CMC).

    • Peptides were bound to the column and then eluted with a salt gradient (e.g., increasing concentrations of NaCl), separating them based on their net charge.

  • Gel Filtration Chromatography:

    • Fractions showing CCK activity from the ion-exchange step were further purified by gel filtration chromatography using Sephadex gels.

    • This step separated peptides based on their size, further isolating this compound from larger and smaller contaminants.

  • Bioassay-Guided Fraction Collection:

    • Throughout the purification process, fractions were tested for their biological activity using a bioassay, most likely the contraction of an isolated guinea pig gallbladder. This allowed the researchers to track the presence of CCK and select the most active fractions for the next purification step.

Quantitative Data

Deciphering the Code: Amino Acid Sequencing of this compound

Once a highly purified sample of this compound was obtained, the next critical step was to determine its primary structure—the sequence of its amino acids. The method of choice during this period was the Edman degradation, a technique developed by Pehr Edman.

Experimental Protocol: Edman Degradation for Peptide Sequencing

Objective: To determine the N-terminal amino acid sequence of purified porcine this compound.

Materials:

  • Purified this compound peptide

  • Phenyl isothiocyanate (PITC)

  • Anhydrous acid (e.g., trifluoroacetic acid - TFA)

  • Organic solvents (for extraction)

  • Chromatography system for identifying PTH-amino acids (e.g., paper chromatography or an early form of column chromatography)

Methodology:

  • Coupling: The purified peptide was reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions. The PITC molecule covalently attaches to the free N-terminal amino group of the peptide, forming a phenylthiocarbamoyl (PTC)-peptide derivative.

  • Cleavage: The PTC-peptide was then treated with an anhydrous acid, such as trifluoroacetic acid. This cleaves the peptide bond between the first and second amino acid, releasing the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide intact.

  • Conversion and Identification: The thiazolinone derivative was extracted into an organic solvent and then converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid. The specific PTH-amino acid was then identified using chromatographic techniques.

  • Iterative Cycles: The remaining peptide, now one amino acid shorter, was subjected to the next cycle of Edman degradation to identify the new N-terminal amino acid. This process was repeated sequentially to determine the entire amino acid sequence of this compound.[4][5]

Amino Acid Composition of Porcine this compound

The sequencing efforts of Mutt and Jorpes revealed the following 33-amino acid sequence for porcine this compound, including a sulfated tyrosine residue, which is crucial for its biological activity at the CCK1 receptor:

Lys-Ala-Pro-Ser-Gly-Arg-Val-Ser-Met-Ile-Lys-Asn-Leu-Gln-Ser-Leu-Asp-Pro-Ser-His-Arg-Ile-Ser-Asp-Arg-Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2 [6]

Mechanisms of Action: The Signaling Pathways of Cholecystokinin

Cholecystokinin exerts its diverse physiological effects by binding to two distinct G protein-coupled receptors (GPCRs): the cholecystokinin-1 receptor (CCK1R, formerly CCK-A) and the cholecystokinin-2 receptor (CCK2R, formerly CCK-B). Both receptors primarily couple to Gq/11 proteins, initiating a canonical signaling cascade involving phospholipase C.

CCK1 Receptor Signaling Pathway

The CCK1 receptor is found predominantly in the periphery, including the gallbladder, pancreas, and vagal afferent neurons. It has a high affinity for the sulfated forms of CCK.

CCK1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CCK Cholecystokinin (sulfated) CCK1R CCK1 Receptor CCK->CCK1R Binds Gq Gq Protein CCK1R->Gq Activates PLCb Phospholipase C-β (PLC-β) Gq->PLCb Activates PIP2 PIP2 PLCb->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Response Cellular Response (e.g., Gallbladder Contraction, Pancreatic Enzyme Secretion) PKC->Response Phosphorylates Target Proteins

Caption: CCK1 Receptor Signaling Cascade.

CCK2 Receptor Signaling Pathway

The CCK2 receptor is found in the brain and stomach and has a high affinity for both sulfated and non-sulfated forms of CCK, as well as for the hormone gastrin.

CCK2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CCK_Gastrin Cholecystokinin or Gastrin CCK2R CCK2 Receptor CCK_Gastrin->CCK2R Binds Gq Gq Protein CCK2R->Gq Activates PLCb Phospholipase C-β (PLC-β) Gq->PLCb Activates PIP2 PIP2 PLCb->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Response Cellular Response (e.g., Gastric Acid Secretion, Neurotransmission) PKC->Response Phosphorylates Target Proteins

Caption: CCK2 Receptor Signaling Cascade.

Conclusion

The discovery and characterization of cholecystokinin-33 represent a significant chapter in the history of endocrinology and neuroscience. The pioneering work of Ivy, Oldberg, Mutt, and Jorpes laid the foundation for our current understanding of this multifaceted peptide. From its initial identification as a regulator of gallbladder contraction to its recognition as a key player in digestion, satiety, and neurotransmission, the story of this compound is a testament to the power of meticulous biochemical investigation. This technical guide provides a detailed overview of this journey, offering valuable insights for researchers and professionals dedicated to unraveling the complexities of peptide hormones and their therapeutic potential.

References

A Technical Guide to the Physiological Effects of Cholecystokinin-33 (CCK-33) Administration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cholecystokinin-33 (CCK-33), a 33-amino acid peptide hormone, is a crucial regulator of physiological processes, primarily centered around the gastrointestinal (GI) system.[1][2] Synthesized and secreted by enteroendocrine I-cells in the proximal small intestine in response to dietary fats and proteins, this compound orchestrates a series of coordinated events to optimize nutrient digestion and absorption.[2][3] Its effects extend beyond the gut, influencing satiety and other central nervous system functions. This document provides a comprehensive technical overview of the physiological effects of exogenously administered this compound, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying molecular signaling pathways.

Core Physiological Effects in the Gastrointestinal System

The primary and most well-characterized effects of this compound are on the gallbladder, pancreas, and overall GI motility. These actions are predominantly mediated by the Cholecystokinin-A (CCK-A) receptor.[4][5]

Stimulation of Gallbladder Contraction

This compound is the principal hormonal stimulus for postprandial gallbladder contraction, leading to the release of bile into the duodenum to aid in the emulsification and digestion of fats.[4][6][7]

  • Mechanism: this compound binds to CCK-A receptors located on gallbladder smooth muscle cells and potentially on interstitial cells of Cajal, initiating a signaling cascade that leads to smooth muscle contraction.[4][5] It also acts on vagal afferents to stimulate the release of acetylcholine, which further promotes contraction.[4][7]

  • Dose-Response: The administration of this compound results in a significant, dose-dependent reduction in gallbladder volume.[8][9] Studies have established that even physiological plasma concentrations of CCK are sufficient to stimulate gallbladder contraction.[6][9] The threshold for stimulating gallbladder contraction has been observed with an infusion of 0.8 pmol/kg/h of CCK.[9]

  • Modulating Factors: The responsiveness of the gallbladder to this compound can be influenced by factors such as blood glucose levels. Acute hyperglycemia has been shown to significantly reduce gallbladder contraction in response to this compound infusion.[8]

Stimulation of Pancreatic Exocrine Secretion

Originally termed "pancreozymin," CCK is a potent secretagogue for pancreatic digestive enzymes.[1][2]

  • Mechanism: this compound stimulates pancreatic acinar cells to release a variety of digestive enzymes, including trypsin, chymotrypsin, amylase, and lipase.[3][10] This can occur through direct action on CCK-A receptors on the acinar cells or indirectly via vagal nerve pathways.[3]

  • Local vs. Systemic Effects: Studies in animal models have demonstrated that this compound can stimulate pancreatic secretion via short enteropancreatic reflexes when administered locally to the duodenal area, even at low doses that are ineffective when given systemically.[11][12][13] Higher, pharmacological doses stimulate secretion regardless of the administration route.[11]

  • Quantitative Effects: Intravenous infusion of this compound at physiological doses (e.g., 2.5 pmol/kg/h) has been shown to significantly increase trypsin secretion in humans.[6]

Regulation of Gastrointestinal Motility

This compound plays a key role in coordinating the motor functions of the GI tract to ensure optimal nutrient processing.[7][14]

  • Gastric Emptying: this compound inhibits gastric emptying, thereby regulating the rate at which chyme enters the duodenum.[2][14][15] This action helps to prevent overwhelming the digestive capacity of the small intestine. The effect is primarily on the liquid component of a meal.[15] This is achieved by relaxing the proximal stomach and increasing the tone of the pyloric sphincter.[14][16]

  • Intestinal and Colonic Motility: The effects of CCK on intestinal and colonic motility are complex. In some species, this compound modulates both propagating and non-propagating contractions in the intestine.[17] In the colon, CCK's effects are thought to be mediated primarily through actions on neurons in the myenteric plexus, which predominantly express CCK-A receptors.[18]

Systemic and Central Nervous System Effects

Induction of Satiety and Regulation of Food Intake

This compound functions as a short-term satiety signal, contributing to the termination of a meal.[19][20]

  • Mechanism: This effect is primarily mediated by CCK-A receptors on vagal afferent neurons in the upper gastrointestinal tract.[1] These neurons project to the nucleus solitarius in the brainstem, which then communicates with higher brain centers like the hypothalamus to process satiety signals.[19]

  • Behavioral Effects: Intravenous infusion of this compound in humans at physiological levels significantly decreases feelings of hunger, the desire to eat, and prospective food intentions, while increasing the sense of fullness.[21] This leads to a reduction in meal size.[22][23] The reduction in food intake appears to result from earlier meal termination rather than a slower rate of eating.[23]

Endocrine Pancreatic Responses

This compound can influence the secretion of pancreatic hormones. In human studies, intravenous injection of this compound at a pharmacological dose (100 pmol/kg) was found to increase basal plasma levels of insulin (B600854), somatostatin, and pancreatic polypeptide.[24] It also potentiated meal-induced insulin and pancreatic polypeptide responses.[24]

Role in the Central Nervous System

While CCK peptides are known to be involved in CNS functions, particularly anxiety and panic, this effect is more strongly associated with smaller CCK fragments like CCK-4 and CCK-8, which act on CCK-B receptors.[25][26][27] Studies suggest that this compound, acting as a CCK-A receptor agonist, is ineffective at inducing anxiety.[28] CCK-like peptides may also play a role in the modulation of pain perception.[20]

Cardiovascular Effects

The effects of this compound on the circulatory system can be complex and may be altered in disease states. In normal rats, this compound administration dose-dependently increased arterial blood pressure.[29] However, in rats with streptozotocin-induced diabetes, the same dose reduced arterial blood pressure, an effect that was partially normalized by insulin treatment.[29]

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the administration of this compound.

Table 1: Dose-Response Effects of this compound on Gallbladder Contraction in Humans

This compound Infusion Dose Resulting Plasma CCK Increase (pmol/L) Effect on Gallbladder Volume Study Population Reference
0.8 pmol/kg/h 1.3 ± 0.5 Threshold for stimulating contraction Healthy Volunteers [9]
2.5 pmol/kg/h 1.9 ± 0.3 Significant increase in bilirubin (B190676) output (marker of contraction) Healthy Volunteers [6]
0.25 - 1.0 IDU/kg/h* Not specified Significant, dose-dependent volume reduction Healthy Volunteers [8]
0.40 IDU/kg (3.07 ng/kg) Not specified Determined as most effective infusion regimen for high Ejection Fraction (EF) with least variability Healthy Volunteers [30]

*Note: IDU = Ivy Dog Unit, a historical bioassay unit for CCK activity.

Table 2: Effects of this compound Administration on Pancreatic Enzyme Secretion

Subject Administration Route & Dose Parameter Measured Key Finding Reference
Pigs Local (Gastro-duodenal artery) - 13 pmol/kg Pancreatic juice volume, protein, and trypsin output Significant increase in secretion [13]
Pigs Peripheral (IV) - 13 pmol/kg Pancreatic juice volume, protein, and trypsin output No significant secretory response [11][13]
Pigs Peripheral (IV) - 130 pmol/kg Pancreatic protein and trypsin output Significant stimulation of secretion [11]

| Humans | Peripheral (IV) - 2.5 pmol/kg/h | Trypsin secretion | Significant increase from 0.5 to 1.4 KU/15 min |[6] |

Table 3: Effects of this compound on Satiety and Food Intake

Subject Administration Parameter Measured Key Finding Reference
Humans (Lean & Obese) IV infusion (physiological levels) Visual Analogue Scales (hunger, fullness, etc.) Significant decrease in hunger, wish to eat, and prospective feeding intentions (P < 0.05) [21]
Male Rats Cranial Mesenteric Artery Infusion (0.05-0.25 nmol/kg) Meal Size (MS) and Satiety Ratio (SR) Significant reduction in MS and increase in SR [22]

| Male Rats | Celiac Artery Infusion (0.05-0.25 nmol/kg) | Meal Size (MS) and Satiety Ratio (SR) | No significant effect |[22] |

Key Experimental Protocols

Protocol for In Vivo Assessment of Gallbladder Contraction via Ultrasonography

This protocol outlines a typical methodology for quantifying the effect of this compound on gallbladder motility in human subjects.[8][9][31]

  • Subject Preparation: Subjects fast overnight (minimum 8-10 hours) to ensure a basal, filled gallbladder state.

  • Baseline Measurement: An intravenous catheter is placed. Gallbladder volume is measured using real-time ultrasonography. The maximal length, width, and depth are recorded to calculate the volume, often using the sum-of-cylinders method. Multiple baseline measurements are taken to ensure stability.

  • This compound Infusion: A controlled intravenous infusion of this compound is initiated. Doses can be administered in a stepwise manner (e.g., 0.25, 0.5, 1.0 IDU/kg/h), with each dose given for a set period (e.g., 30 minutes).[8]

  • Serial Volume Measurements: Gallbladder volume is measured at regular intervals (e.g., every 5-10 minutes) throughout the infusion period.

  • Data Analysis: The primary endpoint is the gallbladder ejection fraction (EF), calculated as: EF (%) = [(Fasting Volume - Minimal Residual Volume) / Fasting Volume] x 100. Dose-response curves can be generated by plotting EF against the this compound infusion rate or measured plasma CCK concentration.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase start Subject Fasts (Overnight) iv_place Place Intravenous Catheter start->iv_place baseline Measure Baseline Gallbladder Volume (Ultrasonography) iv_place->baseline infusion Begin this compound Infusion baseline->infusion serial_measure Perform Serial Volume Measurements (e.g., every 5 min) infusion->serial_measure serial_measure->infusion Continue for duration of study calc_ef Calculate Gallbladder Ejection Fraction (EF) serial_measure->calc_ef dose_response Generate Dose-Response Curve calc_ef->dose_response end Final Report dose_response->end

Caption: Experimental workflow for assessing this compound induced gallbladder contraction.

Protocol for Quantification of Pancreatic Enzyme Secretion

This protocol describes a method for directly measuring pancreatic enzyme output following this compound stimulation in animal or human subjects.[11][32]

  • Subject Preparation: Subjects are anesthetized (animal models) or sedated (human studies).

  • Sample Collection Setup:

    • Animal Model: Catheters are surgically implanted directly into the pancreatic duct for pure pancreatic juice collection.[11]

    • Human Model: A multi-lumen tube or an endoscope is passed into the duodenum to aspirate duodenal fluid.[32]

  • Basal Collection: A baseline period of sample collection is performed to measure basal secretion rates.

  • This compound Administration: this compound is administered, typically as an intravenous bolus or continuous infusion. In some research models, it may be infused locally via a specific artery (e.g., gastroduodenal artery).[11]

  • Timed Sample Collection: Following administration, samples of pancreatic juice or duodenal fluid are collected at specific time intervals (e.g., 5, 10, and 15 minutes post-stimulation).[32] Samples are immediately placed on ice or dry ice to preserve enzyme activity.

  • Enzyme Quantification: The concentration and total output of specific enzymes (e.g., trypsin, amylase, lipase) in the collected samples are measured using established biochemical assays (e.g., spectrophotometry).

  • Data Analysis: The stimulated enzyme output is calculated and compared to basal levels to determine the secretory response to this compound.

G cluster_prep Preparation cluster_collection Sample Collection cluster_analysis Analysis prep Subject Preparation (Anesthesia/Sedation) placement Place Collection Device (Pancreatic Catheter or Duodenal Tube) prep->placement baseline Collect Basal Secretion Sample placement->baseline admin Administer this compound (IV or Local Infusion) baseline->admin timed_coll Collect Stimulated Samples at Timed Intervals (e.g., 5, 10, 15 min) admin->timed_coll quantify Quantify Enzyme Levels (Trypsin, Amylase, etc.) timed_coll->quantify analyze Calculate Stimulated Enzyme Output vs. Basal quantify->analyze report Report Results analyze->report

Caption: Experimental workflow for measuring pancreatic enzyme secretion after this compound.

Molecular Mechanisms and Signaling Pathways

CCK Receptor Subtypes

Two main subtypes of CCK receptors have been identified:

  • CCK-A (Alimentary) Receptor: Has a high affinity for sulfated CCK peptides like this compound and CCK-8. It is the predominant subtype in the periphery, found in the gallbladder, pancreas, pyloric sphincter, and on vagal afferent neurons, mediating the primary digestive and satiety effects of CCK.[1][3][4]

  • CCK-B (Brain) Receptor: Has a high affinity for both sulfated and non-sulfated CCK peptides, as well as for gastrin. It is the predominant subtype in the central nervous system and is implicated in anxiety and panic responses.[25][28][33]

CCK-A Receptor Signaling Pathway

The physiological effects of this compound in the gastrointestinal system are initiated by its binding to the CCK-A receptor, which is a G-protein coupled receptor (GPCR). The primary signaling cascade involves the Gq protein pathway.[16][34]

  • Binding and Activation: this compound binds to the extracellular domain of the CCK-A receptor.

  • G-Protein Coupling: The activated receptor couples to the heterotrimeric G-protein, Gq, causing the Gαq subunit to exchange GDP for GTP and dissociate from the Gβγ dimer.

  • PLC Activation: The activated Gαq-GTP subunit binds to and activates the enzyme phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum (ER), causing the release of stored calcium (Ca2+) into the cytoplasm.

  • PKC Activation: DAG remains in the cell membrane and, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).

  • Physiological Response: The surge in intracellular Ca2+ and the activation of PKC and other calcium-dependent proteins lead to the final physiological response, such as the contraction of smooth muscle cells in the gallbladder wall.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK33 This compound CCKAR CCK-A Receptor (GPCR) CCK33->CCKAR Binds Gq Gq Protein (αβγ) CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG Yields IP3 IP3 PIP2->IP3 Yields PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Physiological Response (e.g., Smooth Muscle Contraction) Ca->Response Mediates PKC->Response Phosphorylates Targets

References

Endogenous Production of Cholecystokinin-33 (CCK-33) in the Duodenum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the endogenous production of cholecystokinin-33 (CCK-33) in the duodenum. Cholecystokinin (CCK) is a critical peptide hormone responsible for stimulating the digestion of fat and protein.[1] It is synthesized and secreted by enteroendocrine I-cells located in the mucosal lining of the proximal small intestine, primarily the duodenum and jejunum.[1][2][3][4] While CCK exists in various molecular forms, this compound has been identified as the predominant form in human plasma, both in fasting and postprandial states.[5] This document details the cellular origins, regulatory mechanisms, signaling pathways, and key experimental protocols relevant to the study of duodenal this compound production.

Cellular Origin and Synthesis

CCK is produced by specialized enteroendocrine cells called I-cells, which are scattered throughout the duodenal mucosa.[1][3][6] These cells are characterized as "open-type," meaning their apical surface is in direct contact with the gut lumen, allowing them to "taste" the chemical composition of chyme.[7]

The hormone is synthesized as a 115-amino acid preprohormone.[1] Through post-translational processing, this precursor is cleaved into several biologically active peptide forms, including CCK-58, this compound, CCK-22, and CCK-8.[5] In humans, this compound accounts for approximately 51% of circulating CCK in the fasting state and 57% after a meal.[5]

Regulation of this compound Secretion

The release of this compound from duodenal I-cells is a tightly regulated process, primarily triggered by the presence of specific nutrients in the chyme entering the duodenum.

Nutrient-Sensing Mechanisms

Fats and Proteins are the most potent stimulators of CCK secretion.[2][6][8][9]

  • Dietary Fats: The digestive products of fats, specifically long-chain fatty acids (LCFAs) with a chain length of 12 carbons or more, directly stimulate I-cells.[10][11] Medium-chain fatty acids are less effective.[11]

  • Dietary Proteins: Intact proteins and their partial digestion products (peptides and amino acids) also trigger CCK release.[9][12] The stimulatory effect of proteins is closely linked to their ability to inhibit intraluminal proteases like trypsin.[12]

Carbohydrates and glucose have a minimal to modest effect on CCK secretion compared to fats and proteins.[9][12][13]

Signaling Pathways for Nutrient-Stimulated Release

The detection of nutrients by I-cells initiates intracellular signaling cascades that culminate in the exocytosis of CCK-containing granules.

Fatty Acid Signaling: LCFAs are detected by G-protein coupled receptors (GPCRs) on the I-cell surface, primarily GPR40 (also known as FFAR1) and GPR120 (O3FAR1).[6][10][14][15][16]

  • Activation of these receptors, particularly GPR120, stimulates the Gαq/11 pathway.[17]

  • This leads to the activation of Phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3).

  • IP3 triggers the release of Ca²⁺ from intracellular stores in the endoplasmic reticulum.

  • The resulting increase in intracellular Ca²⁺ concentration is further amplified by the opening of L-type voltage-gated Ca²⁺ channels, leading to a significant influx of extracellular Ca²⁺.[11][14]

  • This calcium surge is the final trigger for the fusion of CCK-containing vesicles with the cell membrane and the secretion of the hormone into the bloodstream.[11][14]

GPR_Signaling_Pathway cluster_lumen Duodenal Lumen cluster_icell I-Cell Membrane cluster_cytoplasm I-Cell Cytoplasm LCFA Long-Chain Fatty Acid GPR120 GPR120/ GPR40 LCFA->GPR120 Binds Gaq Gαq/11 GPR120->Gaq Activates PLC PLC Gaq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to generate PIP2 PIP2 ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca_ER Ca²⁺ ER->Ca_ER Releases Ca_Channel L-type Ca²⁺ Channel Ca_ER->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Mediates CCK_Vesicle This compound Vesicle Ca_Influx->CCK_Vesicle Triggers Exocytosis Exocytosis CCK_Vesicle->Exocytosis Undergoes

Caption: Fatty acid-induced this compound secretion pathway in duodenal I-cells.

Amino Acid Signaling: Certain amino acids, such as phenylalanine, leucine, and glutamate, stimulate CCK secretion, potentially through the gut-expressed taste receptor T1R1-T1R3.[18] Inhibition of T1R1 expression has been shown to reduce amino acid-induced CCK release by 30-40% in cell models.[18]

Regulation by Luminal Releasing Factors

The response to nutrients, particularly proteins, is amplified by a positive feedback loop involving luminal CCK-releasing factors.[8][19]

  • Monitor Peptide: This 61-amino acid peptide is produced by pancreatic acinar cells and secreted into the duodenum along with digestive enzymes.[8][20] In the presence of dietary protein, which competes for the attention of trypsin, monitor peptide is protected from degradation and can bind to and stimulate I-cells to release CCK.[8][20]

  • Luminal CCK-Releasing Factor (LCRF): This factor is secreted by the intestinal mucosal cells themselves.[21][22] Similar to monitor peptide, its stability is increased when luminal proteases are occupied with digesting a protein-rich meal. LCRF then directly stimulates I-cells to secrete CCK in a calcium-dependent manner.[21][22]

This system creates an elegant feedback mechanism: when dietary proteins are present, releasing factors are active, stimulating CCK release to promote protein digestion. Once the proteins are digested, trypsin is free to degrade the releasing factors, thus switching off the CCK signal.[8][20]

Feedback_Loop_Diagram Trypsin Luminal Trypsin ReleasingFactors Monitor Peptide (Pancreas) LCRF (Intestine) Trypsin->ReleasingFactors Degrades Digestion Protein Digestion Trypsin->Digestion Mediates ICell Duodenal I-Cell ReleasingFactors->ICell Stimulates (+) CCK This compound Secretion ICell->CCK Releases Pancreas Pancreatic Acinar Cells CCK->Pancreas Stimulates (+) (Enzyme Secretion) Pancreas->Trypsin Secretes (Trypsinogen) Nutrients Nutrients

Caption: Feedback loop regulating protein-stimulated this compound secretion.

Quantitative Data on this compound Secretion

The following tables summarize quantitative data on plasma CCK concentrations from various studies. Basal (fasting) levels are typically in the low picomolar range, with significant increases observed post-meal.

Table 1: Human Plasma CCK Concentrations in Response to Nutrients

Stimulus (50g Ingestion) Peak Increment (pmol/L) Integrated Secretion (pmol/L x 120 min) Species Reference
Fat 4.8 ± 0.9 213 ± 49 Human [9]
Protein 3.4 ± 0.5 178 ± 53 Human [9]

| Starch | 0.9 ± 0.3 | 9 ± 23 | Human |[9] |

Table 2: Animal Plasma CCK Concentrations in Response to Various Stimuli

Stimulus Basal Level (pM or pmol/L) Peak Level (pM or pmol/L) Species Reference
18% Casein (Orogastric) 0.5 ± 0.2 7.9 ± 1.9 Rat [12]
0.2% Soybean Trypsin Inhibitor 0.5 ± 0.2 8.0 ± 2.0 Rat [12]
Olive Oil (Gastric Gavage) 1.0 ± 0.2 Significantly Increased* Mouse [10]

| Fat (Intraduodenal) | 0.5 | 2-3 | Rat |[23] |

Note: Specific peak value for olive oil gavage in mice was not stated in the abstract but was significantly reduced in GPR40 knockout mice.[10]

Key Experimental Protocols

Studying the endogenous production of this compound requires specialized in vitro and in vivo models and sensitive measurement techniques.

In Vitro Models
  • STC-1 Cell Line: A mouse enteroendocrine tumor cell line that expresses and secretes CCK in response to physiological stimuli.[11][14]

    • Culture: Cells are typically grown in standard cell culture media (e.g., DMEM) supplemented with fetal bovine serum.

    • Stimulation: For secretion experiments, cells are washed and incubated in a buffer solution (e.g., Krebs-Ringer bicarbonate buffer). Stimuli, such as fatty acids (e.g., 100 µM Dodecanoic acid) or amino acids (e.g., 20 mmol/L Phenylalanine), are added for a defined period (e.g., 15-120 minutes).[11][18][24]

    • Collection: The supernatant is collected, and protease inhibitors are often added before storage at -80°C for later CCK measurement.

  • Human Duodenal Organoids: A more physiologically relevant model derived from human intestinal stem cells.[25][26]

    • Establishment: Cultures are established from duodenal biopsies using established protocols.[25]

    • Secretion Assay: Organoids are grown in a multi-well plate format. For experiments, they are incubated in a secretion buffer (e.g., 0.001% fatty acid-free BSA and 1 mM glucose in saline buffer).[25][26] After a basal collection period, a stimulus is added, and the supernatant is collected for analysis.

Measurement Techniques

Accurate measurement of CCK is challenging due to its low circulating concentrations and potential cross-reactivity with gastrin.[25][26][27]

  • Radioimmunoassay (RIA): A traditional method that uses a specific antibody to quantify CCK.[9] Requires radiolabeled CCK and a standard curve. Antibody specificity is critical to distinguish between CCK forms and gastrin.

  • Bioassay: Measures the biological activity of CCK. A common method involves stimulating isolated pancreatic acini with the collected sample and measuring the amount of amylase released, which is proportional to the CCK concentration.[12][24]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A modern, highly sensitive, and specific method.[25][26][27] It can differentiate between various CCK peptides and avoid cross-reactivity issues. Recently, methods have been developed to measure a stable N-terminal fragment of prepro-CCK (ppCCK(21–44)) as a surrogate for total CCK secretion.[25][26]

LCMS_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Processing Collect 1. Collect Sample (Plasma or Supernatant) Spike 2. Spike with Internal Standard Precipitate 3. Precipitate Proteins (e.g., with Acetonitrile) Centrifuge 4. Centrifuge & Collect Supernatant LC 5. Liquid Chromatography (Peptide Separation) MS 6. Tandem Mass Spectrometry (Detection & Fragmentation) Quantify 7. Quantify Peptide (vs. Standard Curve) Analyze 8. Data Analysis

Caption: General experimental workflow for this compound measurement using LC-MS/MS.

Conclusion and Future Directions

The endogenous production of this compound in the duodenum is a complex process orchestrated by direct nutrient sensing and intricate feedback loops involving pancreatic and intestinal factors. The primary drivers of its secretion are dietary fats and proteins, which act through specific GPCRs and luminal releasing factors to trigger calcium-dependent exocytosis from I-cells. Understanding these mechanisms is paramount for drug development professionals targeting metabolic diseases, obesity, and digestive disorders. Future research using advanced models like human organoids and sensitive detection methods like LC-MS/MS will further elucidate the nuanced regulation of this compound and help identify novel therapeutic targets within this critical physiological pathway.

References

CCK-33 as a Neuropeptide in the Central Nervous System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin-33 (CCK-33) is a 33-amino acid peptide that functions as a prominent neuropeptide within the central nervous system (CNS). Originally discovered for its role in gallbladder contraction and pancreatic secretion, its presence and activity in the brain have revealed a complex and multifaceted role in neuronal signaling and behavior. This compound is part of a larger family of cholecystokinin peptides, all derived from the preprocholecystokinin gene. In the CNS, the most abundant form is the C-terminal octapeptide, CCK-8; however, this compound is also present and exhibits similar high affinity for its receptors. This guide provides a comprehensive technical overview of this compound, focusing on its core functions as a neuropeptide, its interaction with its receptors, the signaling pathways it modulates, and the experimental protocols used for its study. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of targeting the CCK system.

Structure and Function of this compound

This compound is a linear peptide hormone and neuropeptide. Its biological activity is primarily mediated by its C-terminal fragments, with the sulfated tyrosine residue at the seventh position from the C-terminus being crucial for high-affinity binding to the cholecystokinin A receptor (CCK1R). The cholecystokinin B receptor (CCK2R), which is the predominant subtype in the brain, binds both sulfated and non-sulfated forms of CCK with high affinity.

In the CNS, this compound is involved in a wide array of physiological and behavioral processes, including:

  • Anxiety and Panic Disorders: Activation of CCK2R has been shown to induce anxiety-like behaviors and panic attacks.

  • Reward and Addiction: The CCK system interacts with the mesolimbic dopamine (B1211576) system, modulating reward-seeking behaviors and the effects of drugs of abuse.

  • Learning and Memory: CCK has been implicated in synaptic plasticity, including long-term potentiation (LTP), suggesting a role in memory formation.

  • Satiety: CCK acts as a satiety signal, contributing to the termination of feeding behavior.

  • Pain Perception: The CCK system can modulate opioid-induced analgesia.

Quantitative Data

Binding Affinity of CCK Peptides to CCK Receptors

The binding affinities of CCK peptides are crucial for understanding their physiological effects. While direct Ki values for this compound are not as commonly reported as for its shorter fragment, CCK-8, studies indicate that they share similar high affinities for both CCK1 and CCK2 receptors. The following table summarizes the binding affinities (Ki) of CCK-8, which can be considered representative for this compound.

LigandReceptor SubtypeBrain RegionKi (nM)
CCK-8CCK1RPancreas (for comparison)~0.6-1
CCK-8CCK2RCerebral Cortex~0.3-1
desulfated CCK-8CCK1RPancreas (for comparison)~300-500
desulfated CCK-8CCK2RCerebral Cortex~3-10

Note: Ki values can vary depending on the experimental conditions, tissue preparation, and radioligand used.

Distribution of CCK Receptors in the Central Nervous System

The differential distribution of CCK1 and CCK2 receptors throughout the CNS underlies the diverse effects of this compound. The following table provides a summary of the receptor densities (Bmax) in various rat brain regions.

Brain RegionCCK1R Bmax (fmol/mg protein)CCK2R Bmax (fmol/mg protein)
Cerebral CortexLow36.6
HippocampusModerateHigh
AmygdalaModerateHigh
HypothalamusHighModerate
StriatumLowHigh
Nucleus AccumbensModerateHigh
Substantia NigraHighModerate
Olfactory BulbLowHigh

Note: Bmax values are approximate and can vary between studies due to methodological differences.

Effects of CCK on Neuronal Firing Rate

CCK peptides have been shown to modulate the firing rate of various neurons in the CNS. The following table summarizes some of the observed effects.

Neuronal TypeBrain RegionEffect of CCK ApplicationQuantitative Change in Firing Rate
Pyramidal NeuronsHippocampus (CA1)ExcitatoryIncreased action potential firing frequency
CCK-positive InterneuronsHippocampusExcitatorySignificant increase in firing frequency
Dopaminergic NeuronsVentral Tegmental AreaModulatory (can be excitatory or inhibitory)Variable
Neurons in Substantia Nigra pars reticulataSubstantia NigraInhibitoryDecrease in firing rate

Note: The quantitative change can be highly dependent on the concentration of CCK applied and the specific experimental conditions.

Signaling Pathways

This compound exerts its effects by binding to two G protein-coupled receptors (GPCRs): CCK1R and CCK2R. Upon activation, these receptors initiate distinct intracellular signaling cascades.

Canonical Gq-Protein Coupled Signaling Pathway

Both CCK1R and CCK2R can couple to Gq proteins. This pathway is considered the canonical signaling route for CCK receptors.

Gq_Signaling cluster_membrane Plasma Membrane CCK33 This compound CCKR CCK1R / CCK2R CCK33->CCKR Binds to Gq Gq protein CCKR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Downstream Downstream Cellular Responses (e.g., neuronal excitation, neurotransmitter release) Ca2->Downstream Mediates PKC->Downstream Phosphorylates targets leading to

Caption: Canonical Gq-protein coupled signaling pathway for CCK receptors.

Non-Canonical Gi/o-Protein Coupled Signaling Pathway

In certain neuronal populations, particularly parvalbumin-positive fast-spiking interneurons, CCK2R has been shown to couple to Gi/o proteins, leading to neuronal depolarization through a distinct mechanism.

Gio_Signaling cluster_membrane Plasma Membrane CCK33 This compound CCK2R CCK2R CCK33->CCK2R Binds to Gio Gi/o protein (Pertussis Toxin Sensitive) CCK2R->Gio Activates Unknown Unknown Intermediary Effectors Gio->Unknown RyR Ryanodine Receptors (RyR) on Intracellular Stores Unknown->RyR Activates Ca2 Ca²⁺ RyR->Ca2 Releases NSCC Non-selective Cation Channel Ca2->NSCC Activates Depolarization Neuronal Depolarization NSCC->Depolarization Leads to

Caption: Non-canonical Gi/o-protein coupled signaling in specific neurons.

Experimental Protocols

Radioligand Binding Assay for CCK Receptors

This protocol describes a competitive binding assay to determine the affinity of this compound for its receptors in brain tissue homogenates.

Radioligand_Binding_Workflow start Start: Brain Tissue Homogenization prepare_membranes Prepare Crude Membrane Fraction (Centrifugation) start->prepare_membranes incubation Incubate Membranes with: - [¹²⁵I]BH-CCK-8 (Radioligand) - Varying concentrations of unlabeled this compound - Buffer for total binding - Excess unlabeled CCK-8 for non-specific binding prepare_membranes->incubation separation Separate Bound from Free Ligand (Rapid Filtration through GF/B filters) incubation->separation quantification Quantify Radioactivity of Bound Ligand (Gamma Counter) separation->quantification analysis Data Analysis: - Calculate specific binding - Generate competition curve - Determine IC₅₀ and Ki values quantification->analysis end End: Determine Binding Affinity analysis->end In_Situ_Hybridization_Workflow start Start: Brain Tissue Preparation (Fixation and Cryosectioning) pretreatment Pretreat Sections: - Permeabilization (Proteinase K) - Acetylation start->pretreatment hybridization Hybridize with Labeled Antisense Probe (e.g., DIG- or ³⁵S-labeled cRNA probe for CCK1R or CCK2R) pretreatment->hybridization washing Post-hybridization Washes (Stringent washes to remove non-specifically bound probe) hybridization->washing detection Detect Hybridized Probe: - For DIG-probes: Anti-DIG antibody conjugated to an enzyme (e.g., AP) followed by a colorimetric reaction. - For ³⁵S-probes: Autoradiography. washing->detection visualization Microscopy and Image Analysis detection->visualization end End: Visualize mRNA Distribution visualization->end

Methodological & Application

Synthetic Human Cholecystokinin-33 for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic human cholecystokinin-33 (CCK-33) is a full-length, biologically active peptide hormone crucial for various physiological processes, making it a valuable tool in biomedical research. As a key regulator of satiety, pancreatic secretion, and gallbladder contraction, this compound is instrumental in studies related to obesity, diabetes, digestive disorders, and neuroscience. These application notes provide comprehensive protocols and data for the effective use of synthetic human this compound in a research setting.

Physicochemical Properties and Storage

Synthetic human this compound is a 33-amino acid peptide. For optimal stability, it is supplied as a lyophilized powder.

ParameterSpecification
Molecular Weight 3945.5 Da
Appearance White lyophilized powder
Solubility Soluble in sterile water. For hydrophobic peptides, a small amount of DMSO may be used for initial solubilization, followed by dilution with aqueous buffer.
Storage Store lyophilized peptide at -20°C. Upon reconstitution, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Reconstituted solutions are stable for a limited time at 4°C.[1]

Biological Activity and Quantitative Data

This compound exerts its effects through two G-protein coupled receptors: the cholecystokinin-1 receptor (CCK1R) and the cholecystokinin-2 receptor (CCK2R). The CCK1R has a high affinity for the sulfated form of CCK, while the CCK2R binds both sulfated and non-sulfated CCK peptides, as well as gastrin, with high affinity.[2][3]

Receptor Binding Affinity
LigandReceptorAssay TypeKi (nM)Cell Line/Tissue
CCK-8Human CCK1RCompetition Binding0.6 - 1Various
CCK-8Human CCK2RCompetition Binding0.3 - 1Various
GastrinHuman CCK1RCompetition Binding>1000Various
GastrinHuman CCK2RCompetition Binding0.3 - 1Various

Note: Specific Ki values for this compound are less commonly reported than for its shorter analog, CCK-8. However, this compound is the endogenous ligand and is expected to have high affinity for both receptors, with a preference for CCK1R in its sulfated form.

In Vitro Functional Potency
LigandAssayEC50Cell Line/Tissue
CCK-8Calcium Mobilization (CCK1R)~12 nMGLC19 SCLC cells[4]
CCK-8Pancreatic Amylase Secretion~15 pMRabbit pancreatic acinar cells[5]
This compoundPancreatic Protein SecretionPotency similar to CCK-8Isolated rat pancreatic acini[6]
In Vivo Dose-Response Data
SpeciesApplicationDose of this compoundEffect
HumanSatiety StudyIntravenous infusionSignificantly decreased food intake[7][8]
PigPancreatic Secretion13 pmol/kg (local intra-arterial)Significant increase in pancreatic juice volume and protein output[3]
PigPancreatic Secretion130 pmol/kg (intravenous)Stimulation of pancreatic secretion[3]
RatSatiety Study0.05 - 0.25 nmol/kg (intra-arterial)Site-specific reduction in meal size and increase in satiety ratio
DogPancreatic SecretionDose-dependentIncreased pancreatic protein secretion, relative molar potency of 0.92 compared to CCK-8[9]

Signaling Pathways

This compound binding to its receptors initiates a cascade of intracellular signaling events. The primary pathways involve the activation of Gq and Gs proteins.

CCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCK33 This compound CCK1R CCK1R CCK33->CCK1R Binds CCK2R CCK2R CCK33->CCK2R Binds Gq Gq CCK1R->Gq Activates Gs Gs CCK1R->Gs Activates CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Ca_cyto->PKC Activates Physiological_Response Physiological Response (e.g., Enzyme Secretion, Satiety) Ca_cyto->Physiological_Response MAPK MAPK/ERK Pathway PKC->MAPK Activates PKA->Physiological_Response MAPK->Physiological_Response

This compound Receptor Signaling Pathways

Experimental Protocols

Protocol 1: Radioligand Receptor Binding Assay

This protocol provides a general framework for a competitive binding assay to determine the affinity of test compounds for CCK receptors using radiolabeled CCK.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing human CCK1R or CCK2R (e.g., A431-CCKBR cells).[10]

  • Radioligand: [¹²⁵I]CCK-8 or a suitable [¹²⁵I]-labeled gastrin analog.[11]

  • Non-labeled Ligand: Synthetic human this compound (for standard curve and competition).

  • Assay Buffer: 20 mM HEPES, 10 mM MgCl₂, 14 µM bacitracin, 0.5% BSA, pH 7.4.[11]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Filter Plates: Pre-treated with a blocking agent (e.g., 0.3% polyethyleneimine).

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well filter plate, add the following in order:

    • 50 µL of assay buffer (for total binding) or 1 µM unlabeled CCK-8 (for non-specific binding) or various concentrations of test compound.

    • 50 µL of radioligand (e.g., 50,000 cpm of [¹²⁵I][3-iodo-Tyr12,Leu15]gastrin-I).[11]

    • 150 µL of cell membrane suspension (typically 200,000–400,000 cells per well equivalent).[11]

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Filtration: Terminate the binding by rapid vacuum filtration through the filter plate.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Receptor_Binding_Workflow prep Prepare Cell Membranes (CCK1R or CCK2R) setup Set up 96-well Filter Plate: - Buffer/Competitor - Radioligand ([¹²⁵I]CCK-8) - Membranes prep->setup incubate Incubate (60 min, RT) setup->incubate filter Vacuum Filtration incubate->filter wash Wash Filters (3x with cold buffer) filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50, Ki calculation) count->analyze

Radioligand Receptor Binding Assay Workflow
Protocol 2: In Vitro Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following CCK receptor activation.

Materials:

  • Cells: HEK293 or CHO cells stably expressing human CCK1R or CCK2R.

  • Culture Medium: DMEM with 10% FBS.

  • Calcium Indicator Dye: Fluo-4 AM or similar.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • This compound Stock Solution: Dissolve in sterile water.

  • Fluorescence Plate Reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density that will form a confluent monolayer overnight.

  • Dye Loading:

    • Remove the culture medium.

    • Add 100 µL of assay buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) to each well.

    • Incubate for 60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with assay buffer to remove excess dye.

  • Assay:

    • Place the plate in the fluorescence reader.

    • Record baseline fluorescence for 10-20 seconds.

    • Inject a serial dilution of this compound into the wells.

    • Continue to record fluorescence for at least 2 minutes.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. Plot the peak fluorescence response against the logarithm of the this compound concentration to determine the EC50.

Protocol 3: In Vitro Pancreatic Amylase Secretion Assay

This protocol measures the ability of this compound to stimulate amylase release from isolated pancreatic acini.

Materials:

  • Pancreatic Tissue: From a rodent model (e.g., rat or mouse).

  • Digestion Medium: KRBH buffer containing collagenase.

  • Resuspension Medium: KRBH buffer with 0.1% soybean trypsin inhibitor and 1% BSA.

  • This compound Stock Solution.

  • Amylase Assay Kit.

Procedure:

  • Isolation of Pancreatic Acini:

    • Euthanize the animal and excise the pancreas.

    • Mince the tissue and digest with collagenase in a shaking water bath at 37°C.[12]

    • Terminate digestion by adding cold resuspension medium.

    • Filter the suspension and gently centrifuge to pellet the acini.[12]

    • Wash the acini by repeated gentle resuspension and gravity sedimentation.[12]

  • Amylase Release Assay:

    • Aliquot the acini suspension into microcentrifuge tubes.

    • Add various concentrations of this compound or buffer (for basal release).

    • Incubate for 30 minutes at 37°C with gentle shaking.[12]

    • Centrifuge the tubes to pellet the acini.

    • Collect the supernatant, which contains the released amylase.

  • Amylase Quantification:

    • Measure the amylase activity in the supernatant using a commercial amylase assay kit.

    • Express amylase release as a percentage of the total amylase content in the acini.

  • Data Analysis: Plot the percentage of amylase release against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50.

Protocol 4: In Vivo Satiety Study in Rodents

This protocol is designed to assess the effect of peripherally administered this compound on food intake.

Materials:

  • Animals: Male mice or rats, individually housed.

  • This compound Solution: Dissolved in sterile saline.

  • Vehicle Control: Sterile saline.

  • Food: Standard chow or a palatable liquid diet.

  • Metabolic Cages or Food Intake Monitoring System.

Procedure:

  • Acclimation: Acclimate the animals to individual housing and the specific diet for several days. Handle the animals daily to minimize stress.

  • Fasting: Fast the animals overnight (e.g., 16 hours) with free access to water.

  • Administration: Administer this compound or vehicle via intraperitoneal (IP) injection. Doses for mice can range from 1 to 30 µg/kg.

  • Food Presentation: Immediately after injection, provide the animals with pre-weighed food.

  • Data Collection: Measure cumulative food intake at regular intervals (e.g., 15, 30, 60, 120 minutes).

  • Data Analysis: Compare the food intake between the this compound treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA).

Troubleshooting

IssuePossible CauseSuggested Solution
Low Signal in Calcium Assay - Low receptor expression- Inactive peptide- Inefficient dye loading- Confirm receptor expression in the cell line- Use a fresh batch of this compound- Optimize dye concentration and incubation time
High Variability in Amylase Assay - Inconsistent acini preparation- Acini damage- Ensure consistent digestion time and mechanical dissociation- Handle acini gently during washing steps
No Effect in Satiety Study - Inappropriate dose- Animal stress- Perform a dose-response study- Ensure proper acclimation and handling of animals
Peptide Insolubility - Hydrophobic nature of the peptide- Dissolve in a small amount of DMSO before diluting with aqueous buffer. Sonicate briefly if necessary.

Conclusion

Synthetic human cholecystokinin-33 is a versatile and potent tool for investigating a wide range of physiological systems. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments to further elucidate the roles of this compound in health and disease. Careful attention to experimental detail and appropriate controls will ensure the generation of reliable and reproducible data.

References

Application Notes: Utilizing CCK-33 for Pancreatic Acini Stimulation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (CCK) is a critical peptide hormone in the gastrointestinal system, primarily known for stimulating the secretion of digestive enzymes from the pancreas and promoting gallbladder contraction. CCK-33, a 33-amino acid form of the hormone, is a potent secretagogue used in vitro to study the physiological and pathophysiological responses of pancreatic acinar cells. These cells are the functional units of the exocrine pancreas responsible for synthesizing, storing, and secreting digestive enzymes.[1][2]

Stimulation of pancreatic acini with this compound provides a robust model for investigating signal transduction pathways, mechanisms of exocytosis, and the cellular basis of pancreatic diseases like pancreatitis.[3][4] This document provides detailed protocols for using this compound in pancreatic acini stimulation assays, focusing on amylase secretion and calcium signaling, along with the underlying cellular mechanisms.

Principle of Action: this compound Signaling Pathway

This compound initiates its effects by binding to the cholecystokinin A receptor (CCK1R), a G protein-coupled receptor (GPCR) located on the basolateral membrane of pancreatic acinar cells.[5] Receptor activation triggers a cascade of intracellular events crucial for enzyme secretion.

The primary signaling pathway activated by CCK is the canonical Gq/11 pathway.[6]

  • Gq/11 Activation: Binding of this compound to CCK1R activates the heterotrimeric G protein Gq/11.[5][6]

  • PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][6]

  • Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the endoplasmic reticulum (ER), causing the release of stored Ca2+ into the cytosol.[7]

  • PKC Activation: The resulting increase in intracellular Ca2+ concentration ([Ca2+]i), along with DAG, activates protein kinase C (PKC).[6]

  • Exocytosis: These signaling events culminate in the fusion of zymogen granules with the apical membrane, releasing digestive enzymes like amylase into the pancreatic ductules.

While other pathways involving NAADP, cAMP, and MAPK/ERK exist and contribute to various cellular responses including growth and gene expression, the Gq/11-PLC-Ca2+ axis is considered essential for the immediate secretory function.[2][5][6][8]

CCK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum CCK33 This compound CCK1R CCK1R (GPCR) CCK33->CCK1R Binds Gq11 Gq/11 CCK1R->Gq11 Activates PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates IP3R IP3 Receptor IP3->IP3R Binds PKC PKC DAG->PKC Activates Ca2_increase ↑ [Ca2+]i Ca2_increase->PKC Activates Exocytosis Zymogen Granule Exocytosis (Amylase Secretion) Ca2_increase->Exocytosis Stimulates PKC->Exocytosis Stimulates IP3R->Ca2_increase Releases Ca2+ Ca2_store Ca2+ Store Ca2_store->IP3R

Caption: this compound signaling cascade in pancreatic acinar cells.

Experimental Protocols

Protocol 1: Isolation of Pancreatic Acini from Rodents

This protocol describes a standard method for preparing dispersed pancreatic acini, the functional units for in vitro secretion assays.

Materials:

  • Male Sprague-Dawley rat or Swiss mouse

  • Collagenase (Type IV or V)

  • HEPES-buffered Ringer solution (HBRS), pH 7.4, gassed with 100% O2

  • Bovine Serum Albumin (BSA), purified

  • Soybean trypsin inhibitor

  • Pipettes with fire-polished tips of varying diameters

Procedure:

  • Pancreas Excision: Euthanize the animal via an approved method and perform a laparotomy. Rapidly excise the pancreas and place it in ice-cold HBRS.

  • Digestion: Mince the pancreas finely and transfer it to a flask containing HBRS with collagenase (50-100 U/mL), 0.1 mg/mL soybean trypsin inhibitor, and 5 mg/mL BSA.

  • Incubation: Incubate the tissue at 37°C in a shaking water bath (90-120 cycles/min) for 45-60 minutes. Monitor the digestion process periodically.

  • Dispersion: Gently disperse the digested tissue by pipetting up and down with progressively smaller fire-polished pipettes. This mechanical shearing separates the acini.

  • Filtration and Washing: Filter the acinar suspension through a nylon mesh (e.g., 150 µm) to remove undigested tissue.

  • Purification: Centrifuge the filtrate at low speed (50 x g) for 2 minutes. Discard the supernatant containing broken cells and zymogen granules.

  • Resuspension: Gently resuspend the acinar pellet in fresh, collagenase-free HBRS with BSA. Repeat the washing step two more times.

  • Recovery: After the final wash, resuspend the purified acini in HBRS and allow them to recover for at least 30 minutes at 37°C before starting the stimulation assay.[9]

Protocol 2: this compound Stimulated Amylase Secretion Assay

This assay quantifies the amount of amylase secreted by isolated acini in response to this compound stimulation.

Procedure:

  • Acinar Aliquoting: After the recovery period, gently mix the acinar suspension and aliquot equal volumes (e.g., 500 µL) into microcentrifuge tubes. Include replicates for each condition (at least triplicates are recommended).[9]

  • Sample Sets: Prepare the following sets of tubes:

    • Basal: Acini with buffer only (no this compound). This measures spontaneous release.

    • Stimulated: Acini with varying concentrations of this compound.

    • Total: Acini suspension saved to determine the total amylase content. Do not centrifuge this set until the end.

  • Stimulation: Add this compound to the 'Stimulated' tubes to achieve the desired final concentrations. A key feature of CCK-stimulated amylase release is its biphasic nature.[9][10] Therefore, a wide concentration range should be tested.

  • Incubation: Incubate all tubes (Basal, Stimulated) for 30 minutes at 37°C in a shaking water bath.[9] Some studies note that maximal secretion can be reached within 5-10 minutes.[11]

  • Separation: Terminate the incubation by placing the tubes on ice. Separate the acini from the supernatant by either:

    • Centrifugation: Spin at 100 x g for 2 minutes.

    • Filtration: Pass the suspension through a 20-micron nylon mesh, which is a rapid alternative to centrifugation.[12]

  • Sample Collection: Carefully collect the supernatant, which contains the secreted amylase.

  • Total Amylase: For the 'Total' sample, lyse the acini by sonication or with a detergent (e.g., Triton X-100).

  • Amylase Measurement: Determine the amylase activity in the supernatant and the total lysate using a commercial amylase activity assay kit (e.g., based on the cleavage of a chromogenic substrate).

  • Calculation: Express the amylase secretion as a percentage of the total cellular amylase:

    • Amylase Secretion (%) = (Amylase in Supernatant / Amylase in Total Lysate) x 100

Amylase_Secretion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Isolate 1. Isolate Pancreatic Acini Recover 2. Recover Acini (30 min, 37°C) Isolate->Recover Aliquot 3. Aliquot Acini Suspension Recover->Aliquot Stimulate 4. Add this compound (or Buffer) and Incubate (30 min, 37°C) Aliquot->Stimulate Separate 5. Separate Acini from Supernatant (Centrifuge/Filter) Stimulate->Separate Collect 6. Collect Supernatant & Prepare 'Total' Lysate Separate->Collect Measure 7. Measure Amylase Activity (Commercial Kit) Collect->Measure Calculate 8. Calculate Secretion (% of Total Amylase) Measure->Calculate

Caption: Experimental workflow for the amylase secretion assay.
Protocol 3: Intracellular Calcium ([Ca2+]i) Measurement

This protocol allows for the real-time visualization and quantification of [Ca2+]i changes in response to this compound.

Materials:

  • Isolated pancreatic acini

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • HBRS buffer

  • Fluorescence microscope or plate reader equipped for ratiometric imaging or fluorescence intensity measurement.

Procedure:

  • Dye Loading: Incubate the isolated acini with a Ca2+ indicator dye (e.g., 2-5 µM Fura-2 AM) and a dispersing agent like Pluronic F-127 (0.02%) for 30-45 minutes at room temperature or 37°C, according to the dye manufacturer's instructions.

  • Washing: Wash the acini twice with fresh HBRS to remove extracellular dye.

  • Mounting: Place the dye-loaded acini in a perfusion chamber on the stage of a fluorescence imaging setup.

  • Baseline Measurement: Perfuse the acini with HBRS and record the baseline fluorescence for several minutes to ensure a stable signal. A resting [Ca2+]i is typically around 100 nM.[4][10]

  • Stimulation: Perfuse the chamber with HBRS containing the desired concentration of this compound.

  • Data Acquisition: Continuously record the fluorescence intensity. For Fura-2, this involves alternating excitation wavelengths (e.g., 340 nm and 380 nm) and measuring emission at ~510 nm. For Fluo-4, use a single excitation wavelength (~494 nm) and measure emission at ~516 nm.

  • Analysis:

    • For ratiometric dyes like Fura-2, the ratio of fluorescence intensities (F340/F380) is calculated, which corresponds to the [Ca2+]i.

    • For single-wavelength dyes like Fluo-4, the change in fluorescence intensity (F/F0, where F0 is the baseline intensity) is used to represent the relative change in [Ca2+]i.

    • CCK stimulation should elicit a rapid increase in [Ca2+]i, peaking within seconds, with physiological doses often causing oscillations and supramaximal doses causing a sustained peak.[4][10]

Data Presentation: Expected Results and Parameters

The following tables summarize key quantitative data for planning and interpreting this compound stimulation experiments.

Table 1: this compound Concentration Effects on Amylase Secretion

ParameterConcentration RangeExpected OutcomeReference
Threshold Stimulation 1 - 10 pMInitial detectable increase in amylase secretion.[9]
Optimal Stimulation 50 - 500 pMPeak amylase secretion, typically 3- to 5-fold above basal levels.[9][11]
Supramaximal/Inhibitory > 1 nMA progressive decrease in amylase secretion from the peak.[10]
Basal Secretion 0 (Buffer only)~5% of total amylase is released spontaneously over 30 min.[9]

Table 2: Key Experimental Parameters for Acini Stimulation Assays

ParameterRecommended ValueRationale / NotesReference
Incubation Temperature 37°CPhysiological temperature is required for receptor binding and cellular responses. At 4°C, receptor interactions are significantly altered.[13]
Incubation Time 30 minutesStandard duration to achieve a robust secretory response. Maximal output can be seen in 5-10 min.[9][11]
Acinar Protein Density 0.2 - 0.3 mg/mLA reported cell density that provides reliable results.[13]
CCK Receptor Antagonist L-364,718 (0.1 µM)A specific CCK1R antagonist that can be used as a negative control to confirm receptor-mediated effects. It almost completely abolishes CCK-stimulated amylase release.[13]

Table 3: Intracellular Calcium ([Ca2+]i) Dynamics

ParameterTypical ValueDescriptionReference
Resting [Ca2+]i ~100 - 200 nMBaseline calcium concentration in unstimulated acinar cells.[4][10]
Peak [Ca2+]i (Stimulated) 500 - 1000 nMRapid increase in cytosolic calcium immediately following CCK stimulation.[10]
Response Pattern (Physiological CCK) OscillationsLow (pM) concentrations of CCK typically induce repetitive spikes (oscillations) in [Ca2+]i.[4]
Response Pattern (Supramaximal CCK) Peak-PlateauHigh (nM) concentrations can cause a pathological response with a high initial peak followed by a sustained plateau.[4]

References

Protocol for In Vivo Administration of Cholecystokinin-33 (CCK-33) in Rats: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin-33 (CCK-33) is a crucial gut-brain peptide hormone involved in a variety of physiological processes, including satiety, pancreatic secretion, and gallbladder contraction. As a key regulator of the digestive system and food intake, in vivo studies of this compound in rat models are fundamental to research in physiology, pharmacology, and the development of therapeutics for metabolic disorders. These application notes provide detailed protocols for the preparation and administration of this compound in rats, alongside quantitative data from key studies and a visualization of its primary signaling pathway.

Data Presentation: Quantitative Effects of this compound Administration in Rats

The following tables summarize the dose-dependent effects of this compound on feeding behavior and pancreatic secretion in rats, as reported in scientific literature.

Table 1: Effect of Intraperitoneal (IP) this compound Administration on Feeding Behavior in Rats

Dose (nmol/kg, IP)Effect on First Meal SizeEffect on First Intermeal Interval (IMI)
1Significant reductionProlonged
3Significant reductionProlonged
5Significant reductionProlonged
Data from Washington et al. (2011)[1]

Table 2: Effect of Intra-arterial (Cranial Mesenteric Artery) this compound Infusion on Feeding Behavior in Male Sprague Dawley Rats

Dose (nmol/kg)Change in Meal SizeChange in Satiety Ratio (IMI/Meal Size)
0.05ReducedIncreased
0.15ReducedIncreased
0.25ReducedIncreased
Data from Washington et al. (2016)[2][3]

Table 3: Effect of Intravenous (IV) Infusion of this compound on Pancreatic Protein Output in Conscious Rats

Peptide (100 pmol/kg/hr, IV)Increment in Protein Output (mg/hr, Mean ± SE)
Human this compound27.0 ± 2.9
Porcine this compound19.3 ± 2.8
Control (CCK-8)14.0 ± 1.8
Data from Okabayashi et al. (1991)[4]

Table 4: Endogenous Plasma Concentrations of CCK (CCK-8 and this compound/39) in Rats

ConditionPlasma Concentration (pM, Mean (SEM))
Fasting1.9 (0.3)
Fed ad libitum13.4 (3.8)
Data from Linden et al. (1989)[5]

Experimental Protocols

Preparation of this compound Solution for Injection

This protocol outlines the steps for preparing a sterile this compound solution for in vivo administration.

Materials:

  • Cholecystokinin-33 (lyophilized powder)

  • Sterile, pyrogen-free 0.9% saline solution

  • Sterile microcentrifuge tubes

  • 0.22 µm sterile syringe filter

  • Sterile syringes and needles

Procedure:

  • Reconstitution: Allow the lyophilized this compound vial to equilibrate to room temperature before opening. Reconstitute the peptide in a small volume of sterile 0.9% saline to create a stock solution. For example, dissolve 1 mg of this compound in 1 ml of saline to get a 1 mg/ml stock solution. Gently vortex to ensure complete dissolution.

  • Dilution: Based on the desired final concentration and injection volume, dilute the stock solution with sterile 0.9% saline. For example, to prepare a 10 µg/ml solution, dilute 10 µl of the 1 mg/ml stock solution into 990 µl of sterile saline.

  • Sterilization: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube or directly into the injection syringe. This step is crucial to prevent infection.

  • Storage: It is recommended to prepare the this compound solution fresh on the day of the experiment. If short-term storage is necessary, store the solution at 4°C for no more than 24 hours. For longer-term storage of the stock solution, aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Intraperitoneal (IP) Administration Protocol

IP injection is a common and relatively simple method for systemic administration.

Materials:

  • Prepared sterile this compound solution

  • Sterile syringe (1 ml) with a 25-27 gauge needle

  • Rat restraint device (optional)

  • 70% ethanol (B145695) wipes

Procedure:

  • Animal Restraint: Gently but firmly restrain the rat. One common method is to hold the rat with its head tilted slightly downwards.

  • Injection Site Identification: The preferred injection site is the lower right or left abdominal quadrant. This avoids injection into the cecum, bladder, or other vital organs.

  • Site Preparation: Swab the injection site with a 70% ethanol wipe.

  • Injection: Insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ (no fluid should be drawn back).

  • Administration: Slowly inject the this compound solution. The maximum recommended injection volume for a rat is typically 5-10 ml/kg.

  • Post-injection Monitoring: Return the rat to its cage and monitor for any signs of distress.

Intravenous (IV) Administration Protocol

IV administration allows for rapid and complete bioavailability of this compound. The lateral tail vein is the most common site for IV injection in rats.

Materials:

  • Prepared sterile this compound solution

  • Sterile syringe (1 ml) with a 27-30 gauge needle

  • Rat restraint device

  • Heat lamp or warm water to dilate the tail vein

Procedure:

  • Animal Preparation: Place the rat in a restraint device, allowing access to the tail. Warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for a few minutes to cause vasodilation, making the lateral tail veins more visible.

  • Injection Site Identification: Identify one of the lateral tail veins, which run along the sides of the tail.

  • Site Preparation: Clean the injection site with a 70% ethanol wipe.

  • Injection: With the bevel of the needle facing up, carefully insert the needle into the vein at a shallow angle. Successful entry is often indicated by a small flash of blood in the hub of the needle.

  • Administration: Slowly inject the this compound solution. The maximum recommended bolus injection volume is 5 ml/kg. For continuous infusion, an infusion pump is required.

  • Post-injection Care: After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding. Monitor the animal for any adverse reactions.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the this compound signaling pathway and a general experimental workflow for in vivo administration.

CCK33_Signaling_Pathway CCK33 This compound CCK1R CCK1 Receptor CCK33->CCK1R Binds Gq Gq protein CCK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates Physiological_Effects Physiological Effects (e.g., Pancreatic Secretion, Satiety) PKC->Physiological_Effects Leads to

Caption: this compound signaling through the CCK1 receptor.

Experimental_Workflow A 1. This compound Solution Preparation & Sterilization D 4. This compound Administration (IP or IV) A->D B 2. Animal Acclimation & Baseline Measurement B->D C 3. Anesthesia (if required) C->D E 5. Experimental Observation (e.g., Feeding Behavior, Blood Sampling) D->E F 6. Data Analysis E->F

Caption: General workflow for in vivo this compound studies in rats.

References

Application Notes and Protocols for CCK-33 Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system. It exerts its physiological effects by binding to two main G protein-coupled receptors: CCK-A (CCK1) and CCK-B (CCK2). CCK-33, a 33-amino acid peptide, is one of the endogenous ligands for these receptors. The study of the interaction between this compound and its receptors is vital for understanding various physiological processes and for the development of therapeutic agents targeting conditions such as digestive disorders, anxiety, and certain types of cancer.

This document provides detailed methodologies for performing a this compound receptor binding assay, a fundamental tool for characterizing the affinity of ligands for CCK receptors.

Data Presentation

Quantitative Data Summary

The following tables summarize the binding affinities (Ki), dissociation constants (Kd), and receptor densities (Bmax) of this compound and related ligands for CCK-A and CCK-B receptors.

LigandReceptor SubtypePreparationKi (nM)Reference
This compoundCCK-APurified rat pancreatic receptors< CCK-8[1]
This compoundCCK-AMouse pancreatic plasma membranes> CCK-8[2]
CCK-8CCK-AHuman CCK-A Receptors~0.6-1[3]
CCK-8CCK-BHuman CCK-B Receptors~0.3-1[3]
A-57696 (CCK4 analog)CCK-AGuinea pig pancreatic receptors15,000[4]
A-57696 (CCK4 analog)CCK-BGuinea pig cortical receptors25[4]
RadioligandReceptor SubtypePreparationKd (nM)Bmax (fmol/mg protein)Reference
[3H]Boc[Nle28, 31]CCK27-33CCK-BMouse brain membranes0.4949[5]
[3H]Boc[Nle28, 31]CCK27-33CCK-ARat pancreas membranes4.4696[5]
[125I]CCKCCK-AMouse pancreatic plasma membranes1.8-[2]
Purified CCK ReceptorCCK-ARat pancreas9.4~12,500[1]

Signaling Pathways

Activation of CCK receptors by ligands such as this compound initiates a cascade of intracellular signaling events. The primary signaling pathways are depicted below.

CCK Receptor Signaling Pathways

Experimental Protocols

Protocol 1: Membrane Preparation from Tissues or Cells

This protocol describes the preparation of crude cell membranes containing CCK receptors.

Materials:

  • Tissue (e.g., rat pancreas, guinea pig cortex) or cultured cells expressing CCK receptors.

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 5 mM EDTA, and protease inhibitor cocktail.[6]

  • Storage Buffer: 50 mM Tris-HCl (pH 7.4), 0.5 mM EDTA, 10 mM MgCl2, 10% sucrose.[7]

  • Homogenizer (e.g., Dounce or Polytron).

  • High-speed refrigerated centrifuge.

Procedure:

  • Mince the tissue or harvest the cells and wash with ice-cold PBS.

  • Homogenize the tissue or cells in 20 volumes of cold Lysis Buffer.[6]

  • Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.[6]

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[6]

  • Discard the supernatant, resuspend the pellet in fresh Lysis Buffer, and repeat the centrifugation.

  • Resuspend the final pellet in Storage Buffer.

  • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Aliquot the membrane preparation and store at -80°C.

Protocol 2: Radioligand Competition Binding Assay

This protocol is for determining the inhibitory constant (Ki) of a test compound (e.g., unlabeled this compound) against a radiolabeled ligand.

Materials:

  • Membrane preparation containing CCK receptors (from Protocol 1).

  • Radioligand (e.g., [125I]Bolton-Hunter labeled CCK-8).

  • Unlabeled this compound (or other test compounds).

  • Binding Buffer: 50 mM Tris (pH 7.4), 5 mM MgCl2, 0.1 mM EDTA.[6]

  • Wash Buffer: Ice-cold Binding Buffer.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

  • Filtration apparatus (cell harvester).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:[6]

    • Total Binding: 150 µL of membrane preparation, 50 µL of Binding Buffer, and 50 µL of radioligand.

    • Non-specific Binding: 150 µL of membrane preparation, 50 µL of a high concentration of unlabeled ligand (e.g., 1 µM CCK-8), and 50 µL of radioligand.

    • Competition: 150 µL of membrane preparation, 50 µL of varying concentrations of the test compound (e.g., this compound), and 50 µL of radioligand.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[6]

  • Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters four times with ice-cold Wash Buffer.[6]

  • Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow Radioligand Binding Assay Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Prepare Membrane Suspension Assay_Setup Set up Assay Plate (Total, Non-specific, Competition) Membrane_Prep->Assay_Setup Radioligand_Prep Prepare Radioligand Solution Radioligand_Prep->Assay_Setup Compound_Prep Prepare Test Compound Dilutions Compound_Prep->Assay_Setup Incubate Incubate at 30°C for 60 min Assay_Setup->Incubate Filtration Rapid Vacuum Filtration Incubate->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Calculate_SB Calculate Specific Binding Counting->Calculate_SB Plot_Data Plot % Specific Binding vs. [Compound] Calculate_SB->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Determine_IC50->Calculate_Ki

Radioligand Binding Assay Workflow

References

Application Notes and Protocols for CCK-33 in Satiety and Food Intake Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cholecystokinin (CCK) is a crucial gut-brain peptide hormone involved in the short-term regulation of food intake, acting as a key satiety signal.[1][2] Released from enteroendocrine I-cells in the proximal small intestine in response to nutrients, particularly fats and proteins, CCK orchestrates various digestive processes, including gallbladder contraction and pancreatic enzyme secretion.[2][3] Among its various isoforms, CCK-33, the originally discovered form of the peptide, has been a subject of extensive research to understand its role in satiation and its potential as a therapeutic target for obesity.[4] These application notes provide a comprehensive overview of the use of this compound in satiety and food intake studies, complete with detailed protocols and quantitative data.

Mechanism of Action:

This compound exerts its satiety effect primarily through the activation of CCK-A receptors (also known as CCK1R) located on vagal afferent nerve fibers that innervate the gastrointestinal tract.[3][5][6] This interaction triggers signals that are relayed to the nucleus of the solitary tract (NTS) in the hindbrain, ultimately leading to the sensation of fullness and the termination of a meal.[1][7] While both peripheral and central CCK receptors exist, the satiating effect of peripherally administered CCK is predominantly mediated by the vagal afferent pathway.[1][5][8]

Signaling Pathway of this compound in Satiety

CCK33_Signaling_Pathway cluster_gut Small Intestine cluster_vagus Vagal Afferent Neuron cluster_brain Hindbrain Nutrients Nutrients I-cells I-cells Nutrients->I-cells stimulate This compound This compound I-cells->this compound release CCK1R CCK-A Receptor (CCK1R) This compound->CCK1R binds to NTS Nucleus of the Solitary Tract (NTS) CCK1R->NTS signals to Satiety Satiety NTS->Satiety induces

Caption: this compound signaling pathway from gut to brain.

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound on food intake and satiety parameters from various studies.

Table 1: Effects of this compound on Food Intake in Animal Models

SpeciesModelThis compound DoseAdministration RouteKey FindingsReference
RatMale Sprague-Dawley0.05, 0.15, 0.25 nmol/kgIntra-arterial (Cranial Mesenteric Artery)Reduced meal size and increased satiety ratio.[4]
RatMale Sprague-Dawley0.05, 0.15, 0.25 nmol/kgIntra-arterial (Celiac Artery)No significant effect on meal size or satiety ratio.[4]
Rat--IntraperitonealProduced dose-related inhibition of liquid diet intake.[9]
RatDiabetic (Streptozotocin-injected)5 nmol/kgIntraperitonealProlonged intermeal interval.[10]
RatControl1, 3, 5 nmol/kgIntraperitonealIncreased satiety ratio.[10]
MouseLean and Obese (C57BL/6J-ob)40 U/kg-Inhibited liquid food intake; decreased meal size.[11]

Table 2: Effects of this compound on Satiety in Humans

Subject GroupThis compound InfusionKey Findings on Subjective SatietyKey Findings on Food IntakeReference
Lean and ObeseIntravenous (physiological levels)Significant decrease in hunger, wish to eat, and prospective feeding intentions.-[12]
Lean and Obese WomenIntravenous (physiological levels) with a preloadHunger feelings tended to be less.Food intake was significantly less during CCK infusion (282g) compared to saline (346g).[13]
Healthy MenIntravenous (near physiological doses)Marked reduction in hunger feelings in the pre-meal period (when co-infused with GLP-1).Reduced calorie intake.[14]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound to study satiety and food intake.

Protocol 1: Evaluation of this compound on Meal Patterns in Rodents

Objective: To determine the effect of peripherally administered this compound on meal size, intermeal interval, and satiety ratio in rats.

Materials:

  • Male Sprague-Dawley rats with ad libitum access to food and water.

  • This compound peptide.

  • Sterile saline (0.9% NaCl).

  • Apparatus for intraperitoneal (IP) injections.

  • Automated food intake monitoring system or manual measurement tools.

  • Standard rodent chow or a specified liquid diet.

Procedure:

  • Animal Acclimation: House rats individually in cages equipped with the food intake monitoring system for at least one week to acclimate to the environment and feeding apparatus.

  • Preparation of this compound Solution: Dissolve this compound in sterile saline to achieve the desired concentrations (e.g., 1, 3, and 5 nmol/kg body weight). Prepare a vehicle control of sterile saline.

  • Experimental Design: Employ a within-subjects design where each rat receives all treatment doses, including the vehicle control, in a randomized order with at least a 48-hour washout period between treatments.

  • Administration: At the beginning of the dark cycle (the primary feeding period for rodents), administer the prepared this compound solution or vehicle via IP injection.

  • Data Collection: Continuously record food intake for at least 24 hours post-injection. Key parameters to measure include:

    • Meal Size: The amount of food consumed in the first meal following injection.

    • Intermeal Interval (IMI): The time between the end of the first meal and the beginning of the second meal.

    • Satiety Ratio (SR): Calculated as IMI / Meal Size. This ratio indicates the amount of satiation produced per unit of food consumed.[10]

  • Data Analysis: Analyze the data using appropriate statistical methods, such as repeated-measures ANOVA, to compare the effects of different this compound doses against the vehicle control.

Experimental Workflow for Rodent Food Intake Study

Experimental_Workflow Acclimation Animal Acclimation (1 week) Randomization Randomize Treatment Order Acclimation->Randomization Injection IP Injection: - this compound (various doses) - Vehicle (Saline) Randomization->Injection Monitoring Monitor Food Intake (24 hours) Injection->Monitoring Data_Collection Collect Data: - Meal Size - Intermeal Interval Monitoring->Data_Collection Analysis Calculate Satiety Ratio & Statistical Analysis Data_Collection->Analysis Conclusion Determine Effect of this compound Analysis->Conclusion

References

Application Notes and Protocols for Studying Gallbladder Contraction In Vitro Using CCK-33

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Cholecystokinin (CCK) is a crucial peptide hormone in the gastrointestinal system, primarily responsible for stimulating gallbladder contraction and pancreatic enzyme secretion following a meal rich in fats and proteins.[1][2] It exists in various molecular forms, including CCK-33, which consists of 33 amino acids.[1] CCK exerts its effects by binding to cholecystokinin receptors, with the CCK-1 receptor (CCK-1R, formerly known as CCK-A) being the predominant type found on gallbladder smooth muscle.[1][3][4] The study of this compound-induced gallbladder contraction in vitro is a fundamental method for investigating gallbladder physiology, pathophysiology (such as in gallstone disease), and for screening potential therapeutic agents that modulate gallbladder motility.[2][5]

Signaling Pathway of this compound in Gallbladder Contraction

This compound initiates gallbladder smooth muscle contraction through a well-defined signaling cascade upon binding to the CCK-1 receptor.[1][6] This G-protein coupled receptor activates phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of calcium (Ca2+) from intracellular stores.[6][8] The subsequent signaling is concentration-dependent:

  • At low physiological concentrations , CCK primarily activates the Protein Kinase C (PKC) pathway.[6][8]

  • At higher concentrations , the elevated intracellular Ca2+ activates calmodulin, which in turn activates myosin light chain kinase (MLCK), leading to phosphorylation of myosin and subsequent muscle contraction.[6][8]

CCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK33 This compound CCK1R CCK-1 Receptor CCK33->CCK1R Binds G_protein Gq/Gi CCK1R->G_protein Activates PLC Phospholipase C (PLC-β3) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release (from Sarcoplasmic Reticulum) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates (Low CCK) Calmodulin Calmodulin Ca_release->Calmodulin Activates (High CCK) Contraction Smooth Muscle Contraction PKC->Contraction Leads to Calmodulin->Contraction Leads to Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Gallbladder Tissue Acquisition B Dissection & Preparation of Muscle Strips A->B C Mount Strips in Organ Bath B->C D Equilibration (60-90 min) C->D E Viability Test (e.g., KCl) D->E F Cumulative Addition of this compound E->F G Record Contractile Force F->G H Generate Dose-Response Curve G->H I Calculate EC₅₀ & Emax H->I

References

Application Notes: CCK-33 ELISA Kit for Plasma Concentration Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone in the gastrointestinal system that stimulates the digestion of fat and protein.[1] Synthesized by I-cells within the mucosal epithelium of the small intestine, CCK is secreted into the duodenum and triggers the release of digestive enzymes from the pancreas and bile from the gallbladder.[1][2] CCK exists in several forms, such as CCK-58, CCK-33, and CCK-8, which arise from post-translational modifications of the preprocholecystokinin protein.[1][2] Beyond its digestive functions, CCK also acts as a major neurotransmitter in the brain and periphery, playing a role in satiety and inhibiting gastric acid secretion.[1][2]

The accurate quantification of plasma this compound is essential for researchers in endocrinology, neuroscience, and metabolic disease to understand its physiological and pathological roles. This competitive inhibition enzyme-linked immunosorbent assay (ELISA) kit provides a highly sensitive and specific method for the quantitative measurement of human this compound in plasma and other biological fluids.

Assay Principle

This assay utilizes a competitive inhibition enzyme immunoassay technique.[3] The microplate is pre-coated with a monoclonal antibody specific to CCK.[3][4] During the assay, unlabeled CCK from the sample or standard competes with a fixed amount of biotin-labeled CCK for the limited binding sites on the pre-coated antibody.[3] Following an incubation period, unbound components are washed away. Avidin conjugated to Horseradish Peroxidase (HRP) is then added, which binds to the biotinylated CCK captured by the antibody.[3][4] After another wash step, a TMB substrate solution is added. The resulting color development is inversely proportional to the amount of CCK in the original sample.[3][5] The reaction is terminated by the addition of a stop solution, and the optical density (OD) is measured at 450 nm.[4][5] The concentration of CCK in the samples is determined by comparing their OD values to a standard curve.[4]

G cluster_plate Microplate Well Ab Pre-coated Anti-CCK Antibody HRP_Avidin HRP-Avidin Conjugate Ab->HRP_Avidin Binds to Biotin Sample_Std Sample or Standard (Unlabeled CCK) Sample_Std->Ab Competes Biotin_CCK Biotin-labeled CCK Biotin_CCK->Ab Binds Substrate TMB Substrate HRP_Avidin->Substrate Catalyzes Color Color Development (Inversely proportional to CCK) Substrate->Color

Principle of the Competitive this compound ELISA.

Kit Performance Characteristics

The following data are representative of the performance of this ELISA kit. Specifications may vary slightly between lots.

Parameter Specification Source(s)
Assay Type Competitive Inhibition ELISA[3][4]
Detection Range 12.35 - 1,000 pg/mL[3]
Sensitivity Typically < 4.93 pg/mL[3]
Sample Types Serum, plasma, cell culture supernates, cell lysates, tissue homogenates[3][4][6]
Recommended Plasma Dilution Human: 4X, Mouse: 4X, Rat: 2X[1]
Intra-Assay Precision CV% < 10%[4][7]
Inter-Assay Precision CV% < 10%[4][7]
Spike/Recovery The accepted range for recovery is 80-120%.[7][8]
Specificity No significant cross-reactivity with Ghrelin, Nesfatin, NPY, and APC.[1]

Experimental Protocols

Plasma Sample Collection and Storage

Proper sample collection and storage are critical for accurate results.

  • Collection: Collect whole blood into tubes containing EDTA, heparin, or citrate (B86180) as an anticoagulant.[9][10]

  • Centrifugation: Within 30 minutes of collection, centrifuge the samples at 1,000 x g for 15 minutes at 2-8°C.[3][9][11]

  • Aliquoting: Immediately transfer the supernatant (plasma) to clean polypropylene (B1209903) tubes.

  • Storage: Assay the plasma immediately or aliquot and store at -20°C for up to one month or at -80°C for up to two months to prevent loss of bioactivity.[3]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can degrade the target protein.[3][9][10] Before use, thaw samples at room temperature and centrifuge briefly to remove any precipitates.

Reagent Preparation

Bring all reagents and samples to room temperature before use.

  • Standard Curve Preparation:

    • Reconstitute the lyophilized this compound Calibrator with Calibrator Diluent to create a stock solution (e.g., 1,000 pg/mL).[3] Mix gently and allow it to sit for 10 minutes to ensure complete reconstitution.[3]

    • Perform a serial dilution to create the standard curve. For example, create standards with concentrations of 1,000, 333.33, 111.11, 37.04, and 12.35 pg/mL.[3] Use the Calibrator Diluent as the zero standard (0 pg/mL).[3]

  • Detection Reagent Preparation:

    • Prepare the Biotinylated-Conjugate (Detection Reagent A) and HRP-Streptavidin (Detection Reagent B) working solutions according to the kit manual's instructions immediately before use.

Assay Procedure

It is recommended to run all standards and samples in duplicate or triplicate for statistical accuracy.[12][13]

G start Start: Bring Reagents to RT prep Prepare Standards and Samples start->prep add_sample 1. Add 50 µL of Standard or Sample to well prep->add_sample add_biotin 2. Add 50 µL of Biotin-Conjugate (Reagent A) add_sample->add_biotin incubate1 3. Incubate 1 hour at 37°C add_biotin->incubate1 wash1 4. Aspirate and Wash 3 times incubate1->wash1 add_hrp 5. Add 100 µL HRP-Avidin (Reagent B) wash1->add_hrp incubate2 6. Incubate 30 minutes at 37°C add_hrp->incubate2 wash2 7. Aspirate and Wash 5 times incubate2->wash2 add_tmb 8. Add 90 µL TMB Substrate wash2->add_tmb incubate3 9. Incubate 10-20 min at 37°C (in dark) add_tmb->incubate3 add_stop 10. Add 50 µL Stop Solution incubate3->add_stop read 11. Read OD at 450 nm immediately add_stop->read end End read->end

This compound Competitive ELISA Workflow.

Data Analysis and Interpretation

Calculation of Results
  • Average Readings: Calculate the average optical density (OD) for each set of duplicate/triplicate standards and samples.[13] The coefficient of variation (CV) for duplicates should ideally be less than 20%.[12][13]

  • Blank Subtraction: Subtract the average OD of the zero standard (blank) from the average OD of all other standards and samples.[12][13]

  • Standard Curve Generation: Plot the corrected OD values (Y-axis) against the corresponding this compound concentrations for the standards (X-axis).[13] Due to the inverse relationship in a competitive assay, the curve will show decreasing OD with increasing concentration.[5][14] It is recommended to use a four-parameter logistic (4-PL) curve fit, which can be performed by most microplate reader software.[1]

  • Concentration Determination: Interpolate the concentration of this compound in your samples from the standard curve using their corrected OD values.[12][14]

  • Apply Dilution Factor: If samples were diluted, the concentration read from the standard curve must be multiplied by the dilution factor to obtain the final concentration in the original sample.[3][13]

G od Measure Raw OD at 450 nm avg Calculate Average OD for Duplicates od->avg subtract Subtract Average Zero Standard OD avg->subtract plot Plot Corrected OD vs. Standard Concentration subtract->plot fit Generate Standard Curve (4-PL Fit) plot->fit interpolate Interpolate Sample Concentration from Corrected OD fit->interpolate dilution Multiply by Sample Dilution Factor interpolate->dilution final Final this compound Concentration dilution->final

ELISA Data Analysis and Calculation Flow.

References

Commercial Sources and Comparative Applications of Sulfated vs. Non-Sulfated Cholecystokinin-33 (CCK-33)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and central nervous system. It exists in various isoforms, with CCK-33 being a significant form. A key post-translational modification of this compound is the sulfation of a specific tyrosine residue. This modification is critical for its biological activity, particularly its interaction with CCK receptors. These application notes provide a comprehensive overview of the commercial sources for both sulfated and non-sulfated this compound, along with detailed protocols for their comparative analysis in research and drug development settings.

The primary distinction in the biological activity between sulfated and non-sulfated this compound lies in their differential affinity for the two main cholecystokinin receptor subtypes: CCK-A (alimentary) and CCK-B (brain) receptors. Sulfated this compound is a high-affinity agonist for the CCK-A receptor, which is predominantly found in peripheral tissues like the pancreas and gallbladder. In contrast, the CCK-B receptor, which is widespread in the brain, binds both sulfated and non-sulfated forms of CCK with similar high affinity. This differential receptor activation underlies the varied physiological responses elicited by the two forms of the peptide.

Commercial Availability

A variety of life science suppliers offer both sulfated and non-sulfated forms of this compound and its biologically active fragment, CCK-8. Researchers can obtain these peptides in lyophilized form with purity typically exceeding 95%.

Table 1: Commercial Suppliers of Sulfated and Non-Sulfated CCK Peptides

SupplierProduct NameFormPurityStorage
Phoenix PharmaceuticalsCholecystokinin-33 / this compound (Human) Non-sulfatedNon-sulfated≥95%0-5°C (lyophilized)
Sigma-AldrichCholecystokinin (CCK) Fragment 26-33 Amide, Non-sulfatedNon-sulfated≥95% (HPLC)-20°C
EurogentecCholecystokinin (26-33), CCK8, Non-Sulfated CCK-8Non-sulfatedN/AN/A
Cayman ChemicalCCK (27-33) (non-sulfated)Non-sulfated≥95%-20°C
AmsbioCholecystokinin Octapeptide (26-33) Non-Sulfated / CCK-NSENon-sulfated95%-20°C or below
CPC ScientificCholecystokinin, CCK Octapeptide (26-33), SulfatedSulfatedN/A-20 ± 5 °C
EurogentecCholecystokinin (26-33), CCK8, Sulfated CCK-8SulfatedN/AN/A
CymitQuimicaCCK-Octapeptide (26-33) (Sulfated Form)SulfatedMin. 95%N/A
Molecular DepotCCK-Octapeptide (26-33) (Sulfated Form)SulfatedN/A-20°C
Echelon BiosciencesCCK 8 Octapeptide, sulfatedSulfatedN/AN/A

Quantitative Comparison of Biological Activity

The sulfation of this compound dramatically enhances its potency at the CCK-A receptor, leading to significant differences in various biological assays.

Table 2: Comparative Potency of Sulfated vs. Non-Sulfated CCK

AssayReceptor TargetPeptide FormPotency (IC50/EC50/Ki)Fold Difference (Sulfated vs. Non-sulfated)Reference
Guinea Pig Gallbladder ContractionCCK-ASulfated this compoundMore Potent~100[1]
Non-sulfated this compoundLess Potent[1]
Rat Pancreatic SecretionCCK-ASulfated this compoundMore Potent~1000[1]
Non-sulfated this compoundLess Potent[1]
Receptor Binding to Guinea Pig Pancreatic AciniCCK-ASulfated CCK-8High AffinityHigh[2]
Desulfated CCK-8900-fold less potent[2]
Gastric Acid Secretion in RatGastrin/CCK-B likeSulfated CCK-8No stimulatory effectN/A[3]
Non-sulfated CCK-8Stimulatory[3]

Signaling Pathways

The differential activation of CCK-A and CCK-B receptors by sulfated and non-sulfated this compound initiates distinct intracellular signaling cascades.

CCK_Signaling_Pathways cluster_signaling Downstream Signaling sCCK Sulfated This compound CCKAR CCK-A Receptor (High Affinity for Sulfated) sCCK->CCKAR High Affinity CCKBR CCK-B Receptor (Similar Affinity for Both) sCCK->CCKBR High Affinity nsCCK Non-sulfated This compound nsCCK->CCKAR Low Affinity nsCCK->CCKBR High Affinity Gq Gq CCKAR->Gq CCKBR->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ [Ca2+]i IP3->Ca PKC PKC Activation DAG->PKC Binding_Assay_Workflow prep Prepare Membranes (Cells expressing CCK-A or CCK-B receptors) incubation Incubate: - Membranes - Radioligand ([125I]CCK-8) - Competitor (Sulfated or Non-sulfated this compound) prep->incubation separation Separate Bound from Free (Filtration) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (IC50, Ki determination) quantification->analysis

References

Application Notes and Protocols for CCK-33 in Insulin Secretion Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin-33 (CCK-33) is a peptide hormone that plays a significant role in various physiological processes, including the regulation of insulin (B600854) secretion from pancreatic β-cells. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in experiments designed to investigate its effects on insulin release. The information is intended to guide researchers in designing and executing robust in vitro and in vivo studies.

This compound exerts its effects on pancreatic β-cells primarily through the Cholecystokinin A receptor (CCK-A or CCK1R), a G-protein coupled receptor.[1] Activation of the CCK-A receptor by this compound initiates a cascade of intracellular signaling events that ultimately lead to the potentiation of glucose-stimulated insulin secretion (GSIS).[2] Understanding the mechanisms of this compound action is crucial for the development of novel therapeutic strategies for metabolic disorders such as type 2 diabetes.

Signaling Pathway of this compound in Pancreatic β-Cells

Upon binding to the CCK-A receptor on pancreatic β-cells, this compound activates two primary signaling pathways that synergize to enhance insulin secretion, particularly in the presence of elevated glucose levels.

CCK33_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCKAR CCK-A Receptor Gq Gq CCKAR->Gq Gs Gs CCKAR->Gs CCK33 This compound CCK33->CCKAR PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC PKC DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Insulin_Granules Insulin Granule Exocytosis Ca2_release->Insulin_Granules PKC->Insulin_Granules AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates Epac Epac cAMP->Epac activates PKA->Insulin_Granules Epac->Insulin_Granules

Caption: this compound Signaling Pathway in Pancreatic β-Cells.

Data Presentation

The following tables summarize quantitative data from in vitro and in vivo studies investigating the effect of this compound on insulin secretion.

Table 1: In Vitro Dose-Response of this compound on Insulin Secretion from Perfused Rat Pancreas

This compound ConcentrationGlucose ConcentrationInsulin SecretionReference
1 nM4.4 mMSignificantly Stimulated[3]
1 nM6.7 mMSignificantly Stimulated[3]
0.1 nM6.7 mMWeakly Stimulatory (late phase)[2]
1.0 nM6.7 mMMarkedly Potentiated (both phases)[2]

Table 2: In Vivo Administration of CCK Peptides and Effects on Insulin Secretion

PeptideDoseAnimal Model/SubjectEffect on Insulin SecretionReference
This compound100 pmol/kg (IV)Healthy HumansModerately stimulated basal and meal-related insulin release[4]
CCK-83 µg/kg (IP)MiceUsed to test for CCK resistance in diet-induced obesity[1]
h-CCK-33100 pmol/kg/hr (infusion)Conscious RatIncreased protein output (indicator of pancreatic secretion)[5]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on insulin secretion.

Experimental Workflow

Experimental_Workflow cluster_vitro In Vitro Studies cluster_vivo In Vivo Studies cluster_analysis Data Analysis Islet_Isolation Pancreatic Islet Isolation Static_Incubation Static Incubation (GSIS) Islet_Isolation->Static_Incubation Perifusion_Assay Perifusion Assay Islet_Isolation->Perifusion_Assay Insulin_Assay Insulin Measurement (ELISA/RIA) Static_Incubation->Insulin_Assay Perifusion_Assay->Insulin_Assay Animal_Model Animal Model (e.g., Mice) GTT Glucose Tolerance Test (GTT) Animal_Model->GTT GTT->Insulin_Assay Data_Interpretation Data Interpretation & Statistical Analysis Insulin_Assay->Data_Interpretation

Caption: General Experimental Workflow.

In Vitro Protocol 1: Static Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets

This protocol is adapted from standard GSIS protocols and can be modified to include this compound.

1. Materials:

  • Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 115 mM NaCl, 5 mM KCl, 24 mM NaHCO₃, 2.5 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 0.1% (w/v) BSA, pH 7.4.

  • Low glucose KRBH (e.g., 2.8 mM glucose).

  • High glucose KRBH (e.g., 16.7 mM glucose).

  • This compound stock solution (dissolved in an appropriate solvent, e.g., sterile water or PBS).

  • Isolated pancreatic islets (from mouse, rat, or human).

  • 24-well culture plates.

  • Acid-ethanol solution (1.5% HCl in 70% ethanol) for insulin extraction.

  • Insulin immunoassay kit (ELISA or RIA).

2. Procedure:

  • Islet Preparation: Following isolation, culture islets overnight in a standard culture medium to allow for recovery.

  • Pre-incubation: Hand-pick islets of similar size (e.g., 10-15 islets per replicate) and place them in a microfuge tube or a well of a 24-well plate. Pre-incubate the islets in low glucose KRBH for 1-2 hours at 37°C in a 5% CO₂ incubator to establish a basal insulin secretion rate.

  • Basal Secretion: After pre-incubation, replace the low glucose KRBH with fresh low glucose KRBH (with or without a vehicle control for this compound) and incubate for 1 hour at 37°C. At the end of the incubation, collect the supernatant for basal insulin measurement.

  • Stimulated Secretion: Replace the buffer with high glucose KRBH. For experimental groups, add different concentrations of this compound to the high glucose KRBH. It is recommended to test a range of this compound concentrations (e.g., 0.1 nM to 100 nM) to determine a dose-response relationship.

  • Incubate for 1 hour at 37°C.

  • Sample Collection: At the end of the stimulation period, collect the supernatant for measurement of secreted insulin.

  • Insulin Extraction (Optional): To normalize secreted insulin to total insulin content, lyse the islets in each well with acid-ethanol solution and store at -20°C overnight to extract intracellular insulin.

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants and islet lysates using an ELISA or RIA kit according to the manufacturer's instructions.

In Vitro Protocol 2: Perifusion Assay for Dynamic Insulin Secretion

This assay allows for the real-time measurement of insulin secretion in response to changing secretagogue concentrations.

1. Materials:

  • Perifusion system with chambers for islets.

  • Peristaltic pump.

  • Fraction collector.

  • KRBH buffer (as described for GSIS).

  • Low and high glucose KRBH buffers.

  • This compound stock solution.

  • Isolated pancreatic islets.

  • Insulin immunoassay kit.

2. Procedure:

  • System Setup: Set up the perifusion system according to the manufacturer's instructions, ensuring the temperature is maintained at 37°C.

  • Islet Loading: Place a group of islets (e.g., 50-100) into each perifusion chamber.

  • Equilibration: Perfuse the islets with low glucose KRBH at a constant flow rate (e.g., 100 µL/min) for at least 30-60 minutes to establish a stable basal insulin secretion.

  • Basal Collection: Begin collecting fractions (e.g., every 1-5 minutes) while continuing to perfuse with low glucose KRBH to measure the basal insulin secretion rate.

  • Stimulation: Switch the perifusion solution to high glucose KRBH. For the experimental group, include the desired concentration of this compound in the high glucose buffer.

  • Continue collecting fractions throughout the stimulation period to capture the first and second phases of insulin secretion.

  • Return to Basal: After the stimulation period, switch back to low glucose KRBH to allow insulin secretion to return to baseline.

  • Insulin Measurement: Measure the insulin concentration in each collected fraction using an ELISA or RIA kit. The results can be plotted as insulin concentration versus time to visualize the dynamics of insulin secretion.

In Vivo Protocol: Glucose Tolerance Test (GTT) with this compound Administration in Mice

This protocol outlines a method to assess the effect of this compound on glucose tolerance in vivo.

1. Materials:

  • Mice (e.g., C57BL/6J).

  • This compound (sterile and suitable for in vivo use).

  • Sterile saline (0.9% NaCl).

  • Glucose solution (e.g., 20% D-glucose in sterile saline).

  • Handheld glucometer and test strips.

  • Blood collection supplies (e.g., tail-nick lancets, micro-hematocrit tubes).

  • Animal scale.

  • Syringes and needles for injection.

2. Procedure:

  • Animal Acclimation: Acclimate mice to handling and the experimental procedures for at least a week before the study.

  • Fasting: Fast the mice for a defined period (e.g., 6 hours or overnight) with free access to water.

  • Baseline Blood Glucose: At the end of the fasting period (time 0), obtain a baseline blood sample from the tail vein and measure the blood glucose concentration using a glucometer.

  • This compound Administration: Administer this compound via intraperitoneal (IP) or intravenous (IV) injection. A typical IP dose of a CCK analog in mice is around 3 µg/kg body weight.[1] The vehicle (e.g., sterile saline) should be administered to the control group. The timing of this compound administration relative to the glucose challenge should be optimized; typically, it is given shortly before the glucose bolus.

  • Glucose Challenge: After a short interval following this compound injection (e.g., 15-30 minutes), administer a glucose bolus (e.g., 2 g/kg body weight) via oral gavage or IP injection.

  • Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.

  • Data Analysis: Plot the blood glucose concentration versus time for both the control and this compound treated groups. The area under the curve (AUC) can be calculated to quantify the overall glucose tolerance. A lower AUC in the this compound treated group would indicate improved glucose tolerance, likely due to enhanced insulin secretion. For a more direct measure of insulin secretion, plasma insulin levels can be measured from blood samples collected at each time point.

References

Application Notes and Protocols for Photoaffinity Labeling of CCK Receptors Using CCK-33 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of cholecystokinin-33 (CCK-33) analog-based photoaffinity labels to study cholecystokinin receptors (CCK1R and CCK2R). This powerful technique allows for the irreversible covalent labeling of receptors, facilitating their identification, characterization, and the elucidation of ligand-receptor interactions.

Introduction

Cholecystokinin (CCK) receptors, members of the G protein-coupled receptor (GPCR) superfamily, are crucial in regulating physiological processes in the gastrointestinal and central nervous systems. Photoaffinity labeling is a valuable biochemical tool that utilizes a photoreactive ligand analog to specifically and covalently label its target receptor upon activation by UV light. This methodology is instrumental in identifying receptor subunits, characterizing ligand binding pockets, and providing insights into receptor structure and function.

This compound, a major endogenous form of CCK, can be modified to create potent photoaffinity probes. Typically, a photoreactive moiety, such as a benzophenone (B1666685) or an aryl azide (B81097) derivative, is incorporated into the peptide sequence. These probes are often radiolabeled (e.g., with ¹²⁵I or ³H) to enable sensitive detection of the labeled receptor proteins.

Quantitative Data Summary

The following tables summarize the binding affinities of various photoaffinity labels for CCK receptors and the molecular weights of the labeled receptor proteins as determined by SDS-PAGE.

Table 1: Binding Affinities of CCK Analog Photoaffinity Probes

Photoaffinity ProbeReceptor TargetPhotoreactive GroupRadiolabelBinding Affinity (Kd/Ki)Reference
D-Tyr-Gly-[Nle²⁸,³¹,pNO₂-Phe³³]CCK-26-33Pancreatic CCK Receptorp-Nitrophenylalanine¹²⁵IHigh Affinity (Specific value not stated)[1]
[³H]p-Benzoylbenzoyl-Orn(propionyl)-CCK-8sCCKB (pig cerebral cortex)p-Benzoylbenzoyl³HKd = 1.2 nM[2]
[³H]p-Benzoylbenzoyl-Orn(propionyl)-CCK-8sCCKA (rat pancreas)p-Benzoylbenzoyl³HKd = 0.5 nM[2]
[³H]BzBz-des-Met²⁸-[p-NH₂Bz²⁹]-CCK8Human CCKBp-Benzoylbenzoyl³HHigh Affinity (Specific value not stated)[3]
[³H]BzBz-biotinyl-des-Met²⁸-[p-NH₂Bz²⁹]-CCK8Human CCKBp-Benzoylbenzoyl³HHigh Affinity (Specific value not stated)[3]

Table 2: Apparent Molecular Weights of Photoaffinity Labeled CCK Receptors

ReceptorLabeled ProteinApparent Molecular Weight (Mr)Tissue/Cell SourceReference
Pancreatic CCK Receptor (likely CCKA)Receptor Protein85,000 - 95,000 DaRat Pancreatic Plasma Membranes[1]
CCKA ReceptorReceptor Protein80,000 - 100,000 DaRat Pancreas[2]
CCKB ReceptorReceptor Protein56,000 DaPig Cerebral Cortex[2]
CCKB Receptor (deglycosylated)Receptor Protein45,000 DaPig Cerebral Cortex[2]
Human CCKB ReceptorReceptor Protein45 kDa and 49 kDaSf9 insect cells[3]
Human CCKB Receptor (with His-tag)Receptor Protein55 kDaSf9 insect cells[3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the major signaling pathways activated by CCK receptors and a general experimental workflow for photoaffinity labeling.

CCK_Signaling_Pathways cluster_CCK1R CCK1 Receptor Signaling cluster_CCK2R CCK2 Receptor Signaling CCK1R CCK1R Gq_1 Gαq CCK1R->Gq_1 Gs_1 Gαs CCK1R->Gs_1 PLC_1 PLCβ Gq_1->PLC_1 AC_1 Adenylyl Cyclase Gs_1->AC_1 PIP2_1 PIP2 PLC_1->PIP2_1 cAMP_1 cAMP AC_1->cAMP_1 IP3_1 IP3 PIP2_1->IP3_1 DAG_1 DAG PIP2_1->DAG_1 Ca_1 Ca²⁺ Release IP3_1->Ca_1 PKC_1 PKC Activation DAG_1->PKC_1 PKA_1 PKA Activation cAMP_1->PKA_1 MAPK_1 MAPK Pathway PKC_1->MAPK_1 PI3K_AKT_1 PI3K/AKT Pathway PKA_1->PI3K_AKT_1 CCK2R CCK2R Gq_2 Gαq CCK2R->Gq_2 G1213 Gα12/13 CCK2R->G1213 PLC_2 PLCβ Gq_2->PLC_2 Rho RhoGEF G1213->Rho PIP2_2 PIP2 PLC_2->PIP2_2 Src Src Rho->Src IP3_2 IP3 PIP2_2->IP3_2 DAG_2 DAG PIP2_2->DAG_2 Ca_2 Ca²⁺ Release IP3_2->Ca_2 PKC_2 PKC Activation DAG_2->PKC_2 MAPK_2 MAPK Pathway PKC_2->MAPK_2 PI3K_AKT_2 PI3K/AKT Pathway PKC_2->PI3K_AKT_2 EGFR EGFR Transactivation Src->EGFR CCK CCK CCK->CCK1R CCK->CCK2R Photoaffinity_Labeling_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Membrane_Prep 1. Receptor-Containing Membrane Preparation Binding 3. Binding Assay (Incubation of Membranes with Photoprobe) Membrane_Prep->Binding Probe_Synth 2. Synthesis & Radiolabeling of this compound Analog Probe_Synth->Binding UV 4. UV Irradiation (Covalent Cross-linking) Binding->UV SDS_PAGE 5. SDS-PAGE UV->SDS_PAGE Autorad 6. Autoradiography/ Phosphorimaging SDS_PAGE->Autorad Analysis 7. Data Analysis (Determine Mr of labeled protein) Autorad->Analysis

References

Troubleshooting & Optimization

CCK-33 Peptide: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the peptide Cholecystokinin-33 (CCK-33), ensuring its stability is paramount for obtaining reliable and reproducible experimental results. This technical support center provides a comprehensive guide to the proper storage, handling, and stability of this compound, including frequently asked questions and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized this compound peptide?

For long-term storage, lyophilized this compound should be stored at -20°C or -80°C.[1][2] Under these conditions, the peptide can remain stable for several years.[1] For short-term storage, keeping the lyophilized powder at 4°C is also acceptable for several weeks.[2] It is crucial to keep the vial tightly sealed and protected from moisture.[1]

Q2: What is the recommended procedure for reconstituting this compound?

To reconstitute lyophilized this compound, it is recommended to use a sterile, high-purity solvent. While some suppliers state that this compound is soluble in water, for peptides containing hydrophobic residues, initial solubilization in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) may be necessary, followed by dilution with the desired aqueous buffer. For a related fragment, CCK (27-33), solubility has been noted in formic acid.[3] The choice of solvent can impact the stability of the peptide in solution.

Q3: How should I store this compound in solution?

Peptides in solution are significantly less stable than in their lyophilized form.[2] For short-term storage (up to one to two weeks), the reconstituted this compound solution can be kept at 4°C.[2] For longer-term storage (up to 3-4 months), it is essential to aliquot the solution into single-use volumes and store them at -20°C or -80°C.[2] This prevents degradation that can occur with repeated freeze-thaw cycles.

Q4: What are the main degradation pathways for this compound?

The primary chemical degradation pathways for peptides like this compound include oxidation, deamidation, and hydrolysis. Given that human this compound contains two methionine residues, it is particularly susceptible to oxidation , where the methionine side chain is converted to methionine sulfoxide. This modification can alter the peptide's biological activity. Deamidation can occur at asparagine (Asn) and glutamine (Gln) residues, particularly in sequences followed by a glycine (B1666218) or serine. Hydrolysis of the peptide backbone can occur at acidic or alkaline pH.

Q5: I am seeing a loss of activity in my this compound stock solution. What could be the cause?

A loss of biological activity in your this compound solution could be due to several factors:

  • Improper Storage: Storing the solution at room temperature or for extended periods at 4°C can lead to degradation.

  • Repeated Freeze-Thaw Cycles: Each cycle can cause peptide degradation.

  • Oxidation: If the peptide has been exposed to air for a prolonged period, the methionine residues may have oxidized.

  • Microbial Contamination: Using non-sterile solvents or improper handling can introduce microbes that degrade the peptide.

  • Adsorption to Surfaces: Peptides can adsorb to glass or plastic surfaces, reducing the effective concentration in your solution. Using low-protein-binding tubes can help mitigate this.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Difficulty dissolving lyophilized peptide The peptide has formed aggregates or has low solubility in the chosen solvent.Try sonicating the solution briefly. For hydrophobic peptides, dissolve first in a minimal amount of a compatible organic solvent (e.g., DMSO) before adding the aqueous buffer.
Precipitation observed after reconstitution The peptide concentration is too high for the chosen solvent, or the pH of the solution is near the peptide's isoelectric point.Dilute the peptide solution further. Adjust the pH of the buffer to be at least one or two units away from the peptide's isoelectric point.
Inconsistent results between experiments Degradation of the peptide stock solution. Inaccurate peptide concentration due to adsorption.Prepare fresh stock solutions regularly. Aliquot the stock solution to avoid multiple freeze-thaw cycles. Use low-protein-binding vials for storage and dilution.
Loss of peptide in solution over time Oxidation of methionine residues. Adsorption to container walls.Prepare solutions fresh before use. Consider degassing buffers to remove dissolved oxygen. Store in low-protein-binding tubes.

Peptide Stability Data

Table 1: Estimated Stability of this compound in Aqueous Buffer (pH 7.4)

TemperatureEstimated Half-life
37°CHours to Days
4°CDays to Weeks
-20°CMonths
-80°CMonths to Years

Table 2: General Influence of pH on Peptide Stability in Aqueous Solution

pH RangePredominant Degradation Pathway(s)General Stability
1-3Acid hydrolysis of peptide bonds, especially at Asp-Xxx bonds.Low
3-6Minimal degradation.Generally Highest
6-8Deamidation of Asn and Gln residues.Moderate to High
>8Base-catalyzed hydrolysis of peptide bonds. Deamidation. Racemization.Low

Experimental Protocols

Protocol 1: Assessment of this compound Thermal Stability in Solution

This protocol outlines a method to determine the thermal stability of a reconstituted this compound solution.

1. Materials:

  • Lyophilized this compound
  • Sterile, high-purity water or appropriate buffer (e.g., Phosphate Buffered Saline, pH 7.4)
  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
  • Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)
  • Low-protein-binding microcentrifuge tubes

2. Procedure:

  • Reconstitute lyophilized this compound to a known concentration (e.g., 1 mg/mL) in the chosen buffer.
  • Aliquot the solution into multiple low-protein-binding tubes.
  • Immediately analyze a "time zero" aliquot by RP-HPLC to determine the initial purity.
  • Place the remaining aliquots in incubators at the different test temperatures.
  • At specified time points (e.g., 1, 3, 7, 14, and 30 days), remove one aliquot from each temperature.
  • Analyze the samples by RP-HPLC.
  • Calculate the percentage of remaining intact this compound at each time point relative to the "time zero" sample.
  • Plot the percentage of intact peptide versus time for each temperature to determine the degradation kinetics.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to identify potential degradation products of this compound under stress conditions.

1. Materials:

  • This compound solution (e.g., 1 mg/mL)
  • Hydrochloric acid (HCl), 0.1 M
  • Sodium hydroxide (B78521) (NaOH), 0.1 M
  • Hydrogen peroxide (H₂O₂), 3% (v/v)
  • UV light source
  • RP-HPLC system with a mass spectrometer (LC-MS) for peak identification

2. Procedure:

  • Acid Hydrolysis: Mix equal volumes of this compound solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with NaOH before analysis.
  • Base Hydrolysis: Mix equal volumes of this compound solution and 0.1 M NaOH. Incubate at room temperature for 24 hours. Neutralize with HCl before analysis.
  • Oxidation: Mix equal volumes of this compound solution and 3% H₂O₂. Incubate at room temperature for 24 hours.
  • Photolytic Degradation: Expose the this compound solution to a UV light source (e.g., 254 nm) for 24 hours.
  • Thermal Degradation: Incubate the this compound solution at 60°C for 24 hours.
  • Analyze all stressed samples, along with an unstressed control, by LC-MS.
  • Compare the chromatograms to identify new peaks corresponding to degradation products. The mass spectrometry data will aid in the structural elucidation of these products.

Visualizations

G cluster_storage This compound Storage cluster_conditions Storage Conditions Lyophilized Lyophilized Long-term Long-term Lyophilized->Long-term -20°C to -80°C Short-term Short-term Lyophilized->Short-term 4°C Reconstituted Reconstituted Reconstituted->Long-term -20°C to -80°C Reconstituted->Short-term 4°C Aliquots Aliquots Long-term->Aliquots Recommended for Solution

Caption: Recommended storage conditions for lyophilized and reconstituted this compound peptide.

G Intact this compound Intact this compound Oxidation Oxidation Intact this compound->Oxidation O₂, light Deamidation Deamidation Intact this compound->Deamidation pH, temp Hydrolysis Hydrolysis Intact this compound->Hydrolysis H⁺/OH⁻ Methionine Sulfoxide Methionine Sulfoxide Oxidation->Methionine Sulfoxide Aspartate/Isoaspartate Aspartate/Isoaspartate Deamidation->Aspartate/Isoaspartate Peptide Fragments Peptide Fragments Hydrolysis->Peptide Fragments

Caption: Major degradation pathways for this compound peptide.

References

Improving solubility of lyophilized CCK-33 powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of lyophilized cholecystokinin-33 (CCK-33) powder. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized this compound powder?

A1: For initial reconstitution, sterile, distilled water is the recommended solvent as this compound is generally soluble in aqueous solutions.[1] If solubility issues arise, other solvents can be explored. For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) followed by dilution with your aqueous buffer may be effective.[2][3]

Q2: What is the proper storage procedure for lyophilized and reconstituted this compound?

A2: Lyophilized this compound powder should be stored at -20°C for long-term stability.[4][5] Once reconstituted, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C or colder. For short-term storage of a few days, the reconstituted solution can be kept at 2-8°C.[4]

Q3: My reconstituted this compound solution appears cloudy. What should I do?

A3: Cloudiness in the solution may indicate incomplete dissolution or aggregation of the peptide.[4] Gentle vortexing or sonication can help to dissolve the peptide fully.[3] If the solution remains cloudy, it may be necessary to filter it through a 0.22 µm filter to remove any undissolved particles before use in cell-based assays. However, be aware that this may also remove some aggregated, potentially active, peptide.

Q4: Can I use buffers other than water to dissolve this compound?

A4: Yes, buffers such as phosphate-buffered saline (PBS) at a physiological pH (around 7.4) can be used, especially if the final application is in a biological system. The choice of buffer can influence the solubility of the peptide.

Q5: How does pH affect the solubility of this compound?

A5: The solubility of peptides is pH-dependent. Peptides are generally least soluble at their isoelectric point (pI) and more soluble at pH values further away from their pI. For basic peptides, dissolving in a slightly acidic solution (e.g., with 10% acetic acid) can improve solubility, while acidic peptides may dissolve better in a slightly basic solution (e.g., with 10% ammonium (B1175870) hydroxide).[3]

Troubleshooting Guide

This guide provides solutions to common problems encountered when dissolving lyophilized this compound powder.

Problem Possible Cause Troubleshooting Steps
Peptide will not dissolve in water. The peptide may have hydrophobic regions, leading to poor aqueous solubility.1. Sonication: Use a bath sonicator for brief intervals to aid dissolution.[3]2. Gentle Heating: Warm the solution to a temperature no higher than 40°C.[6]3. pH Adjustment: If the peptide is predicted to be basic or acidic, adjust the pH of the solvent accordingly.[2][3]4. Organic Solvents: Dissolve the peptide in a minimal amount of DMSO and then slowly add the aqueous buffer while vortexing.[2][3]
Solution is cloudy or contains visible particles after reconstitution. Incomplete dissolution or peptide aggregation.1. Vortexing/Sonication: Continue to gently vortex or sonicate the solution.[3]2. Filtration: If particles persist, filter the solution through a sterile 0.22 µm syringe filter.
Peptide precipitates out of solution after adding to buffer. The peptide is not soluble in the final buffer conditions (e.g., pH, salt concentration).1. Slow Dilution: Add the concentrated peptide stock solution to the buffer drop-wise while stirring.[4]2. Optimize Buffer: Test the solubility in different buffers or adjust the pH of the current buffer.
Low biological activity observed in experiments. Peptide degradation due to improper handling or storage. Peptide aggregation leading to reduced availability of the monomeric form.1. Proper Storage: Ensure lyophilized powder and reconstituted aliquots are stored at the correct temperatures and protected from light.[4]2. Fresh Reconstitution: Prepare fresh solutions for each experiment if possible.3. Check for Aggregation: Visually inspect the solution for any signs of precipitation or cloudiness.

Data Presentation: this compound Solubility

Disclaimer: Specific quantitative solubility data for this compound is limited in publicly available literature. The following table is based on general peptide solubility principles and available data for CCK fragments. Researchers should perform their own solubility tests for their specific experimental conditions.

Solvent Concentration Observations/Notes
Water (Sterile, Distilled)Generally solubleRecommended for initial reconstitution attempts.[1]
Phosphate-Buffered Saline (PBS, pH 7.4)Expected to be solubleSuitable for many biological applications.
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (for CCK Octapeptide, desulfated)A good option for creating high-concentration stock solutions of hydrophobic peptides.[7] Note that high concentrations of DMSO can be toxic to cells.
EthanolLimited data availableMay be used for some hydrophobic peptides, but compatibility with the assay must be confirmed.
Formic Acid1 mg/mL (for CCK (27-33) fragment)Can be used for initial solubilization of difficult peptides, followed by lyophilization and reconstitution in a more suitable solvent.[8]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound for In Vitro Assays

This protocol describes the preparation of a stock solution of this compound.

Materials:

  • Lyophilized this compound powder

  • Sterile, distilled water or sterile PBS (pH 7.4)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator (optional)

Procedure:

  • Before opening, bring the vial of lyophilized this compound to room temperature to prevent condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add the desired volume of sterile water or PBS to the vial to achieve a stock concentration (e.g., 1 mg/mL).

  • Gently vortex the vial to dissolve the powder. Avoid vigorous shaking which can cause aggregation.

  • If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Once dissolved, aliquot the stock solution into sterile, single-use microcentrifuge tubes.

  • Store the aliquots at -20°C or colder until use.

Protocol 2: this compound Induced Calcium Mobilization Assay in CHO-K1 Cells

This protocol outlines a method to measure changes in intracellular calcium concentration in response to this compound stimulation using the fluorescent indicator Fura-2 AM.[8][9]

Materials:

  • CHO-K1 cells stably expressing the CCK1 receptor (CHO-CCK1R)

  • Cell culture medium (e.g., DMEM/F-12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Glass-bottom culture dishes or 96-well black-walled imaging plates

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution (prepared as in Protocol 1)

  • Fluorescence microscope or plate reader capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Cell Culture:

    • Culture CHO-CCK1R cells in complete medium (DMEM/F-12 with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a 5% CO₂ incubator.

    • Seed cells onto glass-bottom dishes or 96-well plates and allow them to adhere and grow to 70-80% confluency.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution: 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

    • Wash the cells once with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye for at least 15-30 minutes.

  • Calcium Imaging:

    • Place the dish or plate on the stage of the fluorescence imaging system.

    • Acquire a baseline fluorescence signal by alternating excitation at 340 nm and 380 nm and recording the emission at ~510 nm.

    • Add the desired concentration of this compound (prepared by diluting the stock solution in HBSS) to the cells.

    • Continue to record the fluorescence signal to measure the change in the 340/380 nm ratio, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each time point.

    • Plot the 340/380 ratio over time to visualize the calcium response to this compound stimulation.

Mandatory Visualizations

CCK-1 Receptor Signaling Pathway

CCK1R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCK33 This compound CCK1R CCK1 Receptor CCK33->CCK1R Gq Gq/11 CCK1R->Gq Gs Gs CCK1R->Gs PLC PLC Gq->PLC activates AC AC Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 produces DAG DAG PIP2->DAG produces Ca_ER Ca²⁺ (ER) IP3->Ca_ER releases PKC PKC DAG->PKC activates ERK ERK PKC->ERK activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Ca_cyto->PKC activates CellularResponse Cellular Response (e.g., Enzyme Secretion) Ca_cyto->CellularResponse cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates PKA->ERK activates ERK->CellularResponse

Caption: CCK-1 Receptor Signaling Pathways.

Experimental Workflow for this compound Solubility Testing

Solubility_Workflow start Start: Lyophilized This compound Powder reconstitute Reconstitute in Sterile Water start->reconstitute dissolved_check Fully Dissolved? reconstitute->dissolved_check sonicate Sonication / Gentle Warming dissolved_check->sonicate No success Soluble Stock Solution dissolved_check->success Yes recheck Fully Dissolved? sonicate->recheck ph_adjust Adjust pH recheck->ph_adjust No recheck->success Yes recheck2 Fully Dissolved? ph_adjust->recheck2 organic Use Minimal Organic Solvent (e.g., DMSO) recheck2->organic No recheck2->success Yes dilute Slowly Dilute with Aqueous Buffer organic->dilute final_check Precipitation? dilute->final_check final_check->success No fail Insoluble - Re-evaluate Solvent System final_check->fail Yes

Caption: Workflow for this compound Solubility Testing.

References

Technical Support Center: Optimizing CCK-33 Dosage for Animal Feeding Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cholecystokinin-33 (CCK-33) in animal feeding studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key quantitative data to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in appetite regulation?

A1: this compound is a gut-brain peptide hormone that plays a crucial role in short-term appetite regulation by acting as a satiety signal.[1] Released from I-cells in the small intestine in response to fat and protein intake, this compound binds to cholecystokinin receptors, primarily the CCK-A (CCK1R) subtype, on vagal afferent neurons.[2][3][4] This interaction transmits satiety signals to the hypothalamus via the brainstem, leading to a reduction in meal size and duration.[2][5] Studies have shown that this compound is more effective than its shorter counterpart, CCK-8, at prolonging the intermeal interval, contributing to an overall decrease in food intake.[6][7]

Q2: What is a typical starting dose for this compound in rodent feeding studies?

A2: The optimal dosage of this compound can vary depending on the animal model, administration route, and specific experimental goals. However, based on published studies, a common starting point for intraperitoneal (i.p.) injections in rats is in the range of 1 to 5 nmol/kg.[7] For Siberian hamsters, effective doses have been reported between 13.2 to 52.8 µg/kg.[6] It is highly recommended to perform a dose-response study to determine the most effective dose for your specific experimental conditions.

Q3: What is the recommended route of administration for this compound?

A3: Intraperitoneal (i.p.) injection is a commonly used and effective route for administering this compound in feeding studies.[7] Some studies have also utilized intra-arterial (i.a.) infusions to investigate site-specific effects within the gastrointestinal tract.[2] The choice of administration route will depend on the research question. For general satiety studies, i.p. injection is often sufficient.

Q4: How quickly does this compound exert its effects on food intake, and what is its duration of action?

A4: The effects of exogenously administered this compound on food intake are typically rapid, with significant reductions in meal size observed within the first hour post-injection.[6] However, the duration of action is relatively short, consistent with its role as a short-term satiety signal.[6] The inhibitory effects on food intake may diminish significantly after the first hour.[6]

Q5: Are there any known side effects of this compound administration in animals?

A5: At higher doses, CCK can induce aversive effects such as malaise, nausea, and cramping, which may contribute to a reduction in food intake independent of true satiety.[1] It is crucial to conduct careful dose-response studies to identify a dose that effectively reduces food intake without causing adverse side effects. Behavioral observation of the animals post-injection is essential to monitor for any signs of discomfort.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No significant effect on food intake - Insufficient Dose: The administered dose may be too low for the specific animal model or experimental conditions. - Peptide Degradation: Improper storage or handling of the this compound peptide may lead to loss of bioactivity. - Timing of Administration: The injection might be too far in advance of the feeding period.- Conduct a dose-escalation study to identify an effective dose. - Ensure this compound is stored at the recommended temperature (typically -20°C or -80°C) and reconstituted correctly in a suitable sterile vehicle just prior to use. - Administer this compound shortly before the presentation of food, typically within 15-30 minutes.
High variability in results between animals - Inconsistent Injection Technique: Variations in the volume or location of the intraperitoneal injection can affect absorption and efficacy. - Animal Stress: Stress from handling and injection can influence feeding behavior. - Individual Animal Differences: Biological variability is inherent in animal studies.- Ensure all personnel are thoroughly trained in proper and consistent i.p. injection techniques. - Acclimate animals to handling and injection procedures with saline injections prior to the start of the experiment. - Increase the number of animals per group to improve statistical power and account for individual variations.
Signs of animal distress (e.g., writhing, lethargy) - Dose is too high: The administered dose may be causing aversive side effects. - Irritation from vehicle: The vehicle used to dissolve the peptide may be causing local irritation.- Reduce the dose of this compound. - Ensure the vehicle is sterile, pH-neutral (e.g., sterile saline or PBS), and administered at room temperature.
Precipitation of the peptide in solution - Solubility Issues: The concentration of this compound may be too high for the chosen vehicle. - Incorrect Vehicle: The peptide may not be soluble in the selected solvent.- Reconstitute the peptide at a slightly lower concentration. - Consult the manufacturer's instructions for the recommended solvent. Sterile saline or phosphate-buffered saline (PBS) are commonly used. Gentle vortexing can aid dissolution.

Data Presentation

Table 1: Summary of this compound Dosages and Effects in Rodent Feeding Studies

Animal Model Route of Administration Dosage Range Key Findings Reference
Male Sprague-Dawley RatsIntraperitoneal (i.p.)1, 3, and 5 nmol/kgReduced the size of the first meal and prolonged the first intermeal interval.[7]
Male Sprague-Dawley RatsIntra-arterial (i.a.)0.05, 0.15, 0.25 nmol/kgInfusion into the cranial mesenteric artery reduced meal size and increased the satiety ratio.[2]
Siberian HamstersIntraperitoneal (i.p.)13.2, 26.4, 52.8 µg/kgDose-dependently inhibited food intake and hoarding during the first hour post-injection.[6]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Injection of this compound in Rats for a Feeding Study

1. Materials:

  • This compound peptide (lyophilized powder)

  • Sterile 0.9% saline solution

  • Syringes (1 mL)

  • Needles (25-27 gauge)

  • Animal scale

  • Metabolic cages for monitoring food intake

2. Peptide Preparation:

  • On the day of the experiment, allow the lyophilized this compound to equilibrate to room temperature.

  • Reconstitute the peptide in sterile 0.9% saline to the desired stock concentration. For example, to prepare a 1 nmol/mL stock solution, dissolve the appropriate amount of this compound in saline. Gently vortex to ensure complete dissolution.

  • Keep the reconstituted peptide on ice until injection.

3. Animal Handling and Dosing:

  • Acclimate rats to handling and i.p. injections with daily saline injections for 3-5 days prior to the experiment.

  • On the experimental day, weigh each rat to determine the precise injection volume.

  • The injection volume should not exceed 10 ml/kg body weight.

  • Administer the calculated dose of this compound or vehicle (saline) via i.p. injection into the lower right quadrant of the abdomen.

4. Feeding Study:

  • Immediately after injection, place the rats in individual metabolic cages with pre-weighed food.

  • Measure food intake at regular intervals (e.g., 30, 60, 120, and 240 minutes) for the duration of the study.

  • Monitor animals for any adverse reactions.

5. Data Analysis:

  • Calculate the cumulative food intake for each animal at each time point.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the effects of different this compound doses to the vehicle control.

Mandatory Visualizations

Signaling Pathways

CCK_Signaling_Pathway cluster_gut Small Intestine cluster_neuron Vagal Afferent Neuron cluster_brain Brain I-Cell I-Cell This compound This compound I-Cell->this compound Releases Nutrients Nutrients Nutrients->I-Cell Stimulates CCK_A_Receptor CCK-A Receptor (CCK1R) This compound->CCK_A_Receptor Binds Gq_Protein Gq Protein CCK_A_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_Increase ↑ Intracellular Ca²⁺ IP3_DAG->Ca_Increase Depolarization Neuronal Depolarization Ca_Increase->Depolarization NTS Nucleus of the Solitary Tract (NTS) Depolarization->NTS Transmits Signal Hypothalamus Hypothalamus NTS->Hypothalamus Projects to Satiety Satiety Hypothalamus->Satiety Induces

Caption: this compound signaling pathway for appetite regulation.

Experimental Workflow

Experimental_Workflow Start Start Acclimation Animal Acclimation & Habituation to Handling Start->Acclimation Dose_Prep This compound Reconstitution & Dose Preparation Acclimation->Dose_Prep Injection Intraperitoneal Injection (this compound or Vehicle) Dose_Prep->Injection Feeding Presentation of Food & Monitoring of Intake Injection->Feeding Data_Collection Data Collection at Specified Timepoints Feeding->Data_Collection Analysis Statistical Analysis of Food Intake Data Data_Collection->Analysis End End Analysis->End

Caption: General experimental workflow for a this compound feeding study.

References

Technical Support Center: Stabilizing CCK-33 in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice to prevent the degradation of cholecystokinin-33 (CCK-33) in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in my experimental buffer?

A1: this compound is a peptide hormone susceptible to degradation by proteases present in biological samples and experimental solutions. The primary culprits are serine proteases, metalloendopeptidases, and aminopeptidases that cleave the peptide at specific sites, leading to loss of biological activity.[1] Degradation is also influenced by buffer pH, temperature, and storage conditions.

Q2: What is the biological half-life of this compound?

A2: The biological half-life of this compound in circulation is short, estimated to be around 2.5 minutes.[2] This inherent instability underscores the need for protective measures in experimental settings.

Q3: How can I minimize this compound degradation during my experiments?

A3: A multi-pronged approach is most effective. This includes the use of a protease inhibitor cocktail, optimization of buffer pH and temperature, and proper sample handling and storage. For blood sample processing, a "RAPID" method (Reduced temperatures, Acidification, Protease inhibition, Isotopic exogenous controls, and Dilution) has been shown to be effective.

Q4: Can I store this compound in a buffer for later use?

A4: It is highly recommended to prepare this compound solutions fresh for each experiment. If short-term storage is unavoidable, store aliquots at -80°C to minimize freeze-thaw cycles and degradation.

Troubleshooting Guide

This section addresses common issues encountered during experiments involving this compound.

Problem Potential Cause Recommended Solution
Low or no this compound signal in immunoassay (ELISA, RIA) This compound has been degraded by proteases in the sample or buffer.Add a broad-spectrum protease inhibitor cocktail to your lysis buffer and sample diluent. Ensure samples are kept on ice or at 4°C throughout the experiment.
Improper sample storage.Use fresh samples whenever possible. If using stored samples, ensure they were rapidly frozen and stored at -80°C. Avoid multiple freeze-thaw cycles.
Suboptimal buffer pH.Maintain a buffer pH between 6.0 and 7.5.
Inconsistent results between experimental replicates Variable degradation of this compound across samples.Standardize sample handling procedures. Ensure consistent timing and temperature for all steps. Prepare a master mix of buffer with protease inhibitors to add to all samples.
Pipetting errors or inaccurate protein concentration measurement.Use calibrated pipettes and perform accurate protein quantification for sample normalization.
Appearance of unexpected peaks in HPLC analysis Degradation of this compound into smaller fragments.Confirm the identity of the peaks by running standards of known this compound fragments (e.g., CCK-8). Implement the stabilization strategies outlined in this guide.
Contamination of the sample or buffer.Use sterile, high-purity reagents and filter-sterilize buffers.

Preventing this compound Degradation: A Proactive Approach

Optimal Buffer Conditions

Choosing the right buffer and conditions is the first line of defense against this compound degradation.

Parameter Recommendation Rationale
pH 6.0 - 7.5Many proteases have optimal activity outside of this range. Acidic conditions can also lead to hydrolysis.[1]
Temperature 4°C (on ice)Low temperatures significantly reduce enzymatic activity.
Additives Protease Inhibitor CocktailEssential for inhibiting a broad range of proteases.
Bovine Serum Albumin (BSA)Can act as a carrier protein and substrate for non-specific proteases, thus sparing this compound.
Protease Inhibitors for this compound Stabilization

A combination of inhibitors is crucial for comprehensive protection. Commercial protease inhibitor cocktails are convenient, or you can prepare a custom cocktail.

Inhibitor Class Target Proteases Examples Typical Working Concentration
Serine Protease Inhibitors Trypsin, Chymotrypsin, ElastasePMSF, Aprotinin, Leupeptin[3]1 mM, 1-2 µg/mL, 10 µM
Metalloendopeptidase Inhibitors Neprilysin (NEP)Phosphoramidon, Thiorphan1-10 µM
Cysteine Protease Inhibitors Papain, CathepsinsE-641-10 µM
Aminopeptidase Inhibitors AminopeptidasesBestatin, Amastatin1-10 µM

Note: The optimal concentration of each inhibitor may need to be determined empirically for your specific experimental system.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol allows for the quantitative analysis of this compound and its degradation products over time.

1. Materials:

  • This compound standard
  • Experimental buffer (e.g., Phosphate Buffered Saline, pH 7.4)
  • Protease inhibitor cocktail
  • HPLC system with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
  • Mobile Phase B: 0.1% TFA in acetonitrile
  • Quenching solution (e.g., 10% TFA)

2. Procedure:

  • Prepare a stock solution of this compound in your experimental buffer.
  • Divide the stock solution into two tubes: one with the protease inhibitor cocktail and one without (control).
  • Incubate both tubes at the desired experimental temperature (e.g., 37°C).
  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from each tube and immediately add it to the quenching solution to stop enzymatic activity.
  • Analyze the samples by HPLC.

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min
  • Detection: UV at 214 nm
  • Gradient:
  • 0-5 min: 20% B
  • 5-25 min: 20-60% B (linear gradient)
  • 25-30 min: 60% B
  • 30-35 min: 60-20% B (return to initial conditions)
  • 35-40 min: 20% B (equilibration)

4. Data Analysis:

  • Integrate the peak area of intact this compound at each time point.
  • Calculate the percentage of this compound remaining relative to the 0-minute time point.
  • Plot the percentage of remaining this compound against time to determine the degradation rate and half-life.

Visualizing Key Processes

To further aid in understanding, the following diagrams illustrate important pathways and workflows.

This compound Degradation Pathway CCK33 Intact this compound Fragments Inactive Fragments (e.g., CCK-8) CCK33->Fragments Cleavage at internal sites SerineProteases Serine Proteases (e.g., Trypsin, Elastase) SerineProteases->CCK33 Metalloendopeptidases Metalloendopeptidases (e.g., Neprilysin) Metalloendopeptidases->CCK33 Aminopeptidases Aminopeptidases Aminopeptidases->CCK33 Cleavage at N-terminus

This compound Degradation Pathway

Experimental Workflow for this compound Stability Assay cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_CCK Prepare this compound Stock Prep_Buffer Prepare Experimental Buffer Prep_CCK->Prep_Buffer Prep_Inhibitors Add Protease Inhibitors Prep_Buffer->Prep_Inhibitors Incubate Incubate at Desired Temperature Prep_Inhibitors->Incubate Time_Points Collect Aliquots at Time Points Incubate->Time_Points Quench Quench Reaction Time_Points->Quench HPLC HPLC Analysis Quench->HPLC Data Data Interpretation HPLC->Data

This compound Stability Assay Workflow

Troubleshooting Logic for Low this compound Signal Start Low/No this compound Signal Check_Degradation Is degradation suspected? Start->Check_Degradation Add_Inhibitors Add Protease Inhibitors & Keep Samples Cold Check_Degradation->Add_Inhibitors Yes Check_Storage Were samples stored properly? Check_Degradation->Check_Storage No Add_Inhibitors->Check_Storage Use_Fresh Use Fresh Samples & Avoid Freeze-Thaw Check_Storage->Use_Fresh No Check_Assay Review Assay Protocol (Antibody, Buffers, etc.) Check_Storage->Check_Assay Yes Use_Fresh->Check_Assay Success Signal Restored Check_Assay->Success Fail Issue Persists Check_Assay->Fail

Troubleshooting Low this compound Signal

References

Troubleshooting low signal in CCK-33 immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal in their Cholecystokinin-33 (CCK-33) immunoassays.

Troubleshooting Low Signal in this compound Immunoassays

A weak or absent signal is a common issue in immunoassays. This guide provides a systematic approach to identifying and resolving the root cause of low signal in your this compound experiments.

Question: Why is the signal in my this compound immunoassay weak or absent?

Answer: Low signal in a this compound immunoassay can stem from various factors, including issues with reagents, the experimental protocol, or the equipment used. Below is a step-by-step guide to troubleshoot this issue.

Step 1: Evaluate Reagent Preparation and Storage

Improperly prepared or stored reagents are a primary cause of poor assay performance.

Potential Cause Recommendation
Expired Reagents Verify the expiration dates on all kit components, including antibodies, standards, and substrates. Do not use expired reagents as their activity may be compromised.[1][2][3][4][5]
Improper Reagent Storage Ensure all reagents have been stored at the manufacturer's recommended temperatures. Avoid repeated freeze-thaw cycles of antibodies and standards.[1]
Incorrect Reagent Preparation Double-check all calculations for dilutions of antibodies, standards, and other reagents. Ensure that all components were brought to room temperature before use, if required by the protocol.
Degraded Standard If there is a signal in the sample wells but not in the standards, the standard may have degraded. Use a fresh vial of the standard and ensure it was reconstituted and stored correctly.[6][7]
Step 2: Review Assay Procedure and Incubation Parameters

Deviations from the optimal protocol can significantly impact signal intensity.

Potential Cause Recommendation
Incorrect Incubation Times Adhere strictly to the incubation times specified in the protocol. Shortened incubation times may not be sufficient for binding to occur. If the problem persists, you can try extending the sample incubation to 4°C overnight.[7][8][9][10]
Incorrect Incubation Temperature Ensure that incubations are performed at the correct temperature. Temperatures that are too low can slow down the reaction kinetics.[7][10]
Insufficient Washing Inadequate washing can lead to high background, but overly aggressive washing can remove bound antibodies or antigen. Ensure the washing technique is consistent and that the appropriate volume of wash buffer is used for the specified number of cycles.[6][8]
Reagents Added in Wrong Order Confirm that all reagents were added in the correct sequence as outlined in the protocol.[7]
Step 3: Assess Antibody and Antigen Performance

The quality and concentration of antibodies and the integrity of the antigen are critical for a strong signal.

Potential Cause Recommendation
Low Antibody Concentration The concentration of the capture or detection antibody may be too low. It is recommended to optimize antibody concentrations using a checkerboard titration.[7][11][12][13][14]
Poor Antibody Affinity The antibodies may have low affinity for this compound. Ensure the antibodies are validated for use in this application and for the target species.[15]
Antibody Incompatibility In a sandwich ELISA, ensure the capture and detection antibodies recognize different epitopes on the this compound molecule.[7][12][15] Also, confirm that the secondary antibody is compatible with the primary antibody's host species.[7]
Poor Antigen Coating If you are coating your own plates, ensure that you are using an ELISA-grade plate and that the coating buffer and incubation conditions are optimal for this compound.[7][12]
Step 4: Check Detection and Equipment

The final steps of signal generation and detection are also potential sources of error.

Potential Cause Recommendation
Inactive Substrate Ensure the substrate has not expired and has been stored correctly, protected from light. The substrate solution should be colorless before use.[10]
Incorrect Plate Reader Settings Verify that the plate reader is set to the correct wavelength for the substrate used.[10][16][17]
Enzyme Inhibition Some common laboratory reagents, such as sodium azide, can inhibit horseradish peroxidase (HRP) activity. Ensure your buffers are free of such inhibitors.[18]

Troubleshooting Workflow

Here is a logical workflow to diagnose the cause of low signal in your this compound immunoassay.

TroubleshootingWorkflow Start Low or No Signal CheckReagents Step 1: Check Reagents - Expiration Dates - Storage Conditions - Preparation Start->CheckReagents ReviewProtocol Step 2: Review Protocol - Incubation Times - Incubation Temperatures - Washing Technique CheckReagents->ReviewProtocol Reagents OK ContactSupport Contact Technical Support CheckReagents->ContactSupport Issue Found, but persists AssessAntibodies Step 3: Assess Antibodies/Antigen - Antibody Concentration - Antibody Affinity - Antigen Coating ReviewProtocol->AssessAntibodies Protocol OK ReviewProtocol->ContactSupport Issue Found, but persists CheckDetection Step 4: Check Detection - Substrate Activity - Plate Reader Settings - Enzyme Inhibitors AssessAntibodies->CheckDetection Antibodies OK AssessAntibodies->ContactSupport Issue Found, but persists ProblemSolved Problem Resolved CheckDetection->ProblemSolved Issue Identified & Fixed CheckDetection->ContactSupport No Obvious Issue

A step-by-step workflow for troubleshooting low signal issues.

Frequently Asked Questions (FAQs)

Q1: What are typical optical density (OD) values for a this compound ELISA?

A1: OD values can vary significantly between different ELISA kits, plate readers, and experimental conditions. However, for a typical competitive ELISA for human this compound, you might expect a range of 15.6 pg/ml to 500 pg/ml.[19] The highest standard should yield a low OD, while the zero standard (blank) will have the highest OD. A weak signal would be characterized by a very narrow dynamic range between the highest and lowest standards.

Q2: What are the recommended starting concentrations for capture and detection antibodies for a this compound sandwich ELISA?

A2: Optimal antibody concentrations should be determined empirically for each new antibody pair and experimental setup. A common starting point for capture antibody coating is 1-10 µg/mL.[20] For the detection antibody, a starting dilution of 1:1000 to 1:5000 is often used. A checkerboard titration is the recommended method for optimizing both antibody concentrations simultaneously.[11][12]

Q3: Can I use reagents from different ELISA kits?

A3: It is not recommended to mix and match reagents from different ELISA kits, even if they are for the same target. Buffers, antibodies, and substrates are often optimized to work together within a specific kit. Using components from different kits can lead to unexpected and unreliable results.

Q4: How can I be sure my washing steps are not too harsh?

A4: If you suspect your washing is too stringent, you can try reducing the number of washes or the soaking time between washes. Ensure you are using a gentle dispensing and aspiration technique to avoid dislodging bound antigen or antibodies. Automated plate washers should be properly calibrated to prevent the washing manifold from scratching the bottom of the wells.[16]

Q5: What is the this compound signaling pathway?

A5: this compound primarily acts through the Cholecystokinin A receptor (CCK1R), a G-protein coupled receptor. Upon binding, CCK1R can activate multiple downstream signaling cascades, including the Gq/11 and Gs pathways. The Gq pathway activation leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC). The Gs pathway activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). These pathways ultimately regulate various physiological processes, including pancreatic enzyme secretion and gallbladder contraction.

This compound Signaling Pathway Diagram

CCK33_Signaling_Pathway CCK33 This compound CCK1R CCK1 Receptor CCK33->CCK1R Binds to Gq Gq CCK1R->Gq Activates Gs Gs CCK1R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC PKA Protein Kinase A (PKA) cAMP->PKA PhysiologicalResponse Physiological Responses (e.g., Enzyme Secretion) Ca2->PhysiologicalResponse PKC->PhysiologicalResponse PKA->PhysiologicalResponse

Simplified this compound signaling pathway via the CCK1 receptor.

Experimental Protocols

Checkerboard Titration for Antibody Optimization

This protocol is essential for determining the optimal concentrations of capture and detection antibodies to achieve a maximal signal-to-noise ratio.[11][12][13]

Materials:

  • 96-well ELISA plate

  • Capture antibody

  • Detection antibody

  • Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • This compound standard

  • Substrate solution

  • Stop solution

  • Plate reader

Procedure:

  • Coat the plate with capture antibody:

    • Prepare serial dilutions of the capture antibody in coating buffer (e.g., 5 µg/mL, 2.5 µg/mL, 1.25 µg/mL, 0.625 µg/mL).

    • Add 100 µL of each dilution to the wells of the ELISA plate in columns (e.g., column 1 gets 5 µg/mL, column 2 gets 2.5 µg/mL, etc.).

    • Incubate overnight at 4°C.

  • Wash and block the plate:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Add antigen:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of a high concentration of this compound standard to half of the wells for each capture antibody concentration and 100 µL of a low (or zero) concentration to the other half.

    • Incubate for 2 hours at room temperature.

  • Add detection antibody:

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of the detection antibody (e.g., 1:1000, 1:2000, 1:4000, 1:8000).

    • Add 100 µL of each dilution to the wells in rows.

    • Incubate for 1-2 hours at room temperature.

  • Add substrate and stop solution:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Add 50 µL of stop solution to each well.

  • Read the plate:

    • Read the absorbance at the appropriate wavelength.

  • Analyze the data:

    • Create a grid of the OD values. The optimal combination of capture and detection antibody concentrations is the one that provides the highest signal for the high antigen concentration and the lowest signal for the low/zero antigen concentration (i.e., the best signal-to-noise ratio).

Quantitative Data Summary

The following table provides an example of expected performance characteristics for a commercially available human this compound ELISA kit. Note that these values are for illustrative purposes and may not be representative of all this compound immunoassays.

Parameter Typical Value Reference
Detection Range 15.6 - 500 pg/mL[19]
Sensitivity 2.0 pg/mL[19]
Intra-assay CV (%) < 15%[19]
Inter-assay CV (%) < 15%[19]

Note: CV = Coefficient of Variation. Intra-assay precision is the variation within a single assay, while inter-assay precision is the variation between different assays.

References

Navigating the Nuances of CCK-33 Bioactivity: A Technical Guide to the Impact of Albumin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the impact of albumin on the bioactivity of cholecystokinin-33 (CCK-33) in solution. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate accurate and reproducible experimental outcomes.

Introduction

Cholecystokinin-33 (this compound) is a crucial peptide hormone and neurotransmitter involved in various physiological processes, including digestion and satiety. Its stability and bioactivity in experimental solutions are paramount for obtaining reliable data. One common, yet often overlooked, factor influencing this compound's performance is its interaction with albumin. This guide delves into the specifics of this interaction and provides practical solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution showing lower than expected bioactivity?

A1: The apparent loss of this compound bioactivity in solution is frequently due to its adherence to surfaces such as glass or plasticware, or aggregation of the peptide itself. The presence of a carrier protein like albumin is highly recommended to prevent this loss. Studies have shown that the absence of albumin can lead to a significant underestimation of this compound's potency. For instance, a tenfold difference in this compound concentration has been observed in solutions with and without albumin.[1]

Q2: How does albumin stabilize this compound in solution?

A2: Albumin acts as a carrier protein, binding to this compound and preventing its nonspecific adsorption to experimental labware.[1] This reversible, low-affinity binding keeps the peptide in solution and available to interact with its receptors.[2][3] Additionally, albumin can help to prevent the aggregation of this compound, a common issue with peptides that can lead to reduced bioactivity.

Q3: Can the interaction with albumin alter the intrinsic bioactivity of this compound?

A3: Yes, beyond simply preventing its loss from solution, albumin can modulate the bioactivity of CCK peptides. Research suggests that the binding of CCK to bovine serum albumin (BSA) can alter the affinity of the peptide for different states of its receptor.[2][3] The BSA-CCK complex may have different activities compared to the free hormone, in some cases even enhancing its ability to stimulate downstream signaling.[2][3]

Q4: What concentration of albumin should I use in my experiments?

A4: The optimal concentration of albumin can vary depending on the specific experimental conditions. However, a commonly used concentration in in-vitro and in-vivo studies is 1 g per 100 ml (1%) of the solution. It is advisable to empirically determine the ideal concentration for your specific assay to ensure maximal stabilization without interfering with the assay itself.

Q5: Are there any alternatives to albumin for stabilizing this compound?

A5: While albumin is the most commonly used and well-documented stabilizing agent for CCK peptides, other proteins or detergents could potentially serve a similar function by reducing nonspecific binding. However, their impact on this compound bioactivity would need to be thoroughly validated. Using protease inhibitors in plasma samples is also a crucial step to prevent degradation of peptide hormones.[4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in bioassay results 1. Inconsistent loss of this compound to labware. 2. Peptide aggregation.[6][7] 3. Degradation of this compound by proteases.1. Add albumin (e.g., 1% BSA) to all this compound solutions and buffers. 2. Prepare fresh this compound solutions for each experiment. 3. If using biological samples, include a cocktail of protease inhibitors.[4]
Low signal-to-noise ratio in bioassay 1. Suboptimal this compound concentration due to loss from solution. 2. Insufficient receptor stimulation.1. Confirm the actual concentration of this compound in your albumin-containing solutions using a validated method like radioimmunoassay (RIA). 2. Optimize the this compound concentration range in your dose-response experiments.
Unexpected non-linear dose-response curve 1. Complex interaction between this compound, albumin, and the CCK receptor. 2. Saturation of albumin binding at high this compound concentrations.1. Be aware that albumin can alter the affinity of CCK for its receptor, potentially affecting the dose-response relationship.[2][3] 2. Ensure the albumin concentration is not a limiting factor in your experimental range.
Difficulty replicating published data 1. Differences in experimental protocols, particularly the presence or absence of albumin. 2. Different sources or purities of this compound and albumin.1. Carefully review the methods section of the publication and ensure your protocol, including the use of albumin, is consistent. 2. Use high-quality reagents and report their source and purity in your own documentation.

Quantitative Data Summary

The inclusion of albumin has a marked effect on the measured potency of this compound in various bioassays. The following table summarizes data adapted from studies investigating the relative molar potencies of CCK analogues.

Bioassay Species This compound Potency (relative to CCK-8)
Pancreatic Secretion (in vivo) Canine2.2
Pancreatic Secretion (in vivo) Rat5.4
Pancreatic Secretion (in vitro) Rat1.7
Gallbladder Contraction (in vivo) Guinea Pig1.3
Gallbladder Contraction (in vitro) Guinea Pig1.8

Data adapted from Liddle et al. (1984). Potency estimates were calculated from radioimmunoassay-corrected concentrations in albumin-containing solutions.[1]

Experimental Protocols

Pancreatic Acini Amylase Release Assay

This in vitro bioassay measures the ability of this compound to stimulate amylase secretion from isolated pancreatic acini.

Methodology:

  • Isolation of Pancreatic Acini:

    • Euthanize the animal (e.g., rat) and excise the pancreas.

    • Mince the pancreas into small pieces in a digestion medium containing collagenase.

    • Incubate at 37°C with gentle shaking to dissociate the tissue into acini.

    • Terminate the digestion by adding an ice-cold resuspension medium.

    • Filter the suspension to remove undigested tissue and wash the acini by centrifugation.[8][9]

  • Amylase Release Assay:

    • Resuspend the isolated acini in a buffer containing 1% BSA.

    • Aliquot the acini suspension into microcentrifuge tubes.

    • Add varying concentrations of this compound (prepared in the same albumin-containing buffer) to the tubes.

    • Incubate at 37°C for 30 minutes with gentle shaking.

    • Centrifuge the tubes to pellet the acini.

    • Collect the supernatant and measure amylase activity using a commercial amylase assay kit.[8][9][10]

  • Data Analysis:

    • Express amylase release as a percentage of the total amylase content in the acini.

    • Plot the dose-response curve and determine the EC50 value for this compound.

Gallbladder Contraction Bioassay

This bioassay assesses the contractile response of gallbladder muscle strips to this compound.

Methodology:

  • Preparation of Gallbladder Strips:

    • Euthanize the animal (e.g., guinea pig) and carefully dissect the gallbladder.

    • Cut the gallbladder into longitudinal muscle strips.

    • Mount the strips in an organ bath containing a physiological salt solution with 1% BSA, maintained at 37°C and aerated.

  • Measurement of Contraction:

    • Connect one end of the muscle strip to an isometric force transducer to record changes in tension.

    • Allow the strips to equilibrate under a resting tension.

    • Add cumulative concentrations of this compound to the organ bath.

    • Record the contractile response at each concentration.[11]

  • Data Analysis:

    • Measure the peak tension developed at each this compound concentration.

    • Construct a dose-response curve and calculate the EC50.

Radioimmunoassay (RIA) for this compound Concentration

This assay is used to accurately determine the concentration of this compound in experimental solutions.

Methodology:

  • Assay Setup:

    • Use a specific antibody that recognizes the C-terminus of CCK.

    • Use 125I-labeled CCK as a tracer.

    • Prepare standards with known concentrations of this compound in a buffer containing 1% BSA.

  • Competitive Binding:

    • Incubate the antibody with the standards or unknown samples and the 125I-labeled CCK tracer.

    • During incubation, unlabeled this compound in the samples or standards will compete with the labeled tracer for binding to the antibody.

  • Separation and Detection:

    • Separate the antibody-bound and free tracer using a second antibody and polyethylene (B3416737) glycol precipitation.

    • Measure the radioactivity of the bound fraction using a gamma counter.[12][13][14]

  • Data Analysis:

    • Generate a standard curve by plotting the percentage of bound tracer against the concentration of the this compound standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their binding values on the standard curve.

Visualizations

This compound Signaling Pathway

CCK33_Signaling CCK33 This compound CCK1R CCK1 Receptor CCK33->CCK1R Binds Albumin Albumin Albumin->CCK33 Stabilizes Gq Gq Protein CCK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces Ca2->PKC Co-activates Downstream Downstream Cellular Responses (e.g., Enzyme Secretion) Ca2->Downstream Mediates PKC->Downstream Phosphorylates Targets

Caption: this compound signaling via the Gq-coupled CCK1 receptor.

Experimental Workflow: Troubleshooting this compound Bioactivity

Troubleshooting_Workflow Start Start: Low/Inconsistent this compound Bioactivity CheckAlbumin Is albumin included in all solutions? Start->CheckAlbumin AddAlbumin Action: Add 1% Albumin (BSA) to all this compound solutions and buffers CheckAlbumin->AddAlbumin No CheckConcentration Is this compound concentration verified? CheckAlbumin->CheckConcentration Yes ReRun Re-run Experiment AddAlbumin->ReRun ReRun->CheckAlbumin RunRIA Action: Measure actual this compound concentration using RIA CheckConcentration->RunRIA No CheckAggregation Are you using freshly prepared this compound? CheckConcentration->CheckAggregation Yes RunRIA->ReRun PrepareFresh Action: Prepare fresh this compound solution for each experiment CheckAggregation->PrepareFresh No CheckProtease Are protease inhibitors used in biological samples? CheckAggregation->CheckProtease Yes PrepareFresh->ReRun AddInhibitors Action: Add a protease inhibitor cocktail CheckProtease->AddInhibitors No Resolved Issue Resolved CheckProtease->Resolved Yes AddInhibitors->ReRun

Caption: A logical workflow for troubleshooting this compound bioactivity issues.

References

Minimizing non-specific binding in CCK-33 receptor studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cholecystokinin (CCK) receptors, with a focus on minimizing non-specific binding in CCK-33 receptor studies.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it problematic in this compound receptor studies?

A1: Non-specific binding (NSB) refers to the binding of a radiolabeled ligand (like radiolabeled this compound or a related analogue) to components other than the target CCK receptor. This can include binding to other proteins, lipids, the filter apparatus, or the walls of the assay plate. High non-specific binding can obscure the specific binding signal, leading to inaccurate calculations of receptor affinity (Kd) and density (Bmax).

Q2: How is non-specific binding determined in a CCK receptor assay?

A2: Non-specific binding is measured by adding a high concentration of an unlabeled competitor to a parallel set of assay tubes. This "cold" ligand will saturate the specific binding sites on the CCK receptors. Therefore, any remaining radioactivity detected is considered to be non-specific. For CCK-A receptors, a commonly used competitor is unlabeled CCK-8 at a concentration of 1 µM.[1][2]

Q3: What is an acceptable level of non-specific binding?

A3: Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration used. In a well-optimized assay, it is possible to achieve specific binding that accounts for more than 80% of the total binding at the Kd concentration of the radioligand.[3] If non-specific binding constitutes more than half of the total binding, the data quality will be low.

Q4: What are the primary signaling pathways activated by the CCK-A receptor?

A4: The CCK-A receptor (CCK1R) is a G protein-coupled receptor (GPCR) that can couple to multiple G protein subtypes. The primary pathway involves the activation of Gq protein, which stimulates phospholipase C (PLC). PLC then generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). The CCK-A receptor can also couple to Gs and Gi proteins, activating adenylate cyclase and influencing cAMP levels.[4][5][6][7][8]

Troubleshooting Guide: High Non-Specific Binding

High non-specific binding is a common challenge in this compound receptor binding assays. This guide provides potential causes and solutions to help you optimize your experiments.

Issue Potential Cause Troubleshooting Steps & Solutions
High background across all wells 1. Suboptimal Assay Buffer Composition: The pH, ionic strength, or presence of certain ions can promote non-specific interactions.Optimize Buffer: A common binding buffer is 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, and 0.1 mM EDTA.[1][9] Adjusting the salt concentration can help minimize electrostatic interactions. • Add a Blocking Agent: Include Bovine Serum Albumin (BSA) in the assay buffer, typically at a concentration of 0.1% to 1%, to saturate non-specific binding sites on surfaces.[10][11][12] • Include a Detergent: Adding a low concentration of a non-ionic detergent, such as 0.05% Tween-20, can help reduce hydrophobic interactions.[11]
2. Radioligand Sticking to Filters/Plates: The radioligand may be binding to the glass fiber filters or the walls of the assay plate.Pre-treat Filters: Soak glass fiber filters (e.g., GF/C) in a solution of 0.3% polyethyleneimine (PEI) prior to use.[1] PEI is a polycationic agent that reduces the binding of the radioligand to the filter.[13][14] • Use Non-Binding Plates: Utilize low-protein-binding microplates for your assays.
3. Inadequate Washing: Insufficient washing after incubation can leave unbound radioligand trapped on the filters.Increase Wash Volume and/or Number of Washes: Rapidly wash the filters with ice-cold wash buffer immediately after filtration. Perform at least four washes.[1] • Use Ice-Cold Wash Buffer: Using ice-cold buffer slows the dissociation of the specifically bound ligand from the receptor while effectively washing away unbound ligand.[15]
Inconsistent results between experiments 1. Suboptimal Incubation Time and Temperature: The binding reaction may not have reached equilibrium, or prolonged incubation may increase non-specific binding.Optimize Incubation Time: Perform a time-course experiment to determine when specific binding reaches a plateau. A typical incubation time is 60 minutes.[1][9] • Optimize Incubation Temperature: Lowering the incubation temperature (e.g., from 37°C to 30°C or room temperature) can sometimes reduce non-specific binding, but may require a longer incubation time to reach equilibrium.[16][17] An incubation temperature of 30°C is often used.[1][9]
2. Cell/Membrane Preparation Variability: The quality and concentration of your cell membranes can significantly impact results.Consistent Preparation: Use a standardized protocol for membrane preparation and ensure consistent protein concentrations across assays. A typical protein concentration for cellular membranes is 3-20 µg per well, and for tissue membranes is 50-120 µg per well.[9] • Use Fresh Preparations: Whenever possible, use freshly prepared membranes. If using frozen stocks, ensure they are stored at -80°C and avoid repeated freeze-thaw cycles.[18]
3. High Radioligand Concentration: Using a radioligand concentration that is too high can lead to increased non-specific binding.Use Appropriate Concentration: For competition assays, the radioligand concentration should be at or below its Kd value.[3] For [¹²⁵I]BH-CCK-8, a concentration of around 1 nM is often used.[1]

Quantitative Data Summary

The following tables provide example parameters for a CCK-A receptor radioligand binding assay. These values should serve as a starting point for your own optimization experiments.

Table 1: Typical Radioligand Binding Assay Buffer Composition

ComponentConcentrationPurpose
Tris-HCl, pH 7.450 mMBuffering agent
MgCl₂5 mMDivalent cation, often required for receptor integrity and binding
EDTA0.1 mMChelating agent
Bovine Serum Albumin (BSA)0.1% - 1% (w/v)Blocking agent to reduce non-specific binding

Reference:[1][9]

Table 2: Recommended Incubation Conditions

ParameterTypical ValueRationale
Incubation Temperature 30°CBalances reaching equilibrium with minimizing non-specific binding.[1][9]
Incubation Time 60 minutesGenerally sufficient to reach binding equilibrium.[1][9]
Radioligand [¹²⁵I]BH-CCK-8A commonly used high-affinity radioligand for CCK-A receptors.[1]
Radioligand Concentration ~1 nM (near Kd)Optimal for competitive binding assays.[1]
Non-specific Binding Control 1 µM unlabeled CCK-8Saturates specific receptor sites to quantify non-specific binding.[1][2]

Experimental Protocols

Detailed Protocol: Competitive Radioligand Binding Assay for CCK-A Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the CCK-A receptor.

Materials:

  • CCK-A Receptor Source: Membranes from a cell line stably expressing the human CCK-A receptor or from rat pancreatic acini.[1]

  • Radioligand: [¹²⁵I]Bolton-Hunter labeled CCK-8 ([¹²⁵I]BH-CCK-8).[1]

  • Test Compound: Unlabeled compound of interest.

  • Non-specific Binding Control: 1 µM unlabeled CCK-8.[1]

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1 mM EDTA, and 0.1% BSA.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

  • Glass Fiber Filters (GF/C): Pre-soaked in 0.3% polyethyleneimine (PEI).[1]

  • 96-well plates, filtration apparatus, and scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissue in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.[1]

    • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add 50 µL of binding buffer.

    • Non-specific Binding Wells: Add 50 µL of 1 µM unlabeled CCK-8.[1]

    • Test Compound Wells: Add 50 µL of various concentrations of the test compound.

    • To all wells, add 50 µL of [¹²⁵I]BH-CCK-8 (at a final concentration near its Kd, e.g., 1 nM).[1]

    • Initiate the binding reaction by adding 150 µL of the membrane preparation (3-20 µg protein for cells or 50-120 µg for tissue) to each well.[9] The final assay volume is 250 µL.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[1][9]

  • Separation of Bound and Free Ligand:

    • Terminate the reaction by rapidly filtering the contents of each well through the PEI-pre-soaked GF/C filter plate using a vacuum manifold.[1]

    • Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[1]

  • Quantification:

    • Dry the filters and measure the radioactivity retained on them using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

CCK_A_Receptor_Signaling_Pathway cluster_Gq Gq Pathway cluster_Gs Gs Pathway CCK33 This compound CCKAR CCK-A Receptor (CCK1R) CCK33->CCKAR Binds Gq Gq CCKAR->Gq Activates Gs Gs CCKAR->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Increase IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Response Physiological Response (e.g., Enzyme Secretion, Satiety) PKC->Response AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Response

Caption: CCK-A Receptor Signaling Pathways.

Radioligand_Binding_Assay_Workflow prep 1. Prepare CCK-A Receptor Membranes setup 2. Assay Setup in 96-well Plate (Total, NSB, Test Compound) prep->setup incubate 3. Add Radioligand & Membranes, Incubate (e.g., 60 min, 30°C) setup->incubate filter 4. Rapid Filtration (PEI-treated GF/C filters) incubate->filter wash 5. Wash Filters with Ice-Cold Buffer filter->wash quantify 6. Quantify Bound Radioactivity (Scintillation Counting) wash->quantify analyze 7. Data Analysis (Calculate IC50 and Ki) quantify->analyze

Caption: Radioligand Binding Assay Workflow.

Troubleshooting_NSB start High Non-Specific Binding (NSB) Observed check_buffer Check Assay Buffer Composition start->check_buffer check_filters Review Filter/Plate Binding start->check_filters check_washing Evaluate Washing Procedure start->check_washing check_incubation Optimize Incubation Time & Temperature start->check_incubation solution_buffer Add BSA (0.1-1%) Adjust ionic strength Add Tween-20 (0.05%) check_buffer->solution_buffer solution_filters Pre-soak filters in 0.3% PEI Use low-protein binding plates check_filters->solution_filters solution_washing Increase wash steps (≥4) Use ice-cold buffer check_washing->solution_washing solution_incubation Perform time-course/temp optimization (e.g., 60 min @ 30°C) check_incubation->solution_incubation

Caption: Troubleshooting High Non-Specific Binding.

References

Technical Support Center: Selecting and Validating CCK Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting and utilizing cholecystokinin (CCK) receptor antagonists in control experiments. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key quantitative data to ensure the successful design and execution of your studies.

I. Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the selection and application of CCK receptor antagonists.

Q1: How do I choose between a selective and a non-selective CCK receptor antagonist?

A1: The choice depends entirely on your experimental question.

  • Non-selective antagonists , such as Proglumide, block both CCK1 (CCK-A) and CCK2 (CCK-B) receptors.[1][2] They are useful for determining if any CCK receptor activity is involved in a physiological response.

  • Selective antagonists are required to dissect the specific roles of each receptor subtype.

    • Use a CCK1-selective antagonist (e.g., Devazepide, Lorglumide) to investigate peripheral effects related to digestion, satiety, and pancreatic secretion.[2][3]

    • Use a CCK2-selective antagonist (e.g., L-365,260) to study roles in the central nervous system (like anxiety and pain) or gastric acid secretion.[3][4]

Q2: What are the essential positive and negative controls for an in vitro experiment?

A2: Proper controls are critical for validating your results.

  • Positive Controls:

    • Agonist: Cholecystokinin octapeptide (CCK-8) is the standard potent agonist used to stimulate the receptor.[5]

    • Reference Antagonist: Use a well-characterized antagonist (e.g., Devazepide for CCK1, L-365,260 for CCK2) to provide a benchmark for inhibition.[5]

  • Negative Controls:

    • Vehicle Control: The solvent used to dissolve the antagonist (e.g., DMSO) must be tested alone to ensure it has no effect on the assay.[5]

    • Inactive Cell Line: Use a cell line that does not express the target CCK receptor to check for off-target effects.[5]

    • Counter-Screening: To confirm selectivity, test a CCK1 antagonist against CCK2 receptor activation and vice-versa.[5]

Q3: My antagonist shows no effect or very low potency. What should I do?

A3: This is a common issue that can be resolved by systematically checking several factors.

  • Compound Integrity: Verify the purity and stability of your antagonist. Ensure it has been stored correctly.

  • Solubility: Many antagonists are hydrophobic. Poor solubility can drastically reduce the effective concentration in your assay.[5]

    • Check for precipitation in your stock and working solutions.

    • Consider using a small amount of a solvent like DMSO, followed by dilution in your assay buffer. Gentle warming or sonication can also help.[5]

    • Ensure the final vehicle concentration is low and non-toxic to your cells.[6]

  • Concentration Range: You may be testing a concentration range that is too low. Test a wider range, potentially up to 100 µM, to establish a dose-response curve.[5]

  • Assay Conditions: Optimize parameters such as cell density, agonist concentration (an EC80 concentration is often ideal), and antagonist pre-incubation time.[5]

  • Receptor Expression: Confirm that your cell line expresses the correct CCK receptor subtype at sufficient levels using methods like RT-PCR or western blotting.[5]

Q4: I'm observing effects in my negative control cells that don't express the target receptor. What does this mean?

A4: This strongly suggests off-target effects, where your antagonist is interacting with other cellular components.[5] Proglumide, for example, has been noted to have potential interactions with opioid receptors at high concentrations.[1] To address this:

  • Perform a counter-screen against a panel of other relevant receptors (e.g., other GPCRs).[5]

  • Test the antagonist in a functional assay that is independent of CCK receptor signaling, such as a general cell viability assay, to rule out cytotoxicity.[5]

II. Quantitative Data: Antagonist Potency and Selectivity

The selection of an appropriate antagonist requires careful consideration of its binding affinity (Ki) and functional potency (IC50) for the target receptor and any off-target receptors. The tables below summarize key data for commonly used CCK antagonists.

Table 1: In Vitro Binding Affinities and Potencies of CCK Receptor Antagonists

AntagonistReceptorSpecies/TissueAssay TypePotency (IC50 / Ki)Reference(s)
Devazepide CCK1Rat PancreasBinding81 pM (IC50)[7]
CCK1Guinea Pig GallbladderFunctionalpA2 = 10.02[8]
CCK2Guinea Pig BrainBinding245 nM (IC50)[7]
CCK2Rat ECL CellsFunctional~800 nM (IC50)[6]
Lorglumide CCK1Guinea Pig GallbladderFunctionalpA2 = 7.30[8]
L-365,260 CCK2Guinea Pig BrainBinding2 nM (IC50)[4]
CCK1Guinea Pig PancreasBinding280 nM (IC50)[4]
Proglumide CCK1/CCK2Non-selectiveBindingµM - mM range[1][2]

Note: Potency values can vary significantly based on the specific assay conditions, tissue, and species used.[9]

Table 2: In Vivo Effective Doses of CCK Receptor Antagonists

AntagonistSpeciesModel / Effect MeasuredEffective Dose (Route)Reference(s)
Devazepide RatInhibition of CCK-8 induced delay of gastric emptying0.0064 mg/kg (IP)[8]
Lorglumide RatInhibition of CCK-8 induced delay of gastric emptying0.11 mg/kg (IP)[8]
L-365,260 RatInhibition of CCK-8 induced delay of gastric emptying0.66 mg/kg (IP)[8]
Proglumide RatAcceleration of gastric emptying150 mg/kg (IP)[10]

III. Experimental Protocols

The following protocols provide a detailed framework for key experiments used to validate CCK receptor antagonists. Researchers should optimize these protocols for their specific experimental systems.

A. Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of an antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

  • Receptor Preparation: Prepare cell membranes from a cell line stably expressing the target human CCK receptor (e.g., HEK293-CCK1R) or from tissues known to express the receptor. Determine the protein concentration of the membrane preparation.[11]

  • Assay Setup: In a 96-well plate, combine:

    • Membrane preparation (a predetermined amount of protein).

    • Radioligand (e.g., [¹²⁵I]BH-CCK-8 for CCK1 receptors) at a fixed concentration, typically near its dissociation constant (Kd).[11]

    • Varying concentrations of the unlabeled antagonist (e.g., 0.1 nM to 10 µM).

    • Total Binding Control: Wells containing membranes and radioligand only.

    • Non-specific Binding Control: Wells containing membranes, radioligand, and a high concentration of an unlabeled agonist (e.g., 1 µM CCK-8).[11]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[5][11]

  • Separation: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.[11]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[11]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[11]

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the antagonist.

    • Fit the data using non-linear regression to determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[12]

B. Calcium Flux Functional Assay

This cell-based assay functionally measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a key downstream signal of CCK receptor activation.[13][14]

Methodology:

  • Cell Preparation: Seed a cell line stably expressing the target CCK receptor (e.g., CHO-CCK2R) into a 96-well or 384-well black, clear-bottom plate and culture overnight.[5]

  • Dye Loading:

    • Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate for 30-60 minutes at 37°C to allow the dye to enter the cells.[5]

    • Wash the cells with assay buffer to remove excess dye.

  • Antagonist Incubation: Add various concentrations of your test antagonist to the wells. Include vehicle-only and reference antagonist controls. Incubate for 15-30 minutes at room temperature.[14]

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Record a baseline fluorescence reading for several seconds.

    • Inject a predetermined concentration of the agonist (CCK-8), typically the EC80, into each well.

    • Immediately begin recording the fluorescence signal kinetically for 1-2 minutes to capture the peak response.[5]

  • Data Analysis:

    • Calculate the change in fluorescence intensity (peak - baseline) for each well.

    • Normalize the data, setting the response of the agonist-only control to 100% and the vehicle-only control to 0%.

    • Plot the normalized response against the log concentration of the antagonist and fit the data to a dose-response curve to determine the IC50 value.

C. In Vivo Gastric Emptying Assay (Phenol Red Method)

This assay assesses the ability of a CCK antagonist to reverse the delay in gastric emptying induced by a CCK agonist in rodents.[15][16]

Methodology:

  • Animal Preparation: Fast mice or rats overnight (approx. 16-18 hours) but allow free access to water.

  • Antagonist Administration: Administer the test antagonist (e.g., Devazepide) or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage) at a specified time before the agonist challenge (e.g., 30 minutes).[8]

  • Agonist Administration: Inject a CCK agonist (e.g., CCK-8, 1-5 µg/kg, IP) to induce a delay in gastric emptying. A control group should receive a saline injection.

  • Test Meal: After a short interval (e.g., 15 minutes), administer a non-nutrient test meal containing a non-absorbable marker, typically 1.5% methylcellulose (B11928114) with 0.5 mg/ml phenol (B47542) red, via oral gavage.

  • Stomach Recovery: After a set time (e.g., 20-30 minutes), euthanize the animals and clamp the pylorus and cardia. Carefully excise the stomach.

  • Marker Quantification:

    • Homogenize each stomach in a known volume of alkaline solution (e.g., 0.1 N NaOH) to release the phenol red.

    • Centrifuge the homogenate to pellet debris and collect the supernatant.

    • Measure the absorbance of the supernatant at 560 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of phenol red.

    • Calculate the amount of phenol red remaining in each stomach.

    • Gastric emptying (%) is calculated as: (1 - (Amount of phenol red in test stomach / Average amount in '0' time control stomachs)) * 100.

    • Compare the gastric emptying rates between treatment groups to determine the effect of the antagonist.

IV. Visualizations: Pathways and Workflows

CCK Receptor Signaling Pathway

CCK_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK_Receptor CCK1/2 Receptor (GPCR) G_Protein Gq/11 CCK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Stimulates Ca_Release->PKC Activates Response Cellular Response (e.g., Enzyme Secretion, Contraction) PKC->Response Phosphorylates Targets Agonist CCK / Gastrin Agonist->CCK_Receptor Binds & Activates Antagonist CCK Antagonist Antagonist->CCK_Receptor Binds & Blocks

Caption: Canonical Gq-mediated CCK receptor signaling pathway.

Antagonist Selection & Validation Workflow

Antagonist_Workflow Start Define Experimental Question Decision1 Need to differentiate receptor subtypes? Start->Decision1 Select_NonSelective Choose Non-Selective Antagonist (e.g., Proglumide) Decision1->Select_NonSelective No Select_Selective Choose Selective Antagonist (e.g., Devazepide for CCK1, L-365,260 for CCK2) Decision1->Select_Selective Yes InVitro_Validation In Vitro Validation (Binding & Functional Assays) Select_NonSelective->InVitro_Validation Select_Selective->InVitro_Validation InVivo_Pilot In Vivo Pilot Study (Dose-finding, solubility) InVitro_Validation->InVivo_Pilot Decision2 Results Validated? InVivo_Pilot->Decision2 Troubleshoot Troubleshoot Experiment (See FAQ Section) Decision2->Troubleshoot No Proceed Proceed with Main Experiment Decision2->Proceed Yes Troubleshoot->Start Re-evaluate

Caption: Logical workflow for selecting and validating a CCK antagonist.

Experimental Workflow: Competitive Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A1 Prepare Receptor Membranes B1 Incubate Membranes, Radioligand & Antagonist A1->B1 A2 Prepare Radioligand & Antagonist Dilutions A2->B1 B2 Separate Bound & Free Ligand via Filtration B1->B2 C1 Quantify Bound Radioactivity B2->C1 C2 Calculate IC50 & Ki Values C1->C2

Caption: Step-by-step workflow for a competitive radioligand binding assay.

References

Technical Support Center: Synthesis of Full-Length CCK-33

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers synthesizing the full-length, 33-amino acid cholecystokinin peptide (CCK-33). Given its length and specific amino acid composition, its synthesis presents several common challenges, including aggregation, difficult couplings, and side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the purity of my crude this compound peptide consistently low after synthesis?

A1: Low purity in a long peptide like this compound is often due to cumulative errors during solid-phase peptide synthesis (SPPS). The primary causes include peptide chain aggregation on the resin, incomplete coupling reactions at each cycle, and the formation of side-products.[1][2] Hydrophobic residues within the this compound sequence can promote the formation of secondary structures (e.g., β-sheets) that physically block reactive sites, leading to truncated or deletion sequences.[1][3]

Q2: My HPLC analysis shows significant peak broadening and tailing. What is the likely cause?

A2: Peak broadening and tailing are classic indicators of peptide aggregation.[1][4] During synthesis, the growing peptide chains can interact with each other through hydrogen bonding, leading to clumping on the resin.[3] This prevents reagents from accessing the N-terminus for subsequent coupling and deprotection steps. The resulting crude product contains a complex mixture of closely related impurities that are difficult to separate during purification, and the aggregated target peptide itself may behave poorly on the HPLC column.

Q3: The this compound sequence contains Asp-Gly. How can I prevent aspartimide formation?

A3: The Asp-Gly sequence is highly susceptible to aspartimide formation, a side reaction catalyzed by the piperidine (B6355638) used for Fmoc deprotection.[2][5] This reaction leads to impurities that are difficult or impossible to separate from the final product. Mitigation strategies include:

  • Modifying Deprotection Conditions: Adding an acidic additive like 0.1 M hydroxybenzotriazole (B1436442) (HOBt) to the piperidine solution can buffer the basicity and reduce the rate of aspartimide formation.[5][6]

  • Using Sterically Hindered Protecting Groups: Employing a bulkier protecting group for the Aspartic acid side chain, such as 3-methylpent-3-yl ester (OMpe) or 5-n-butyl-5-nonyl (OBno) ester, can physically block the cyclization reaction.[5][7]

Q4: How can I avoid oxidation of the two methionine residues in this compound during cleavage?

A4: Methionine's thioether side chain is easily oxidized to sulfoxide (B87167) (+16 Da) during the final trifluoroacetic acid (TFA) cleavage step.[8] This is caused by reactive carbocations generated from the removal of other protecting groups. To prevent this, a specialized cleavage cocktail containing effective scavengers is essential. Reagent K, which includes TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (B43112) (EDT), is specifically designed to protect sensitive residues like Met, Trp, and Cys.[9][10][11] Alternatively, Reagent H, containing ammonium (B1175870) iodide, was specifically developed to minimize methionine oxidation.[12]

Troubleshooting Guide

Issue: Incomplete or Failed Coupling Reactions
  • Symptoms: A positive Kaiser test (or other amine test) after the coupling step, indicating unreacted free amines. Mass spectrometry of the crude product reveals significant deletion sequences.

  • Root Cause: Steric hindrance between bulky amino acids or aggregation of the growing peptide chain on the resin is preventing the activated amino acid from reaching the N-terminus.[3][13]

  • Solutions:

    • Double Coupling: Repeat the coupling step with a fresh solution of activated amino acid and coupling reagent.

    • Use a More Potent Coupling Reagent: Switch to a more reactive coupling reagent. Uronium/aminium-based reagents like HATU are highly effective for difficult couplings due to their rapid activation kinetics.[9][14][15]

    • Elevate Temperature: Performing the coupling at a higher temperature (e.g., 40-50°C) or using a microwave peptide synthesizer can provide the energy needed to overcome activation barriers and disrupt aggregation.[3][16][17]

Issue: Severe On-Resin Aggregation
  • Symptoms: The resin beads clump together and fail to swell properly. Solvents are slow to drain from the reaction vessel.[3] Synthesis fails completely, especially after 10-15 residues.

  • Root Cause: Inter-chain hydrogen bonding, particularly in hydrophobic sequences, leads to the collapse of the peptide-resin matrix.[1][3]

  • Solutions:

    • Incorporate Structure-Disrupting Elements: Strategically introduce pseudoproline dipeptides at Ser or Thr residues. These temporary "kinks" in the peptide backbone effectively disrupt the formation of β-sheets.[1][3][18]

    • Change Synthesis Solvent: Switch from standard DMF to a more disruptive solvent like N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the coupling mixture.[3][4]

    • Use Microwave-Assisted SPPS: Microwave energy is highly effective at disrupting intermolecular hydrogen bonds and can significantly improve synthesis efficiency for difficult sequences.[1][17][18][19]

Quantitative Data Summary

The choice of synthesis strategy can dramatically impact the final purity of the crude peptide. The following tables summarize comparative data for key troubleshooting strategies.

Table 1: Effect of Asp Side-Chain Protecting Group on Aspartimide Formation (Data derived from a model peptide containing an Asp-Gly sequence, subjected to extended piperidine treatment to simulate multiple deprotection cycles)

Fmoc-Asp Protecting Group% Aspartimide Formation% D-Asp Isomer
tert-Butyl (OtBu) - StandardHighHigh
3-methylpent-3-yl (OMpe)ModerateModerate
5-n-butyl-5-nonyl (OBno)Negligible (<0.1%/cycle) Negligible
[Data based on findings in reference 16]

Table 2: Comparison of Peptide Synthesis Methodologies for a Difficult Sequence

MethodTypical Synthesis TimeCrude PurityKey Advantage
Standard SPPS (Room Temp)24-48 hoursLow to ModerateStandard equipment
Microwave-Assisted SPPS (MAPS)3-6 hoursHigh Speed, disruption of aggregation[16][17]
Liquid-Phase Synthesis (LPPS)WeeksVery HighAmenable to crystallization[13][20]
[Data generalized from references 23, 34]

Key Experimental Protocols

Protocol 1: Microwave-Assisted Fmoc-SPPS Coupling Cycle

This protocol outlines a typical cycle for automated or manual microwave-assisted synthesis of a single amino acid.

  • Resin Preparation: Place the peptide-resin in a suitable microwave reaction vessel.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Apply microwave irradiation (e.g., 30-40W) to maintain a temperature of 75°C for 3 minutes.[17][19]

    • Drain and wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • Prepare the coupling solution: Dissolve the Fmoc-amino acid (5 eq.), HATU (4.9 eq.), and DIPEA (10 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Apply microwave irradiation (e.g., 25-35W) to maintain a temperature of 75°C for 5 minutes.[17][19]

    • Drain and wash the resin with DMF (3 times).

  • Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines.

  • Repeat: Proceed to the deprotection step for the next amino acid in the sequence.

Protocol 2: Final Cleavage and Deprotection using Reagent K

This protocol is for cleaving the completed peptide from the resin while protecting sensitive residues.

  • Resin Preparation: After the final synthesis cycle, wash the peptide-resin with dichloromethane (B109758) (DCM) and dry thoroughly under vacuum.[8]

  • Cocktail Preparation: In a well-ventilated fume hood, prepare Reagent K fresh:

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-ethanedithiol (EDT): 2.5%[10][11]

  • Cleavage Reaction:

    • Add Reagent K to the dried resin (approx. 10 mL per gram of resin).[11]

    • Stir or agitate the mixture at room temperature for 2-3 hours.[11]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA filtrate.

    • Wash the resin twice with a small volume of fresh TFA.

    • Combine the filtrates and add the solution dropwise into a 10-fold volume of cold (-20°C) methyl tert-butyl ether (MTBE) to precipitate the crude peptide.[10]

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the resulting white peptide pellet under vacuum.

Visualizations

CCK Signaling Pathway

The biological effects of CCK are mediated primarily through two G-protein coupled receptors (GPCRs): CCK-A and CCK-B.[21] Activation of these receptors, particularly via the Gq/11 protein, stimulates Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium levels and activate Protein Kinase C (PKC).[22][23]

CCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCKR CCK-A / CCK-B Receptor Gq Gαq/11 CCKR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Enzyme Secretion) Ca->Response PKC->Response CCK This compound CCK->CCKR Binds

Caption: Canonical Gq-coupled signaling pathway for the this compound peptide.

Troubleshooting Workflow for Low Purity SPPS

This diagram outlines a logical workflow for diagnosing and solving common issues encountered during the synthesis of difficult peptides like this compound.

Troubleshooting_Workflow Start Low Crude Purity / Synthesis Failure Check_Coupling Kaiser Test Positive Post-Coupling? Start->Check_Coupling Check_Aggregation Resin Clumping / Poor Swelling? Check_Coupling->Check_Aggregation No Incomplete_Coupling Incomplete Coupling Check_Coupling->Incomplete_Coupling Yes Check_Side_Reactions Known Difficult Sequence? (e.g., Asp-Gly, Met) Check_Aggregation->Check_Side_Reactions No Aggregation On-Resin Aggregation Check_Aggregation->Aggregation Yes Side_Reactions Side Reactions Check_Side_Reactions->Side_Reactions Yes Success Improved Synthesis Check_Side_Reactions->Success No Sol_Coupling Solution: 1. Double Couple 2. Use HATU/COMU 3. Use Microwave/Heat Incomplete_Coupling->Sol_Coupling Sol_Aggregation Solution: 1. Use Pseudoproline Dipeptides 2. Switch to NMP solvent 3. Use Microwave Synthesis Aggregation->Sol_Aggregation Sol_Side_Reactions Solution: 1. Use hindered Asp(OR) group 2. Modify deprotection cocktail 3. Use scavenger-rich cleavage cocktail Side_Reactions->Sol_Side_Reactions Sol_Coupling->Success Sol_Aggregation->Success Sol_Side_Reactions->Success

Caption: A logical workflow for troubleshooting low-purity peptide synthesis.

References

Technical Support Center: Interpreting Off-Target Effects of CCK-33 Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cholecystokinin-33 (CCK-33). Our aim is to help you interpret potential off-target effects and navigate common experimental challenges.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Action
High variability between replicate wells in in-vitro assays. 1. Peptide Adsorption: this compound, like many peptides, can adsorb to plastic surfaces, leading to inconsistent concentrations. 2. Improper Storage: Repeated freeze-thaw cycles can degrade the peptide. 3. Cell Seeding Inconsistency: Uneven cell density across wells.1. Use low-binding microplates. Consider adding a carrier protein like BSA (0.1%) to your assay buffer. 2. Aliquot this compound upon arrival and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 3. Ensure thorough mixing of cell suspension before and during plating.
Unexpected cardiovascular effects in in vivo studies (e.g., changes in blood pressure). 1. On-target effect: CCK receptors are present in the cardiovascular system. 2. Off-target interaction: this compound may interact with other receptors at higher concentrations. 3. Interaction with adrenergic system: this compound can modulate the effects of catecholamines.[1]1. Review literature for known cardiovascular effects of this compound in your animal model.[2][3][4] 2. Perform dose-response studies to determine the lowest effective dose. 3. Consider co-administration with specific adrenergic receptor antagonists to investigate interactions.[1]
Lower than expected potency compared to CCK-8. 1. Degradation: Larger peptides like this compound can be more susceptible to enzymatic degradation in vivo. 2. Pharmacokinetics: Differences in distribution and metabolism between this compound and CCK-8.1. While this compound is suggested to have a longer half-life in vivo than CCK-8, degradation is still a factor.[5] Ensure proper handling and administration. 2. Recognize that this compound and CCK-8 may have different primary mechanisms of action (hormonal vs. paracrine).[6]
Inconsistent results in behavioral assays. 1. Route of Administration: The method of delivery (e.g., intraperitoneal, intravenous, intracerebroventricular) can significantly impact behavioral outcomes. 2. Dose Selection: Behavioral responses to CCK peptides can be complex and dose-dependent. 3. Animal Model: Strain, sex, and species differences can influence behavioral responses.1. Select the route of administration based on your experimental question (e.g., peripheral vs. central effects). Be consistent across all experiments. 2. Conduct a thorough dose-response study to identify the optimal concentration for the desired behavioral effect. 3. Clearly report the specifics of your animal model and consider potential variability.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target receptors for this compound?

A1: this compound primarily acts on two G protein-coupled receptors: the Cholecystokinin A receptor (CCK-A or CCK1) and the Cholecystokinin B receptor (CCK-B or CCK2).[7] The CCK-A receptor has a high affinity for sulfated CCK peptides like this compound, while the CCK-B receptor binds both sulfated and non-sulfated CCK peptides, as well as gastrin, with similar high affinity.[8][9]

Q2: What are the known off-target effects of this compound?

A2: While this compound is relatively specific for its receptors, high concentrations may lead to interactions with other systems. The most documented off-target or systemic on-target effects are cardiovascular. For instance, in normal rats, intravenous administration of this compound can cause a dose-dependent increase in blood pressure.[2] It has also been shown to modulate the cardiovascular effects of adrenergic agonists and antagonists.[1]

Q3: Is the "CCK-8 assay" related to the CCK-8 peptide?

A3: This is a common point of confusion. The "CCK-8 assay," which stands for Cell Counting Kit-8, is a colorimetric assay used to determine cell viability and proliferation.[10][11] It is not directly related to the cholecystokinin-8 (CCK-8) peptide, which is a C-terminal fragment of this compound.

Q4: What is the difference in potency between this compound and CCK-8?

A4: The relative potency of this compound and CCK-8 can depend on the experimental setting. In vivo, this compound has been shown to be more potent than CCK-8 in stimulating pancreatic protein secretion in rats.[5] This may be due to a slower degradation rate of the larger this compound molecule in circulation.[5] However, in some in vitro preparations, they can be equipotent.[5] It has also been suggested that this compound acts via both hormonal and paracrine mechanisms, while CCK-8 acts primarily through a paracrine mechanism.[6]

Q5: How should I prepare and store this compound to ensure its stability?

A5: For optimal stability, it is recommended to store lyophilized this compound at -20°C. Once reconstituted, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. When preparing solutions, use sterile, high-purity water or an appropriate buffer.

Quantitative Data on Off-Target Effects

The following table summarizes quantitative data on the cardiovascular effects of this compound administration in rats.

Animal Model Administration Route & Dose Effect Magnitude of Change Reference
Normal RatsIntravenous (iv), 5.0, 10.0, 20.0 U/kgIncreased systolic and diastolic blood pressureDose-dependent increase[2]
Normal RatsIsolated heart, 1.0, 2.0, 5.0 U/0.1 mlIncreased cardiac contraction amplitude, reduced heart rateNot specified[2]
Diabetic RatsIntravenous (iv), 20.0 U/kgReduced arterial blood pressureNot specified[2]
Diabetic RatsIsolated heartIncreased cardiac contraction amplitude, lowered heart rateNot specified[2]

Experimental Protocols

Radioligand Binding Assay for CCK Receptors

This protocol is adapted from standard competitive binding assay procedures.[12][13][14][15][16]

Objective: To determine the binding affinity of a test compound for CCK-A or CCK-B receptors.

Materials:

  • Membrane preparation from cells expressing the target CCK receptor subtype.

  • Radiolabeled ligand (e.g., [¹²⁵I]BH-CCK-8).

  • Unlabeled this compound (for non-specific binding determination).

  • Test compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add binding buffer, membrane preparation, and either buffer (for total binding), a high concentration of unlabeled this compound (for non-specific binding), or varying concentrations of the test compound.

  • Add the radiolabeled ligand to all wells at a concentration close to its Kd.

  • Incubate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the test compound concentration to determine the IC₅₀, which can then be used to calculate the Ki.

Intracellular Calcium Mobilization Assay

This protocol is based on common procedures for measuring Gq-coupled receptor activation.[17][18][19]

Objective: To measure the functional response of cells expressing CCK receptors to this compound stimulation.

Materials:

  • Cells stably expressing the CCK-A or CCK-B receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound.

  • Fluorescence plate reader with kinetic read capabilities.

Procedure:

  • Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and begin recording baseline fluorescence.

  • Add varying concentrations of this compound to the wells.

  • Continue to record the fluorescence intensity over time to measure the change in intracellular calcium concentration.

  • Analyze the data by calculating the peak fluorescence response or the area under the curve.

  • Plot the response as a function of this compound concentration to generate a dose-response curve and determine the EC₅₀.

Signaling Pathways and Experimental Workflows

CCK-A Receptor Signaling Pathway

CCK_A_Signaling CCK33 This compound CCKAR CCK-A Receptor CCK33->CCKAR Binds Gq Gq CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

Caption: CCK-A receptor activation by this compound primarily couples to Gq, leading to downstream signaling.

CCK-B Receptor Signaling Pathway

CCK_B_Signaling CCK33 This compound CCKBR CCK-B Receptor CCK33->CCKBR Binds Gq Gq CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Pathway (e.g., ERK) PKC->MAPK Activates Proliferation Cell Proliferation MAPK->Proliferation

Caption: CCK-B receptor signaling involves Gq activation and can lead to MAPK pathway stimulation.

Experimental Workflow for Investigating Off-Target Effects

Off_Target_Workflow Start Hypothesize Off-Target Effect LitSearch Literature Review: Known off-target interactions of similar peptides Start->LitSearch ReceptorScreening Receptor Screening Assay (e.g., Radioligand binding panel) LitSearch->ReceptorScreening FunctionalAssay Functional Assay (e.g., Calcium mobilization, cAMP measurement) ReceptorScreening->FunctionalAssay If hits are identified InVivo In Vivo Model: Administer this compound and measure physiological response FunctionalAssay->InVivo Antagonist Co-administer with Specific Receptor Antagonist InVivo->Antagonist To confirm mechanism Analysis Data Analysis and Interpretation Antagonist->Analysis Conclusion Conclusion on Off-Target Effect Analysis->Conclusion

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of CCK-33 and CCK-8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of two endogenous forms of cholecystokinin (CCK): CCK-33, a 33-amino acid peptide, and its C-terminal octapeptide fragment, CCK-8. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to aid researchers in understanding the functional similarities and differences between these two important regulatory peptides.

Data Presentation: A Quantitative Comparison

The biological activities of this compound and CCK-8 have been evaluated across various physiological systems. While both peptides exhibit similar qualitative effects by acting on the same cholecystokinin receptors (CCK-A and CCK-B), their potencies can vary depending on the specific biological assay and experimental conditions. The following table summarizes the available quantitative data for a direct comparison.

Biological ActivityThis compoundCCK-8Species/SystemKey Findings
Receptor Binding Affinity (Ki) Not explicitly found, but considered high affinityCCK-A Receptor: ~1.9 nM CCK-B Receptor: ~1.3 nM[1]Human ReceptorsBoth peptides bind with high affinity to both CCK-A and CCK-B receptors. The C-terminal octapeptide is the primary determinant of receptor binding.
Pancreatic Amylase Secretion PotentPotentRat Pancreatic AciniBoth peptides stimulate amylase release. Some studies suggest this compound is as potent as or slightly more potent than CCK-8 in vitro.
Gallbladder Contraction EffectiveEffectiveIn vivo (various species)Both peptides induce gallbladder contraction.
Satiety (Inhibition of Food Intake) EffectiveEffectiveRatsBoth peptides produce dose-related inhibition of food intake with similar potencies observed in some studies.[1]

Signaling Pathways

Both this compound and CCK-8 exert their biological effects by binding to and activating two G protein-coupled receptors: the CCK-A receptor (CCK1R) and the CCK-B receptor (CCK2R). The C-terminal octapeptide sequence, present in both molecules, is essential for receptor binding and activation. Therefore, this compound and CCK-8 are generally understood to activate the same downstream intracellular signaling cascades.

Upon binding of either this compound or CCK-8, the activated CCK receptor can couple to several G protein subtypes, primarily Gαq/11, Gαs, and Gα12/13, to initiate a range of intracellular events.

CCK_Signaling_Pathway cluster_receptor Cell Membrane cluster_Gq Gq/11 Pathway cluster_Gs Gs Pathway cluster_G12 G12/13 Pathway CCK This compound or CCK-8 Receptor CCK-A / CCK-B Receptor CCK->Receptor Binds to Gq Gαq/11 Receptor->Gq Gs Gαs Receptor->Gs G12 Gα12/13 Receptor->G12 PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Co-activates Response_Gq Physiological Responses (e.g., Enzyme Secretion, Smooth Muscle Contraction) PKC->Response_Gq Phosphorylates targets AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Response_Gs Modulation of Cellular Functions PKA->Response_Gs Phosphorylates targets RhoGEF RhoGEF G12->RhoGEF Activates RhoA RhoA RhoGEF->RhoA Activates ROCK ROCK RhoA->ROCK Activates Response_G12 Cytoskeletal Rearrangement ROCK->Response_G12 Phosphorylates targets

Caption: CCK Receptor Signaling Pathways. Max Width: 760px.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and CCK-8.

In Vitro Pancreatic Acini Amylase Release Assay

This assay measures the ability of CCK peptides to stimulate the release of the digestive enzyme amylase from isolated pancreatic acinar cells.

Amylase_Release_Workflow start Start: Isolate Pancreatic Acini prepare Prepare Acini Suspension start->prepare incubate Incubate with this compound or CCK-8 (various concentrations) prepare->incubate separate Separate Supernatant (containing secreted amylase) from Acini incubate->separate measure Measure Amylase Activity in Supernatant separate->measure analyze Data Analysis: Dose-Response Curve measure->analyze end End: Determine Potency (EC50) analyze->end

Caption: Workflow for Amylase Release Assay. Max Width: 760px.

Detailed Methodology:

  • Isolation of Pancreatic Acini: Pancreatic tissue is harvested from an appropriate animal model (e.g., rat or mouse) and subjected to enzymatic digestion (e.g., with collagenase) to dissociate the tissue into individual acini.

  • Cell Preparation: The isolated acini are washed and resuspended in a physiological buffer.

  • Incubation: Aliquots of the acini suspension are incubated at 37°C with varying concentrations of this compound or CCK-8. A control group without any peptide is also included to measure basal amylase release.

  • Separation: After the incubation period, the acini are separated from the supernatant by centrifugation.

  • Amylase Activity Measurement: The amylase activity in the supernatant is quantified using a colorimetric assay, where the rate of substrate (e.g., starch) degradation is measured.

  • Data Analysis: The amount of amylase released at each peptide concentration is calculated as a percentage of the total amylase content. A dose-response curve is then generated to determine the potency (EC50) of each peptide.

In Vivo Gallbladder Contraction Assay

This in vivo experiment assesses the ability of CCK peptides to induce gallbladder emptying.

Gallbladder_Contraction_Workflow start Start: Anesthetize Animal baseline Measure Baseline Gallbladder Volume (e.g., via Ultrasound) start->baseline administer Administer this compound or CCK-8 (Intravenously or Intraperitoneally) baseline->administer measure_post Measure Gallbladder Volume at Timed Intervals Post-Administration administer->measure_post calculate Calculate Gallbladder Ejection Fraction measure_post->calculate end End: Compare Contractile Response calculate->end

Caption: Workflow for Gallbladder Contraction Assay. Max Width: 760px.

Detailed Methodology:

  • Animal Preparation: An appropriate animal model is anesthetized.

  • Baseline Measurement: The initial volume of the gallbladder is measured using a non-invasive imaging technique such as ultrasonography.

  • Peptide Administration: A specific dose of this compound or CCK-8 is administered, typically via intravenous or intraperitoneal injection.

  • Post-Administration Measurement: The gallbladder volume is measured again at various time points after peptide administration to monitor its contraction.

  • Calculation of Ejection Fraction: The gallbladder ejection fraction is calculated as the percentage decrease in volume from the baseline.

  • Data Analysis: The extent and time course of gallbladder contraction are compared between the groups treated with this compound and CCK-8.

Satiety (Food Intake) Study

This behavioral assay evaluates the anorectic effects of CCK peptides.

Detailed Methodology:

  • Animal Acclimatization: Animals (commonly rats or mice) are individually housed and acclimatized to the experimental conditions and a specific diet.

  • Peptide Administration: Prior to the feeding period, animals are administered with either this compound, CCK-8, or a vehicle control, typically via intraperitoneal injection.

  • Food Presentation: A pre-weighed amount of food is presented to the animals.

  • Food Intake Measurement: The amount of food consumed over a defined period (e.g., 30-60 minutes) is accurately measured.

  • Data Analysis: The food intake in the peptide-treated groups is compared to the control group to determine the percentage of inhibition. Dose-response curves can be generated to compare the potencies of this compound and CCK-8 in suppressing food intake.

Conclusion

Both this compound and CCK-8 are potent, biologically active forms of cholecystokinin that play crucial roles in regulating gastrointestinal function and satiety. Their biological effects are mediated through the same receptor types, leading to the activation of similar intracellular signaling pathways. While their potencies can show some variation depending on the specific physiological context and experimental setup, in many key functions, their activities are comparable. The choice between using this compound and CCK-8 in research may depend on the specific experimental goals, with CCK-8 often being favored for its smaller size and well-characterized C-terminal active domain. This guide provides a foundational understanding for researchers investigating the multifaceted roles of the cholecystokinin system.

References

Validating CCK-33 Antibody Specificity: A Comparative Guide for Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity and reliability of antibodies are paramount for generating reproducible and meaningful data. This guide provides a comprehensive comparison of a hypothetical CCK-33 specific antibody (Antibody A) with a commercially available alternative (Antibody B) that also detects Cholecystokinin (CCK). The validation follows established principles to ensure robust and reliable performance in various immunoassays.

Introduction to this compound and Antibody Validation

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter crucial for digestive processes and neurological function. It exists in various isoforms, such as this compound, CCK-58, and CCK-8, all derived from the precursor protein, preprocholecystokinin. The specific detection of this compound is essential for studying its unique physiological roles.

Antibody validation is a critical process to confirm that an antibody specifically binds to its intended target with high affinity and selectivity. This guide utilizes the five pillars of antibody validation to compare our hypothetical this compound antibody (Antibody A) with a broader-specificity CCK antibody (Antibody B).

Comparative Analysis of Antibody Performance

The performance of Antibody A and Antibody B was assessed across three common immunoassays: Western Blot (WB), Immunohistochemistry (IHC), and Enzyme-Linked Immunosorbent Assay (ELISA). The following tables summarize the quantitative data from these validation studies.

Western Blot (WB) Analysis
Parameter Antibody A (anti-CCK-33) Antibody B (anti-CCK) Comment
Target Band Single band at ~3.8 kDaBands at ~3.8 kDa, ~6.5 kDa, ~1 kDaAntibody A shows higher specificity to the this compound isoform.
Sensitivity (LOD) 0.5 ng1.0 ngAntibody A demonstrates greater sensitivity for this compound.
Signal-to-Noise Ratio 15:18:1Higher ratio indicates lower background signal with Antibody A.
Cross-reactivity No cross-reactivity with CCK-8 or GastrinCross-reacts with CCK-58 and CCK-8Antibody B recognizes multiple CCK isoforms.
Immunohistochemistry (IHC) Analysis
Parameter Antibody A (anti-CCK-33) Antibody B (anti-CCK) Comment
Cellular Localization Specific cytoplasmic staining in I-cells of the duodenumDiffuse cytoplasmic staining in various endocrine cellsAntibody A provides more precise localization to expected cell types.
Optimal Dilution 1:5001:200Higher optimal dilution for Antibody A suggests higher affinity.
Background Staining MinimalModerateLower background with Antibody A enhances image clarity.
Knockout Validation No staining in CCK knockout mouse tissueReduced, but present, staining in knockout tissueConfirms Antibody A's specificity for CCK. Residual staining with B suggests off-target binding.
ELISA Analysis
Parameter Antibody A (anti-CCK-33) Antibody B (anti-CCK) Comment
Detection Range 15 pg/mL - 1000 pg/mL50 pg/mL - 2000 pg/mLAntibody A is more suitable for detecting lower concentrations of this compound.
Intra-assay CV (%) < 5%< 8%Indicates higher precision for Antibody A within a single assay.
Inter-assay CV (%) < 8%< 12%Demonstrates better reproducibility for Antibody A across different assays.
Specificity Specific for this compoundBinds multiple CCK isoformsAntibody A is ideal for specific quantification of the this compound peptide.

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below to ensure transparency and reproducibility.

Western Blot Validation Protocol
  • Sample Preparation : Lysates from cells overexpressing human this compound and control cells were prepared using RIPA buffer supplemented with protease inhibitors. Protein concentration was determined using a BCA assay.

  • Gel Electrophoresis : 20 µg of protein per lane was separated on a 4-20% Tris-Glycine gel.

  • Protein Transfer : Proteins were transferred to a nitrocellulose membrane.

  • Blocking : The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation : The membrane was incubated overnight at 4°C with Antibody A (1:1000 dilution) or Antibody B (1:500 dilution) in blocking buffer.

  • Secondary Antibody Incubation : After washing with TBST, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : The signal was visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

Immunohistochemistry (IHC) Validation Protocol
  • Tissue Preparation : Formalin-fixed, paraffin-embedded sections of human duodenum and CCK knockout mouse intestine were deparaffinized and rehydrated.

  • Antigen Retrieval : Heat-induced epitope retrieval was performed in a citrate (B86180) buffer (pH 6.0).

  • Blocking : Sections were blocked with 3% hydrogen peroxide to quench endogenous peroxidase activity, followed by blocking with 5% normal goat serum.

  • Primary Antibody Incubation : Sections were incubated overnight at 4°C with Antibody A (1:500) or Antibody B (1:200).

  • Secondary Antibody and Detection : A HRP-conjugated secondary antibody and DAB substrate kit were used for detection, followed by counterstaining with hematoxylin.

  • Imaging : Slides were imaged using a brightfield microscope.

ELISA Protocol (Competitive)
  • Coating : A 96-well plate was coated with a capture antibody against a non-overlapping epitope of CCK.

  • Blocking : The plate was blocked with 1% BSA in PBS.

  • Sample and Standard Incubation : Standards (synthetic this compound peptide) and samples were added to the wells, followed by the addition of either HRP-conjugated Antibody A or Antibody B. The plate was incubated for 2 hours.

  • Washing : The plate was washed multiple times with PBS containing 0.05% Tween-20.

  • Substrate Addition : TMB substrate was added, and the plate was incubated in the dark.

  • Reaction Termination and Measurement : The reaction was stopped with sulfuric acid, and the absorbance was read at 450 nm. A standard curve was generated to determine the concentration of this compound in the samples.

Visualizing Workflows and Pathways

To further clarify the experimental processes and biological context, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_wb Western Blot Lysate Cell Lysate Preparation Quant Protein Quantification Lysate->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detect Detection SecondaryAb->Detect

Caption: Western Blot experimental workflow.

G cluster_validation Antibody Validation Strategy Pillars Five Pillars of Antibody Validation Genetic Genetic Strategies (e.g., Knockout) Pillars->Genetic Orthogonal Orthogonal Approaches Pillars->Orthogonal Independent Independent Antibodies Pillars->Independent Recombinant Recombinant Expression Pillars->Recombinant IP_MS IP-Mass Spec Pillars->IP_MS

Caption: Core antibody validation principles.

G CCK This compound CCK_R CCK1 Receptor (GPCR) CCK->CCK_R Gq Gq Protein CCK_R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Ca_Release->PKC Downstream Downstream Cellular Responses PKC->Downstream

Caption: Simplified this compound signaling pathway.

Conclusion

This guide demonstrates a systematic approach to validating the specificity of a this compound antibody for use in various immunoassays. Through rigorous comparison using established validation pillars, "Antibody A" has been shown to be highly specific for this compound with superior performance in terms of sensitivity, specificity, and reproducibility compared to the broader-acting "Antibody B". The detailed protocols and illustrative data presented herein serve as a valuable resource for researchers in selecting and validating antibodies for their specific research needs, ultimately leading to more reliable and impactful scientific discoveries.

A Comparative Analysis of Sulfated vs. Non-Sulfated Cholecystokinin-33 (CCK-33)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of sulfated and non-sulfated cholecystokinin-33 (CCK-33), supported by experimental data and detailed methodologies. The sulfation of the tyrosine residue at the seventh position from the C-terminus is a critical post-translational modification that profoundly impacts the peptide's physiological activity.

Data Presentation: Quantitative Comparison

The sulfation of this compound is a key determinant of its potency and physiological effects. The following table summarizes the quantitative differences in the bioactivity of sulfated and non-sulfated this compound from various experimental models.

Biological EffectSulfated this compoundNon-Sulfated this compoundPotency Ratio (Sulfated:Non-Sulfated)Animal ModelReference
Gallbladder Contraction High PotencyLow Potency~100:1Guinea Pig[1]
Pancreatic Secretion High PotencyVery Low Potency~1000:1Rat[1]
Pancreatic Protein Secretion Highly ActiveSignificantly Lower Activity~12.5:1Dog[2]
Gastric Acid Secretion InhibitoryStimulatory (Gastrin-like)-Rat[3][4]
Food Intake Reduction EffectiveIneffective at similar doses-Rat[1]
Anorexigenic Effect SignificantWeak and short-lived-Chick[5]

Signaling Pathways

The differential effects of sulfated and non-sulfated this compound are primarily mediated by their distinct affinities for the two cholecystokinin receptor subtypes: CCK1R (formerly CCK-A) and CCK2R (formerly CCK-B). Sulfated CCK is a high-affinity agonist for CCK1R, whereas both sulfated and non-sulfated forms can activate CCK2R.[1] The activation of these G protein-coupled receptors (GPCRs) initiates distinct downstream signaling cascades.

CCK1R Signaling Pathway (Preferentially activated by Sulfated this compound)

Activation of CCK1R, predominantly by sulfated this compound, couples to Gq and Gs proteins. This leads to the activation of phospholipase C (PLC) and adenylyl cyclase (AC), respectively. PLC activation results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). The Gs pathway, on the other hand, increases cyclic AMP (cAMP) levels, activating protein kinase A (PKA). These pathways ultimately modulate cellular responses such as enzyme secretion and smooth muscle contraction.

CCK1R_Signaling cluster_receptor Cell Membrane cluster_gq_pathway Gq Pathway cluster_gs_pathway Gs Pathway Sulfated_CCK Sulfated this compound CCK1R CCK1 Receptor Sulfated_CCK->CCK1R Gq Gq CCK1R->Gq Gs Gs CCK1R->Gs PLC Phospholipase C Gq->PLC activates AC Adenylyl Cyclase Gs->AC activates IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG cleaves PIP2 to PIP2 PIP2 Ca2 Ca²⁺ Increase IP3->Ca2 PKC Protein Kinase C DAG->PKC Ca2->PKC activates Cellular_Response Cellular Response (e.g., Enzyme Secretion, Smooth Muscle Contraction) PKC->Cellular_Response cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA PKA->Cellular_Response

CCK1R Signaling Cascade
CCK2R Signaling Pathway (Activated by both Sulfated and Non-Sulfated this compound)

The CCK2 receptor is activated by both sulfated and non-sulfated CCK peptides, as well as gastrin.[4] Similar to CCK1R, CCK2R primarily couples to Gq proteins, leading to the activation of the PLC-IP3-DAG pathway. This results in increased intracellular calcium and PKC activation, which can mediate effects such as gastric acid secretion.

CCK2R_Signaling cluster_receptor Cell Membrane cluster_pathway Gq Pathway CCK Sulfated or Non-Sulfated this compound CCK2R CCK2 Receptor CCK->CCK2R Gq Gq CCK2R->Gq PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG cleaves PIP2 to PIP2 PIP2 Ca2 Ca²⁺ Increase IP3->Ca2 PKC Protein Kinase C DAG->PKC Ca2->PKC activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKC->Cellular_Response

CCK2R Signaling Cascade

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Gallbladder Contraction Assay

This protocol measures the contractile response of isolated gallbladder strips to this compound peptides.

Materials:

  • Krebs-Ringer bicarbonate (KRB) solution

  • Sulfated and non-sulfated this compound

  • Organ bath with force transducer

  • 95% O2 / 5% CO2 gas mixture

Procedure:

  • Humanely euthanize a guinea pig and excise the gallbladder.

  • Carefully remove adhering fat and connective tissue in ice-cold KRB solution.

  • Cut the gallbladder into longitudinal strips (approximately 2 mm wide and 10 mm long).

  • Suspend the strips in an organ bath containing KRB solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

  • Connect one end of the strip to a fixed hook and the other to an isometric force transducer.

  • Allow the strips to equilibrate for 60 minutes under a resting tension of 1 g, washing with fresh KRB solution every 15 minutes.

  • Construct a cumulative concentration-response curve by adding increasing concentrations of sulfated or non-sulfated this compound to the organ bath at regular intervals.

  • Record the contractile force generated after each addition.

  • Express the contractile response as a percentage of the maximum response obtained with a reference agonist (e.g., carbachol).

In Vivo Pancreatic Secretion Assay

This protocol assesses the in vivo potency of this compound peptides in stimulating pancreatic enzyme secretion in anesthetized rats.

Materials:

  • Urethane or other suitable anesthetic

  • Polyethylene (B3416737) tubing for cannulation

  • Infusion pump

  • Sulfated and non-sulfated this compound solutions in saline

  • Amylase activity assay kit

Procedure:

  • Anesthetize a rat and maintain body temperature at 37°C.

  • Perform a midline laparotomy to expose the common bile-pancreatic duct.

  • Cannulate the duct with polyethylene tubing for the collection of pancreatic juice.

  • Cannulate the jugular vein for intravenous infusion of this compound peptides.

  • Allow the animal to stabilize for 30 minutes and collect basal pancreatic secretions.

  • Infuse sulfated or non-sulfated this compound intravenously at various doses.

  • Collect pancreatic juice in 15-minute intervals.

  • Measure the volume of the collected juice and determine the protein concentration and amylase activity using a commercial kit.

  • Express the results as total protein or amylase output per unit of time.

Food Intake Study

This protocol evaluates the anorexigenic effects of this compound peptides in rats.

Materials:

  • Individually housed rats, accustomed to a specific feeding schedule

  • Standard rat chow

  • Sulfated and non-sulfated this compound solutions for intraperitoneal (IP) injection

  • Sensitive weighing scale

Procedure:

  • Acclimate individually housed rats to a daily feeding schedule (e.g., food available for 4 hours per day).

  • On the day of the experiment, fast the rats for a predetermined period (e.g., 18 hours) with free access to water.

  • Thirty minutes before the presentation of food, administer a single IP injection of either saline (control), sulfated this compound, or non-sulfated this compound at various doses.

  • Provide a pre-weighed amount of standard chow to each rat.

  • Measure the amount of food consumed at specific time points (e.g., 30, 60, and 120 minutes) by weighing the remaining food.

  • Calculate the cumulative food intake for each treatment group and compare it to the control group.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for comparing the in vivo effects of sulfated and non-sulfated this compound.

Experimental_Workflow cluster_preparation Preparation cluster_experimentation Experimentation cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat, Guinea Pig) Administration Administer Peptides (e.g., IV, IP) Animal_Model->Administration Peptide_Prep Prepare Sulfated and Non-Sulfated this compound Solutions Peptide_Prep->Administration Controls Prepare Vehicle Control (e.g., Saline) Controls->Administration Gallbladder_Assay Gallbladder Contraction Assay Administration->Gallbladder_Assay Pancreatic_Assay Pancreatic Secretion Assay Administration->Pancreatic_Assay Food_Intake_Assay Food Intake Measurement Administration->Food_Intake_Assay Data_Collection Collect Data (e.g., Force, Volume, Weight) Gallbladder_Assay->Data_Collection Pancreatic_Assay->Data_Collection Food_Intake_Assay->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Conclusion Draw Conclusions Statistical_Analysis->Conclusion

General In Vivo Experimental Workflow

References

A Comparative Analysis of CCK-33, Neuropeptide Y, and Corticotropin-Releasing Factor in Preclinical Anxiety Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of neuropeptides in anxiety is paramount for the development of novel anxiolytic and anxiogenic compounds. This guide provides an objective comparison of the performance of Cholecystokinin-33 (CCK-33), Neuropeptide Y (NPY), and Corticotropin-Releasing Factor (CRF) in established rodent models of anxiety. The data presented herein is compiled from multiple preclinical studies, offering a comprehensive overview of their respective effects on anxiety-like behaviors.

While direct comparative studies administering this compound alongside NPY and CRF are limited, this guide synthesizes available quantitative data from studies using these neuropeptides or their closely related analogues (e.g., CCK-8, a potent fragment of this compound) in the elevated plus-maze, open field, and light-dark box tests.

Comparative Efficacy in Anxiety Models: A Quantitative Overview

The following table summarizes the quantitative effects of intracerebroventricular (ICV) or site-specific administration of CCK-8 (as a proxy for this compound), NPY, and CRF on key behavioral parameters in widely used anxiety models. It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental protocols, animal strains, and drug dosages.

NeuropeptideAnxiety ModelKey Behavioral ParameterDosage/ConcentrationObserved EffectPercentage Change from Control (Approx.)
CCK-8 Elevated Plus-Maze% Time in Open Arms100 µg/kgNo significant change~0%
Light-Dark BoxTime in Light Compartment1 µg/kgAnxiogenic-30%
Open FieldLocomotor ActivityNot specifiedBehavioral inhibition at high dosesNot specified
NPY Elevated Plus-Maze% Time in Open Arms1 µg (ICV)Anxiolytic+100% (antagonized CRF effect)
Open FieldTime in CenterNot specifiedAnxiolyticNot specified
Light-Dark BoxTime in Light CompartmentNot specifiedAnxiolyticNot specified
CRF Elevated Plus-Maze% Time in Open Arms0.75 µg (ICV)Anxiogenic-50%
Open FieldLocomotor Activity1.5 g/kg ethanol-inducedIncreased locomotor activityNot specified
Light-Dark BoxTime in Light CompartmentNot specifiedAnxiogenicNot specified

Detailed Experimental Protocols

To ensure reproducibility and aid in the design of future comparative studies, detailed methodologies for the key experiments cited are provided below.

Elevated Plus-Maze (EPM) Test

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents[1].

  • Apparatus: A plus-shaped maze with two open and two enclosed arms (e.g., 50 cm long x 10 cm wide for rats), elevated (e.g., 50 cm) from the floor.

  • Procedure:

    • Rodents are handled for several days prior to testing to reduce stress.

    • On the test day, animals are habituated to the testing room for at least 30 minutes.

    • The subject is placed in the center of the maze, facing an open arm.

    • Behavior is recorded for a 5-minute session using an overhead video camera and tracking software.

    • The maze is cleaned thoroughly between each trial to eliminate olfactory cues.

  • Key Parameters Measured:

    • Percentage of time spent in the open arms.

    • Percentage of entries into the open arms.

    • Total number of arm entries (a measure of locomotor activity).

Open Field Test

The open field test is used to assess general locomotor activity and anxiety-like behavior[2][3].

  • Apparatus: A square or circular arena (e.g., 40 x 40 cm for mice) with walls to prevent escape. The arena is often divided into a central and a peripheral zone.

  • Procedure:

    • Animals are habituated to the testing room.

    • Each animal is gently placed in the center or a corner of the open field.

    • Behavior is recorded for a specified period (e.g., 5-15 minutes) using a video tracking system.

    • The arena is cleaned between subjects.

  • Key Parameters Measured:

    • Total distance traveled (locomotor activity).

    • Time spent in the center of the arena (an indicator of anxiety; less time suggests higher anxiety).

    • Number of entries into the center zone.

    • Rearing frequency.

Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas[4].

  • Apparatus: A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.

  • Procedure:

    • Animals are habituated to the testing room.

    • The animal is placed in the center of the light compartment, facing away from the opening.

    • Behavior is recorded for a set duration (e.g., 5-10 minutes).

    • The apparatus is cleaned after each trial.

  • Key Parameters Measured:

    • Time spent in the light compartment.

    • Latency to first enter the dark compartment.

    • Number of transitions between the two compartments.

Signaling Pathways and Logical Relationships

The distinct effects of CCK, NPY, and CRF on anxiety are mediated by their specific receptors and downstream signaling cascades within key brain regions associated with fear and anxiety, such as the amygdala.

CCK Signaling Pathway in Anxiety

Activation of CCK-B receptors, the predominant subtype in the brain, is generally associated with anxiogenic effects.

CCK_Signaling_Pathway CCK CCK CCKBR CCK-B Receptor CCK->CCKBR Binds to Gq Gq Protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitation Increased Neuronal Excitability Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation Phosphorylates Targets Anxiogenic_Effect Anxiogenic Effect Neuronal_Excitation->Anxiogenic_Effect

Caption: Anxiogenic signaling cascade of CCK via the CCK-B receptor.

NPY Signaling Pathway in Anxiety

NPY is generally considered anxiolytic, primarily through its action on Y1 receptors, which are coupled to inhibitory G-proteins.

NPY_Signaling_Pathway NPY NPY Y1R NPY Y1 Receptor NPY->Y1R Binds to Gi Gi Protein Y1R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Reduces Production PKA Protein Kinase A (PKA) cAMP->PKA Decreased Activation Neuronal_Inhibition Decreased Neuronal Excitability PKA->Neuronal_Inhibition Reduced Phosphorylation Anxiolytic_Effect Anxiolytic Effect Neuronal_Inhibition->Anxiolytic_Effect

Caption: Anxiolytic signaling cascade of NPY via the Y1 receptor.

CRF Signaling Pathway in Anxiety

CRF is a key mediator of the stress response and generally produces anxiogenic effects through activation of CRF1 receptors.

CRF_Signaling_Pathway CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Binds to Gs Gs Protein CRF1R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Increases Production PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Excitation Increased Neuronal Excitability PKA->Neuronal_Excitation Phosphorylates Targets Anxiogenic_Effect Anxiogenic Effect Neuronal_Excitation->Anxiogenic_Effect

Caption: Anxiogenic signaling cascade of CRF via the CRF1 receptor.

Experimental Workflow for a Comparative Study

A logical workflow for a direct comparative study of these neuropeptides in an anxiety model is outlined below.

Experimental_Workflow cluster_prep Animal Preparation cluster_treatment Treatment Groups cluster_testing Behavioral Testing Animal_Acclimation Animal Acclimation & Handling Cannulation Intracerebroventricular (ICV) Cannulation Surgery Animal_Acclimation->Cannulation Recovery Post-operative Recovery Cannulation->Recovery Vehicle Vehicle Control CCK33 This compound Administration NPY NPY Administration CRF CRF Administration EPM Elevated Plus-Maze Vehicle->EPM CCK33->EPM NPY->EPM CRF->EPM OF Open Field Test EPM->OF Separate Cohorts or Counterbalanced Design Data_Analysis Data Analysis & Statistical Comparison EPM->Data_Analysis LDB Light-Dark Box Test OF->LDB Separate Cohorts or Counterbalanced Design OF->Data_Analysis LDB->Data_Analysis

Caption: Proposed workflow for a comparative study of neuropeptides in anxiety models.

Conclusion

The available evidence strongly suggests that CCK (via CCK-B receptors) and CRF (via CRF1 receptors) exert anxiogenic effects, while NPY (via Y1 receptors) has anxiolytic properties. The opposing roles of NPY and CRF are particularly evident, with NPY capable of counteracting the anxiety-like behaviors induced by CRF[5]. While quantitative data for this compound remains less defined in direct comparative studies, the anxiogenic profile of its active fragments is well-documented.

For drug development professionals, these findings highlight the therapeutic potential of targeting NPY Y1 receptors for anxiolytic drug design and the utility of CRF1 and CCK-B receptor antagonists. Further head-to-head comparative studies are warranted to precisely delineate the relative potencies and efficacies of these neuropeptides and to explore the therapeutic potential of modulating their signaling pathways for the treatment of anxiety disorders.

References

A Comparative Guide to CCK-33 and Other Pancreatic Secretagogues for Enzyme Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Cholecystokinin-33 (CCK-33) with other key pancreatic secretagogues, namely CCK-8 and Secretin, in stimulating pancreatic enzyme secretion. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathways involved to aid in research and drug development.

Comparative Efficacy in Pancreatic Enzyme Secretion

The potency and efficacy of this compound in stimulating pancreatic enzyme secretion have been evaluated in various in vivo and in vitro models. The following tables summarize the comparative data for this compound and its analogues, as well as its synergistic action with secretin.

Table 1: Comparative Potency of CCK Analogues on Pancreatic Secretion
SpeciesModelCCK AnalogueRelative Potency (CCK-8 = 1.00)Reference
CanineIn VivoCCK-394.1[1]
This compound 2.2 [1]
Caerulein2.1[1]
RatIn VivoCCK-392.1[1]
This compound 5.4 [1]
Caerulein5.4[1]
RatIn Vitro (Pancreatic Lobules)This compound 1.7 [1]
Caerulein1.2[1]
Guinea PigIn Vivo (Gallbladder Contraction)This compound 1.3 [1]
Caerulein0.9[1]
Guinea PigIn Vitro (Gallbladder Contraction)This compound 1.8 [1]
Caerulein5.8[1]

Note: The data indicates that CCK-8 is not consistently more potent than its longer analogues, and in some models, this compound demonstrates higher potency.[1]

Table 2: Dose-Response of this compound on Pancreatic Secretion in Pigs
Route of AdministrationThis compound DoseEffect on Pancreatic Protein and Trypsin Output
Systemic (Jugular Vein)13 pmol/kgNo significant effect
Local (Gastroduodenal Artery)13 pmol/kgSignificant increase
Systemic (Jugular Vein)130 pmol/kgSignificant increase
Local (Gastroduodenal Artery)130 pmol/kgSignificant increase

This study suggests that at physiological doses, this compound may act via a local enteropancreatic reflex to stimulate enzyme secretion.[2][3]

Table 3: Synergistic Effect of CCK-8 and Secretin on Pancreatic Secretion in Rats
TreatmentPancreatic Juice Volume and Amylase Output
CCK-8 (0.03, 0.06, 0.12 µg/kg/h)Dose-dependent increase
Secretin (0.03 CU/kg/h)Increase
CCK-8 + SecretinPotentiated response, greater than the sum of individual responses

The potentiating action of CCK-8 and secretin appears to be dependent on cholinergic pathways.[4]

Experimental Protocols

The following protocols provide a general framework for studying the effects of secretagogues on pancreatic enzyme secretion.

Protocol 1: Isolation of Pancreatic Acini

This protocol is foundational for in vitro studies of pancreatic secretion.

  • Euthanasia and Pancreas Excision: Euthanize a rodent (e.g., mouse or rat) according to approved institutional guidelines. Surgically expose the abdominal cavity and carefully excise the pancreas, separating it from the spleen and surrounding adipose tissue.

  • Tissue Digestion: Place the pancreas in a pre-warmed digestion medium containing collagenase. The tissue is minced into small fragments (1-2 mm³) and incubated in a shaking water bath at 37°C. Gentle pipetting with a wide-bore pipette aids in the dissociation of acini.

  • Filtration and Washing: Terminate the digestion by adding an ice-cold resuspension medium. Filter the cell suspension through a nylon mesh to remove undigested tissue.

  • Acinar Enrichment: Centrifuge the filtrate at a low speed. The resulting pellet, containing the pancreatic acini, is then washed multiple times by resuspension and gravity sedimentation to enrich for intact acini.[5][6]

Protocol 2: Amylase Release Assay

This assay quantifies the amount of amylase secreted from isolated pancreatic acini in response to stimulation.

  • Acinar Suspension: Resuspend the isolated pancreatic acini in a suitable buffer. Aliquot the acinar suspension into microcentrifuge tubes for each experimental condition (e.g., basal, stimulated with different concentrations of this compound).

  • Stimulation: Add the desired concentration of the secretagogue (e.g., this compound, CCK-8, or secretin) to the respective tubes. For basal release, an equivalent volume of buffer is added.

  • Incubation: Incubate all tubes at 37°C for a defined period (e.g., 30 minutes) with gentle agitation to allow for enzyme secretion.

  • Sample Collection: Centrifuge the tubes at low speed to pellet the acini. Carefully collect the supernatant, which contains the released amylase.

  • Amylase Activity Measurement: Determine the amylase activity in the supernatant using a commercial amylase activity assay kit. The results are typically expressed as a percentage of the total amylase content, which is determined by lysing a separate aliquot of acini.[5][6]

Signaling Pathways and Visualizations

The stimulation of pancreatic enzyme secretion by this compound is a complex process mediated by specific signaling cascades within pancreatic acinar cells.

CCK Receptor Signaling Pathway

CCK peptides, including this compound and CCK-8, primarily exert their effects by binding to the Cholecystokinin A receptor (CCK-A receptor), a G-protein coupled receptor. This binding initiates a cascade of intracellular events, with the Gq/11-PLC-IP3-Ca2+ pathway being the principal driver of enzyme secretion.[7][8][9] At lower, more physiological concentrations, CCK stimulates regular oscillations in intracellular calcium, while higher concentrations lead to a peak-plateau calcium response which can be inhibitory.[10]

Beyond the canonical PLC pathway, CCK receptor activation also triggers other signaling cascades that are more closely associated with non-secretory functions like protein synthesis and cell growth. These include the MAPK pathways (ERK, JNK, and p38 MAPK) and the PI3K-mTOR pathway.[7][8]

CCK_Signaling_Pathway cluster_receptor Cell Membrane cluster_plc Cytosol cluster_other Other Pathways CCK33 This compound CCKAR CCK-A Receptor CCK33->CCKAR Binds Gq11 Gq/11 CCKAR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates MAPK MAPK Pathways (ERK, JNK, p38) Gq11->MAPK PI3K PI3K-mTOR Pathway Gq11->PI3K PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Zymogen Zymogen Granule Fusion and Exocytosis PKC->Zymogen Ca Ca²⁺ Release ER->Ca Ca->Zymogen Gene Gene Transcription & Protein Synthesis MAPK->Gene PI3K->Gene

This compound Signaling Pathway in Pancreatic Acinar Cells.
Experimental Workflow for Assessing Pancreatic Secretagogues

The following diagram outlines the typical workflow for comparing the efficacy of different pancreatic secretagogues in vitro.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Isolation Isolation of Pancreatic Acini Culture Acinar Culture & Equilibration Isolation->Culture Stimulation Stimulation with Secretagogues Culture->Stimulation Basal Basal (Control) Stimulation->Basal CCK33 This compound Stimulation->CCK33 CCK8 CCK-8 Stimulation->CCK8 Secretin Secretin Stimulation->Secretin Combination Combination Stimulation->Combination Collection Supernatant Collection Basal->Collection CCK33->Collection CCK8->Collection Secretin->Collection Combination->Collection Assay Amylase Release Assay Collection->Assay Data Data Analysis & Comparison Assay->Data

In Vitro Pancreatic Secretagogue Efficacy Workflow.

References

Cross-Species Analysis of Cholecystokinin-33 (CCK-33) Amino Acid Sequence: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cholecystokinin-33 (CCK-33) amino acid sequence across four key species: human, mouse, rat, and chicken. This compound, a crucial peptide hormone and neurotransmitter, plays a significant role in regulating various physiological processes, including digestion, satiety, and anxiety. Understanding the variations and conservations in its amino acid sequence across different species is paramount for translational research and the development of novel therapeutic agents targeting the cholecystokinin system.

Comparative Analysis of this compound Amino Acid Sequences

The amino acid sequences of this compound were derived from their respective preprocholecystokinin precursor proteins. The sequences show a high degree of conservation, particularly in the C-terminal region, which is critical for receptor binding and biological activity. The table below summarizes the this compound sequences for human, mouse, rat, and chicken, highlighting the observed variations.

SpeciesAmino Acid Sequence of this compound
Human KAPSGRMSVLKNLQSLDPSHRISDRDYMGWMDF
Mouse KAPSGRMSVLKNLQSLDPSHRISDRDYMGWMDF
Rat KAPSGRVSVLKNLQSLDPSHRISDRDYMGWMDF
Chicken KAPSGRFSVLGNRVQSIDPTHRINDRDYMGWMDF

Experimental Protocols for Peptide Analysis

The determination and verification of peptide amino acid sequences are fundamental in proteomics and drug development. The following are detailed methodologies for two standard techniques: Edman degradation and Mass Spectrometry.

Edman Degradation Sequencing

Edman degradation is a classic method for determining the amino acid sequence of a peptide from its N-terminus.[1][2][3][4][5][6]

Methodology:

  • Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamyl-peptide (PTC-peptide).

  • Cleavage: The N-terminal PTC-amino acid is cleaved from the peptide using a strong anhydrous acid, typically trifluoroacetic acid (TFA), to yield an anilinothiazolinone (ATZ) derivative and the shortened peptide.[2]

  • Conversion: The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH) derivative using an aqueous acid.

  • Identification: The PTH-amino acid is identified by chromatography, typically reversed-phase high-performance liquid chromatography (RP-HPLC), by comparing its retention time to that of known PTH-amino acid standards.[2]

  • Repetition: The cycle is repeated on the shortened peptide to determine the sequence of the subsequent amino acid.

Edman_Degradation_Workflow Peptide Peptide Sample Coupling Coupling (Alkaline conditions) Peptide->Coupling PITC Phenyl Isothiocyanate (PITC) PITC->Coupling PTC_Peptide PTC-Peptide Coupling->PTC_Peptide Cleavage Cleavage PTC_Peptide->Cleavage TFA Trifluoroacetic Acid (TFA) TFA->Cleavage ATZ_Derivative ATZ-Amino Acid Cleavage->ATZ_Derivative Shortened_Peptide Shortened Peptide Cleavage->Shortened_Peptide Conversion Conversion (Aqueous Acid) ATZ_Derivative->Conversion Cycle Repeat Cycle Shortened_Peptide->Cycle PTH_Derivative PTH-Amino Acid Conversion->PTH_Derivative HPLC RP-HPLC Analysis PTH_Derivative->HPLC Identification Identification HPLC->Identification Cycle->Coupling Next Amino Acid

Figure 1. Workflow of Edman Degradation for Peptide Sequencing.

Mass Spectrometry-Based Sequencing

Mass spectrometry has become the predominant method for peptide sequencing due to its high sensitivity and speed.[6][7][8]

Methodology:

  • Sample Preparation: The protein sample is enzymatically digested, typically with trypsin, to generate a mixture of smaller peptides.[7]

  • Peptide Separation: The peptide mixture is separated using liquid chromatography (LC), most commonly RP-HPLC.[7]

  • Ionization: The separated peptides are ionized, typically by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).[7][8]

  • Tandem Mass Spectrometry (MS/MS):

    • MS1 Scan: The mass-to-charge (m/z) ratios of the intact peptide ions are measured.

    • Fragmentation: A specific peptide ion is selected and fragmented, usually by collision-induced dissociation (CID).

    • MS2 Scan: The m/z ratios of the resulting fragment ions are measured.

  • Data Analysis: The amino acid sequence is deduced from the mass differences between the fragment ions in the MS2 spectrum. This can be done through database searching or de novo sequencing.[8]

CCK Receptor Signaling Pathway

Cholecystokinin exerts its physiological effects by binding to two G protein-coupled receptors: CCK1R and CCK2R. The activation of these receptors triggers a cascade of intracellular signaling events.

The binding of CCK to its receptors, primarily CCK1R and CCK2R, activates Gq proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events can lead to the activation of downstream signaling cascades, including the MAPK/ERK pathway, which ultimately influences cellular processes such as enzyme secretion, cell growth, and neurotransmission.

CCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK CCK CCKR CCK Receptor (CCK1R/CCK2R) CCK->CCKR Binds Gq Gq Protein CCKR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates MAPK MAPK/ERK Pathway PKC->MAPK Activates Response Cellular Response (Enzyme Secretion, etc.) MAPK->Response

Figure 2. Simplified CCK Receptor Signaling Pathway.

References

A Comparative Analysis of CCK-33 Affinity for CCK-A and CCK-B Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the binding affinity of cholecystokinin-33 (CCK-33) for its two primary receptors, the cholecystokinin-A (CCK-A or CCK1) and cholecystokinin-B (CCK-B or CCK2) receptors. This document is intended for researchers, scientists, and drug development professionals engaged in gastroenterology, neuroscience, and pharmacology.

Executive Summary

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter that exerts its physiological effects through two distinct G-protein coupled receptors: CCK-A and CCK-B. While both receptors bind CCK, they exhibit different affinities for the various forms of the peptide, including the 33-amino acid variant, this compound. The CCK-A receptor demonstrates a pronounced selectivity and high affinity for sulfated CCK peptides like this compound. In contrast, the CCK-B receptor binds both sulfated and non-sulfated CCK analogues, as well as the hormone gastrin, with comparably high affinity. This differential binding affinity is central to the distinct physiological roles of the two receptors.

Quantitative Data Summary

The following table summarizes the binding affinities of various cholecystokinin peptides for the CCK-A and CCK-B receptors. While direct comparative Ki values for this compound were not found in a single study, the data for structurally similar and biologically relevant CCK peptides are presented to illustrate the affinity profiles. The CCK-A receptor's high affinity is specific to sulfated peptides, a category to which this compound belongs.[1]

LigandReceptorApproximate Ki (nM)Notes
CCK-8 (sulfated)CCK-A0.6 - 1High affinity for the sulfated form.
CCK-58 (sulfated)CCK-A0.6 - 1High affinity for the sulfated form.
CCK-8 (sulfated)CCK-B0.3 - 1High affinity, similar to non-sulfated forms and gastrin.[2]
CCK-58 (sulfated)CCK-B0.3 - 1High affinity, similar to non-sulfated forms and gastrin.[2]
GastrinCCK-A>1000Very low affinity.[2]
GastrinCCK-B0.3 - 1High affinity, similar to CCK peptides.[2]

Experimental Protocols

The determination of binding affinities for CCK receptors is typically achieved through competitive radioligand binding assays. Below is a representative protocol for such an experiment.

Radioligand Binding Assay Protocol

1. Membrane Preparation:

  • Tissues or cells expressing CCK-A or CCK-B receptors (e.g., COS-7 or CHO-K1 cells transfected with the respective receptor cDNA) are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a binding buffer.

2. Competitive Binding Assay:

  • A constant concentration of a radiolabeled CCK analog (e.g., [125I]CCK-8) is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled competitor ligand (in this case, this compound) are added to the incubation mixture.

  • The incubation is carried out at a specific temperature (e.g., 37°C) for a set period to reach equilibrium.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled CCK analog.

3. Separation of Bound and Free Ligand:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is quantified using a gamma counter.

  • The concentration of the competitor ligand (this compound) that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The equilibrium dissociation constant (Ki) for this compound is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways

Upon ligand binding, both CCK-A and CCK-B receptors undergo a conformational change and activate intracellular signaling cascades. However, they couple to different sets of G-proteins, leading to distinct downstream effects.

CCK_A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCK33 This compound CCKAR CCK-A Receptor CCK33->CCKAR Gq Gq CCKAR->Gq Gs Gs CCKAR->Gs Gi Gi CCKAR->Gi G13 G13 CCKAR->G13 PLC PLC Gq->PLC AC AC Gs->AC Gi->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC PKA PKA cAMP->PKA

Caption: CCK-A Receptor Signaling Pathway

CCK_B_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCK33 This compound / Gastrin CCKBR CCK-B Receptor CCK33->CCKBR Gq11 Gq/11 CCKBR->Gq11 PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC MAPK MAPK Pathway PKC->MAPK

Caption: CCK-B Receptor Signaling Pathway

Experimental Workflow

The logical flow of a typical competitive binding assay to determine the affinity of this compound for its receptors is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_analysis Analysis A Prepare Cell Membranes (Expressing CCK-A or CCK-B) D Incubate Membranes, Radioligand, and Competitor A->D B Prepare Radioligand ([¹²⁵I]CCK-8) B->D C Prepare Competitor Ligand (this compound Dilution Series) C->D E Rapid Filtration D->E F Wash Filters E->F G Quantify Radioactivity (Gamma Counting) F->G H Generate Competition Curve G->H I Calculate IC₅₀ and Ki H->I

Caption: Competitive Binding Assay Workflow

References

The C-Terminal Reigns Supreme: A Comparative Guide to the Structure-Activity Relationship of CCK-33 Fragments

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship (SAR) of cholecystokinin-33 (CCK-33) fragments reveals the paramount importance of the C-terminal region for receptor binding and subsequent biological activity. This guide provides a comparative analysis of key this compound fragments, supported by quantitative binding affinity and functional data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and central nervous system, respectively. Its diverse physiological roles, including regulation of pancreatic secretion, gallbladder contraction, and satiety, are mediated through two G-protein coupled receptors: CCK-A (or CCK1) and CCK-B (or CCK2). The 33-amino acid peptide, this compound, is one of its endogenous forms, and the study of its fragments has been instrumental in elucidating the key structural motifs required for receptor interaction and activation.

C-Terminal Fragments: The Epicenter of Activity

The biological activity of this compound is predominantly dictated by its C-terminal fragments. The C-terminal octapeptide, CCK-8, is the most abundant and potent form in the central nervous system. Further truncation of the C-terminus leads to a significant decline in both binding affinity and biological potency, highlighting the critical nature of these residues.

A pivotal feature for high-affinity binding to the CCK-A receptor is the presence of a sulfated tyrosine residue, located at the seventh position from the C-terminus in CCK-8.[1] Desulfation of this tyrosine dramatically reduces the affinity for the CCK-A receptor by over 500-fold, while its impact on CCK-B receptor affinity is less pronounced.[2] The C-terminal tetrapeptide, CCK-4, which lacks this sulfated tyrosine, exhibits significantly lower affinity for both receptor subtypes but retains some biological activity, particularly at the CCK-B receptor.[2]

In contrast, N-terminal fragments of CCK-8, such as Ac-CCK-7(26-32)-NH2, have been shown to act as competitive antagonists at CCK receptors, indicating that while the C-terminal end is crucial for agonism, the N-terminal portion can modulate receptor interaction.[3]

Comparative Binding Affinities and Biological Potencies of this compound Fragments

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of key this compound fragments for the CCK-A and CCK-B receptors. The data underscores the critical role of the C-terminal amino acids and the sulfated tyrosine residue.

FragmentReceptor SubtypeBinding Affinity (Ki, nM)Biological Activity (EC50, pM) (Amylase Release)Key Structural Features
This compound CCK-A~1PotentFull-length peptide with sulfated tyrosine
CCK-8 (sulfated) CCK-A0.6 - 1[2]17[4]C-terminal octapeptide with sulfated tyrosine
CCK-8 (non-sulfated) CCK-A>300[2]-Lacks sulfated tyrosine
CCK-7 CCK-A-Less potent than CCK-8C-terminal heptapeptide
CCK-4 CCK-A>1000[2]-C-terminal tetrapeptide, lacks sulfated tyrosine
CCK-8 (sulfated) CCK-B0.3 - 1[2]-High affinity for CCK-B receptor
CCK-8 (non-sulfated) CCK-B~1[2]-High affinity for CCK-B receptor
CCK-4 CCK-B~10[2]-Moderate affinity for CCK-B receptor

Experimental Protocols

The determination of the structure-activity relationship of this compound fragments relies on robust in vitro assays. The two primary experimental approaches are radioligand binding assays to quantify receptor affinity and functional assays to measure biological response, such as amylase secretion from pancreatic acini.

Radioligand Binding Assay

This competitive binding assay is a cornerstone for determining the affinity (Ki) of unlabeled CCK fragments by measuring their ability to displace a radiolabeled ligand from the CCK receptors.[5][6]

Objective: To determine the binding affinity (Ki) of this compound fragments for CCK-A and CCK-B receptors.

Materials:

  • Receptor Source: Membranes prepared from cells stably expressing human or rat CCK-A or CCK-B receptors, or pancreatic or brain tissue homogenates.

  • Radioligand: Typically [¹²⁵I]Bolton-Hunter labeled CCK-8 ([¹²⁵I]BH-CCK-8) or [³H]L-364,718 (a CCK-A antagonist).

  • Unlabeled Ligands: this compound and its various fragments.

  • Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂, 1 mg/mL bovine serum albumin (BSA), and a protease inhibitor cocktail.

  • Glass fiber filters and a filtration manifold .

  • Scintillation counter .

Procedure:

  • Incubation: In a microplate, incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor CCK fragment.

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cholecystokinin-Stimulated Amylase Release Assay

This functional assay measures the biological activity of CCK fragments by quantifying their ability to stimulate the release of the digestive enzyme amylase from pancreatic acinar cells.[7][8]

Objective: To determine the potency (EC50) of this compound fragments in stimulating a physiological response.

Materials:

  • Pancreatic Acini: Isolated from rat or guinea pig pancreas by collagenase digestion.

  • Incubation Buffer: e.g., HEPES-Ringer buffer (pH 7.4) supplemented with amino acids, glucose, and BSA.

  • CCK Fragments: Various concentrations of the peptides to be tested.

  • Amylase Substrate: e.g., Phadebas tablets or a similar chromogenic substrate.

  • Spectrophotometer .

Procedure:

  • Preparation of Acini: Isolate pancreatic acini from the pancreas of a rat or guinea pig by enzymatic digestion with collagenase.

  • Pre-incubation: Pre-incubate the dispersed acini in the incubation buffer to allow them to equilibrate.

  • Stimulation: Add varying concentrations of the CCK fragments to the acini suspension and incubate for a specific period (e.g., 30 minutes at 37°C).

  • Separation: Centrifuge the samples to pellet the acini and collect the supernatant which contains the released amylase.

  • Amylase Assay: Determine the amylase activity in the supernatant using a chromogenic substrate. The amount of product formed is proportional to the amylase activity.

  • Data Analysis: Express the amylase release as a percentage of the total amylase content in the acini. Plot the percentage of amylase release against the logarithm of the CCK fragment concentration to generate a dose-response curve and determine the EC50 value (the concentration of the fragment that produces 50% of the maximal response).

Visualizing the Molecular Mechanisms

To better understand the processes underlying the structure-activity relationship of this compound fragments, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

CCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK This compound Fragment CCKR CCK Receptor (CCK-A or CCK-B) CCK->CCKR Binding Gq11 Gαq/11 CCKR->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca ER->Ca Release Ca->PKC Activation Response Cellular Response (e.g., Amylase Release) PKC->Response Phosphorylation Cascade

Caption: CCK Receptor Signaling Pathway.

SAR_Workflow cluster_synthesis Peptide Synthesis & Characterization cluster_binding Receptor Binding Assays cluster_functional Functional Assays cluster_analysis Data Analysis & SAR Determination Synth Synthesize this compound Fragments Purify Purify by HPLC Synth->Purify Confirm Confirm by Mass Spectrometry Purify->Confirm CompeteBind Competitive Radioligand Binding Confirm->CompeteBind Stimulate Stimulate with Fragments Confirm->Stimulate PrepMembrane Prepare Receptor Membranes PrepMembrane->CompeteBind CalcKi Calculate Ki values CompeteBind->CalcKi Compare Compare Binding vs. Activity CalcKi->Compare IsolateAcini Isolate Pancreatic Acini IsolateAcini->Stimulate MeasureAmylase Measure Amylase Release Stimulate->MeasureAmylase CalcEC50 Calculate EC50 values MeasureAmylase->CalcEC50 CalcEC50->Compare Identify Identify Key Structural Motifs Compare->Identify SAR Determine Structure-Activity Relationship Identify->SAR

Caption: Experimental Workflow for SAR Studies.

References

A Comparative Analysis of Cholecystokinin-33 Potency: In Vitro vs. In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological potency of cholecystokinin-33 (CCK-33) in in vitro and in vivo experimental settings. The data presented herein is collated from peer-reviewed studies to support researchers in pharmacology and drug development in designing and interpreting experiments involving this crucial gastrointestinal hormone.

Executive Summary

Cholecystokinin-33 (this compound), a key regulator of pancreatic and gallbladder function, exhibits notable differences in its measured potency when assessed in living organisms (in vivo) versus controlled laboratory environments (in vitro). Generally, this compound demonstrates a higher relative potency in vivo compared to its shorter, more commonly studied fragment, CCK-8.[1] This discrepancy is largely attributed to the slower degradation of the larger this compound molecule within a physiological system, allowing for a more sustained interaction with its receptors.[1] In contrast, in vitro assays, which often lack the complex enzymatic and clearance mechanisms of a whole organism, may show this compound and CCK-8 to be equipotent.[1]

Quantitative Potency Comparison

The following tables summarize the relative potencies of this compound and its analogues from various comparative studies. Potency is expressed relative to CCK-8 (standard = 1.0).

Table 1: Relative Molar Potencies of CCK Analogues in Pancreatic Secretion

SpeciesAssay TypeCCK-39This compoundCaeruleinCCK-8
CanineIn Vivo4.12.22.11.0
RatIn Vivo2.15.45.41.0
RatIn Vitro-1.71.21.0

Data sourced from Solomon et al. (1984).[2][3]

Table 2: Relative Molar Potencies of CCK Analogues in Gallbladder Contraction

SpeciesAssay TypeThis compoundCaeruleinCCK-8
Guinea PigIn Vivo1.30.91.0
Guinea PigIn Vitro1.85.81.0

Data sourced from Solomon et al. (1984).[2][3]

Table 3: Pancreatic Protein Secretion in Response to Human this compound

SpeciesAssay TypeRelative Molar Potency (vs. CCK-8)
DogIn Vivo0.92

Data sourced from a 1988 study on synthetic human this compound.[4]

Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the experimental approaches to studying this compound, the following diagrams illustrate the key signaling pathway and a generalized workflow for potency assessment.

CCK_Signaling_Pathway cluster_membrane Cell Membrane CCKR CCK1 Receptor Gq Gq protein CCKR->Gq Activates CCK33 This compound CCK33->CCKR Binds PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Co-activates Response Physiological Response (e.g., Enzyme Secretion, Gallbladder Contraction) Ca->Response PKC->Response

Caption: this compound signaling pathway via the CCK1 receptor.

Potency_Assay_Workflow cluster_invitro In Vitro Potency cluster_invivo In Vivo Potency tissue_prep Isolate Target Tissue (e.g., Pancreatic Acini, Gallbladder Strips) incubation Incubate with varying concentrations of this compound tissue_prep->incubation measurement_vitro Measure Response (e.g., Amylase Release, Muscle Contraction) incubation->measurement_vitro ec50 Calculate EC50 measurement_vitro->ec50 compare Compare Potency ec50->compare animal_model Prepare Animal Model (e.g., Conscious Rat, Anesthetized Dog) administration Administer this compound (e.g., IV infusion) animal_model->administration measurement_vivo Measure Physiological Response (e.g., Pancreatic Juice Flow, Gallbladder Volume) administration->measurement_vivo ed50 Calculate ED50 measurement_vivo->ed50 ed50->compare start Start start->tissue_prep start->animal_model conclusion Conclusion on Relative Potency and Physiological Relevance compare->conclusion

Caption: Generalized workflow for comparing in vitro and in vivo potency.

Detailed Experimental Protocols

A comprehensive understanding of the potency data requires insight into the methodologies used. Below are detailed protocols for key experiments cited in the literature.

In Vitro: Amylase Release from Isolated Pancreatic Acini

This assay measures the direct effect of this compound on pancreatic acinar cells, the primary source of digestive enzymes.

  • Tissue Preparation: Pancreatic acini are isolated from a rat pancreas by enzymatic digestion (e.g., with collagenase) followed by mechanical shearing. The dispersed acini are then purified and suspended in a buffered incubation medium.[1]

  • Incubation: The acinar cell suspension is divided into aliquots and incubated at 37°C with various concentrations of this compound. A control group without this compound is also included. To prevent peptide degradation and loss, the incubation buffer often contains a protease inhibitor like bacitracin and is supplemented with albumin.[5][6]

  • Amylase Measurement: After a set incubation period (e.g., 30 minutes), the reaction is stopped, and the cells are separated from the medium by centrifugation. The amount of amylase released into the supernatant is then quantified using a colorimetric assay (e.g., the Bernfeld method).[5]

  • Data Analysis: The amylase release is expressed as a percentage of the total amylase content in the acini. A dose-response curve is generated by plotting amylase release against the logarithm of the this compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).

In Vivo: Pancreatic Secretion in Conscious Rats

This model assesses the integrated physiological response to this compound, including its stability and distribution in a living animal.

  • Animal Preparation: Conscious rats are surgically fitted with catheters in the pancreatic duct to collect pancreatic juice and in a major blood vessel (e.g., jugular vein) for intravenous infusion of this compound.[1] Animals are allowed to recover from surgery before the experiment.

  • Experimental Procedure: After a fasting period, a basal collection of pancreatic juice is taken. This compound, dissolved in a solution often containing albumin to prevent adsorption to surfaces, is then infused intravenously at a constant rate for a specified duration (e.g., 1 hour).[1][5]

  • Sample Collection and Analysis: Pancreatic juice is collected continuously throughout the infusion period. The volume of the juice is measured, and the protein concentration is determined (e.g., by measuring absorbance at 280 nm). The total protein output is calculated as the product of the volume and protein concentration.[1]

  • Data Analysis: The increase in protein output over the basal level is calculated for different infusion rates of this compound. A dose-response relationship can be established to determine the ED50 (the dose that produces 50% of the maximal response).

Conclusion

The evidence strongly suggests that the biological potency of this compound is context-dependent. In vivo studies, which more closely mimic the physiological environment, indicate that this compound is a more potent secretagogue than its shorter analogue, CCK-8. This is likely due to its increased metabolic stability.[1] Conversely, in vitro assays may underestimate the physiological potency of this compound if they do not account for factors like enzymatic degradation. Researchers should consider these differences when selecting an experimental model and interpreting their results. For studies focused on physiological relevance and potential therapeutic applications, in vivo models are indispensable. For mechanistic studies at the cellular or receptor level, in vitro assays remain a powerful tool, provided that experimental conditions are carefully controlled to minimize artifacts such as peptide degradation and surface adhesion.

References

Antagonistic Effects of CCK-33 on Dopamine Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antagonistic effects of cholecystokinin-33 (CCK-33) on dopamine (B1211576) function, drawing from key experimental data. It is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

I. Overview of this compound and its Interaction with the Dopaminergic System

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter found in both the gastrointestinal tract and the central nervous system. In the brain, CCK and its various fragments, including the 33-amino acid peptide this compound and the C-terminal octapeptide CCK-8, are often co-localized with dopamine in mesolimbic and nigrostriatal neurons.[1][2] This co-localization suggests a significant modulatory role for CCK in dopaminergic neurotransmission. While the interaction is complex and can involve both excitatory and inhibitory effects, a substantial body of evidence points towards an overall antagonistic or inhibitory influence of this compound and its analogues on dopamine function.[1] This guide will focus on the experimental evidence supporting these antagonistic effects.

II. Comparative Data on the Effects of this compound and Related Peptides

The following tables summarize quantitative data from various studies investigating the impact of this compound and other CCK peptides on dopamine-related physiological and behavioral measures.

Table 1: Neuroendocrine Effects of CCK Peptides in Humans

Peptide AdministeredDopamine AgonistMeasured HormoneEffectReference
This compound (225 Ivy Dog Units i.v.)Apomorphine (B128758) HCl (0.5 mg s.c.)Growth HormoneAntagonized apomorphine-induced increase[3][4]
This compound (225 Ivy Dog Units i.v.)-ProlactinIncreased basal secretion[3][4]
CCK-8 (5 µg i.v.)Apomorphine HCl (0.5 mg s.c.)Growth HormoneAntagonized apomorphine-induced increase[3]
CCK-8 (5 µg i.v.)-ProlactinNo effect on basal secretion[3]
Ceruletide (0.3 µg/kg i.m.)Apomorphine HCl (0.5 mg s.c.)Growth HormoneNo effect on apomorphine-induced increase[3]
Ceruletide (0.3 µg/kg i.m.)-ProlactinNo effect on basal secretion[3]

Table 2: Behavioral Effects of CCK Peptides in Rodents

Peptide AdministeredDopamine AgonistBehavioral MeasureEffectReference
CCK-8S (10-50 µg/kg i.p.)SKF 38393 (5 mg/kg s.c.)Stereotyped groomingInhibited[5]
CCK-8S (10-50 µg/kg i.p.)SKF 38393 (5 mg/kg s.c.)Vacuous chewing movementsInhibited[5]
CCK-4 (20-100 µg/kg i.p.)SKF 38393 (5 mg/kg s.c.)Stereotyped groomingAttenuated[5]
Intra-VTA CCK infusion-Food ConsumptionReduced[6][7]
Intra-VTA CCK infusion-Locomotor Activity (Total Distance)Reduced[6][7]
Intra-VTA CCK infusion-Locomotor Activity (Velocity)Reduced[6][7]

Table 3: Effects of CCK on Dopamine Receptor Density and Affinity

CCK TreatmentBrain RegionReceptorEffect on Density (Bmax)Effect on Affinity (Kd/IC50)Reference
CCK (10⁻⁶ M) in vitroNucleus AccumbensD2Increased by 20%-[8]
Continuous intraventricular CCK infusion (24h)Nucleus AccumbensD2Increased by ~40%-[8]
Continuous intraventricular CCK infusion (24h)StriatumD2Increased by ~25%-[8]
Single IP injection of CCK (50 µg/kg)Nucleus AccumbensD2Increased by 20%-[8]
Single IP injection of CCK (50 µg/kg)StriatumD2Increased by 15%-[8]
CCK-8 (1 nM) in vitroNucleus Accumbens (rostral)D2 (agonist binding)-Increased Kd by 48%[9]
CCK-8 (1 nM) in vitroNucleus Accumbens (caudal)D2 (agonist binding)-Increased Kd by 148%[9]
CCK-8 (1 nM) in vitroNucleus Accumbens (rostral)D2 (antagonist binding)-Decreased IC50 by 57%[9]
CCK-8 (1 nM) in vitroNucleus Accumbens (caudal)D2 (antagonist binding)-Decreased IC50 by 75%[9]
Intraventricular CCK-8 (1 nmol) ex vivoForebrain (caudal)D2 (agonist binding)-Increased Kd by 160%[9]
Intraventricular CCK-8 (1 nmol) ex vivoNucleus Accumbens (caudal)D2 (antagonist binding)-Decreased IC50 by 77%[9]

III. Experimental Protocols

This section outlines the methodologies employed in the key experiments cited in this guide.

Neuroendocrine Studies in Humans
  • Objective: To assess the effect of CCK peptides on dopamine receptor function in the hypothalamic-pituitary axis.

  • Subjects: Normal male volunteers.

  • Procedure:

    • A baseline period is established for hormone level measurements.

    • The dopamine receptor agonist, apomorphine HCl, is administered subcutaneously to stimulate growth hormone (GH) secretion.

    • This compound, CCK-8, or ceruletide is administered intravenously or intramuscularly.

    • Blood samples are collected at regular intervals to measure plasma concentrations of GH and prolactin.

  • Data Analysis: Changes in hormone levels from baseline are compared between treatment groups. Antagonism is determined by the blunting of the apomorphine-induced GH response.

Behavioral Studies in Rodents
  • Objective: To evaluate the impact of CCK peptides on dopamine-mediated behaviors.

  • Animals: Rats or mice.

  • Procedures:

    • Dopamine Agonist-Induced Stereotypy:

      • The dopamine D1 receptor agonist SKF 38393 is administered subcutaneously to induce stereotyped behaviors like grooming and vacuous chewing.

      • CCK-8S or CCK-4 is administered intraperitoneally prior to the dopamine agonist.

      • Behaviors are observed and scored by trained observers blind to the treatment conditions.

    • Intra-VTA Infusion and Behavioral Testing:

      • Animals are surgically implanted with cannulae targeting the ventral tegmental area (VTA).

      • CCK is infused directly into the VTA.

      • Food intake is measured over a set period.

      • Locomotor activity is assessed in an open field test, measuring total distance traveled and velocity.

  • Data Analysis: Behavioral scores or quantitative measures of activity and consumption are compared between CCK-treated and control groups.

Receptor Binding Assays
  • Objective: To determine the effect of CCK on the density and affinity of dopamine D2 receptors.

  • Preparation: Brain tissue from the striatum and nucleus accumbens of rats is dissected and prepared as either crude membrane fractions or brain slices.

  • In Vitro Procedure:

    • Tissue preparations are incubated with a radiolabeled dopamine D2 receptor ligand (e.g., ³H-spiperone for antagonist binding or ³H-N-propylnorapomorphine for agonist binding).

    • Incubations are performed in the presence or absence of varying concentrations of CCK or its fragments.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled D2 ligand.

  • Ex Vivo Procedure:

    • Animals are treated with CCK (e.g., via intraventricular injection).

    • At a specified time after treatment, animals are sacrificed, and brain tissue is collected for receptor binding assays as described above.

  • Data Analysis: The amount of radioligand bound is measured. Scatchard analysis is used to determine the maximal binding capacity (Bmax), reflecting receptor density, and the dissociation constant (Kd), reflecting receptor affinity. For competition assays, the IC50 value (the concentration of a competing ligand that displaces 50% of the specific binding of the radioligand) is determined.

IV. Signaling Pathways and Mechanisms of Action

The antagonistic effects of CCK on dopamine function are mediated by complex signaling pathways. The following diagrams illustrate some of the key proposed mechanisms.

CCK_Dopamine_Interaction cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron CCK_Receptor_Pre CCK Receptor (e.g., CCK-B) Dopamine_Release Dopamine Release CCK_Receptor_Pre->Dopamine_Release Inhibits Dopamine Dopamine Dopamine_Release->Dopamine Dopamine_Receptor Dopamine Receptor (e.g., D2) Postsynaptic_Effect Postsynaptic Effect (e.g., altered excitability) Dopamine_Receptor->Postsynaptic_Effect Modulates CCK This compound CCK->CCK_Receptor_Pre Dopamine->Dopamine_Receptor

Caption: Presynaptic inhibition of dopamine release by CCK.

CCK_GABA_Dopamine_Circuit cluster_VTA Ventral Tegmental Area (VTA) DA_Neuron Dopamine Neuron (co-releases CCK) CCK2R CCK2 Receptor DA_Neuron->CCK2R Somatodendritic CCK Release GABA_Neuron GABAergic Interneuron GABA_Neuron->DA_Neuron Inhibits GABA_Synapse GABAergic Synapse CCK2R->GABA_Synapse Potentiates GABA_Synapse->DA_Neuron Increased Inhibition

Caption: CCK-mediated potentiation of GABAergic inhibition of dopamine neurons.

V. Discussion and Future Directions

The evidence presented in this guide strongly supports an antagonistic role for this compound and related peptides in the modulation of the dopaminergic system. These effects are observed at multiple levels, including neuroendocrine regulation, complex behaviors, and cellular and molecular interactions at the receptor level.

The primary mechanisms for this antagonism appear to involve:

  • Inhibition of Dopamine Release: CCK, acting on presynaptic receptors (likely CCK-B receptors), can suppress the release of dopamine.[10]

  • Potentiation of Inhibitory Inputs: In the VTA, CCK released from dopamine neurons themselves can enhance the strength of inhibitory GABAergic synapses onto these same neurons, creating a negative feedback loop.[6][7][11]

  • Modulation of Dopamine Receptor Sensitivity: CCK can alter the affinity and density of dopamine D2 receptors, which could change the response of postsynaptic neurons to dopamine.[8][9]

It is important to note that the effects of CCK can be complex, with some studies suggesting context-dependent or even excitatory actions, potentially mediated by different receptor subtypes (CCK-A vs. CCK-B) in different brain regions.[12][13]

For drug development professionals, these findings highlight the potential of targeting the CCK system to modulate dopaminergic activity. For instance, CCK-B receptor agonists could be explored for conditions associated with hyperactive dopamine systems.[10] Further research is warranted to fully elucidate the therapeutic potential of CCK-based compounds in treating neuropsychiatric disorders where dopamine dysregulation is a key feature.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for CCK-33

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management of bioactive peptides like Cholecystokinin-33 (CCK-33) is fundamental to ensuring a safe and compliant laboratory environment. Adherence to correct disposal protocols is crucial not only for the protection of personnel but also for the preservation of our environment. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the product's Safety Data Sheet (SDS). Always wear appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment:

  • Gloves: Use nitrile or other chemically resistant gloves.

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat is mandatory.

Handle this compound in accordance with good industrial hygiene and safety practices.[1] Avoid the formation of dust and prevent contact with skin, eyes, or clothing.[1]

Summary of Safety and Handling Information

ParameterInformationSource
Storage Store in freezer.[1]
In case of Eye Contact Rinse immediately with plenty of water for at least 15 minutes. Get medical attention.[1]
In case of Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[1]
Environmental Precautions Should not be released into the environment.[1]
Spill Cleanup Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[1]

Step-by-Step Disposal Procedure for this compound

The proper disposal of this compound, whether in its pure form, in solution, or as contaminated materials, requires a systematic approach to waste segregation and containment. All materials that have come into contact with this compound should be treated as chemical waste.

  • Waste Identification and Segregation:

    • Isolate all materials contaminated with this compound, including:

      • Unused or expired this compound powder.

      • Solutions containing this compound.

      • Contaminated labware (e.g., pipette tips, centrifuge tubes, flasks).

      • Materials used for spill cleanup.

    • Segregate this compound waste from other laboratory waste streams like biological or radioactive waste.

  • Containment of Solid and Liquid Waste:

    • Solid Waste: Collect unused this compound powder and other contaminated solids in a dedicated, sealable plastic bag or container. This container should then be placed into a larger, designated hazardous chemical waste container.

    • Liquid Waste: All solutions containing this compound must be collected in a sealable, chemically resistant container (e.g., a high-density polyethylene (B3416737) bottle). Do not mix with other solvent waste unless compatibility has been verified.

    • Sharps Waste: Any contaminated sharps, such as needles or syringes, must be placed in a designated sharps container.

  • Labeling of Waste Containers:

    • Clearly label all waste containers with "Hazardous Waste."

    • The label must include the full chemical name: "Cholecystokinin-33 (this compound)."

    • Include the approximate concentration and quantity of the waste.

    • Note the date of waste accumulation.

    • Identify the principal investigator or laboratory.

  • Storage of Hazardous Waste:

    • Store sealed hazardous waste containers in a designated, secure area away from general laboratory traffic.

    • Ensure the storage area is well-ventilated.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Final Disposal Unused this compound Unused this compound Solid Waste Container Solid Waste Container Unused this compound->Solid Waste Container Contaminated Labware Contaminated Labware Contaminated Labware->Solid Waste Container Sharps Container Sharps Container Contaminated Labware->Sharps Container if sharp This compound Solutions This compound Solutions Liquid Waste Container Liquid Waste Container This compound Solutions->Liquid Waste Container Labeled Hazardous Waste Labeled Hazardous Waste Solid Waste Container->Labeled Hazardous Waste Liquid Waste Container->Labeled Hazardous Waste Sharps Container->Labeled Hazardous Waste EHS Pickup EHS Pickup Labeled Hazardous Waste->EHS Pickup

This compound Disposal Workflow

By adhering to these procedures, laboratory personnel can effectively manage this compound waste, ensuring a safe working environment and responsible environmental stewardship.

References

Essential Safety and Handling Protocols for Cck-33

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical, immediate safety and logistical information for the handling and disposal of Cholecystokinin-33 (Cck-33). Adherence to these procedural steps is essential for ensuring laboratory safety and maintaining the integrity of experimental outcomes.

Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes. Must meet appropriate national standards (e.g., ANSI Z87.1 in the US).
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately after contact with the peptide.[1]
Respiratory Protection Fume Hood or RespiratorWork with lyophilized this compound powder should be conducted in a certified chemical fume hood to prevent inhalation. If a fume hood is not available, a properly fitted N95 or higher respirator is recommended.
General Attire Long Pants & Closed-Toe ShoesRequired minimum attire for working in any laboratory where hazardous materials are handled.

Operational Plan: From Receipt to Disposal

A structured operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspection : Upon receipt, inspect the container for any damage or leaks.

  • Storage : Lyophilized this compound should be stored in a freezer at -20°C or colder for long-term stability.[1] Keep the container tightly sealed to prevent moisture absorption.

  • Labeling : Ensure the container is clearly labeled with the compound name, date received, and any hazard warnings.

Handling and Experimental Use
  • Designated Area : All handling of this compound should be confined to a designated and properly placarded area of the laboratory.

  • Reconstitution :

    • Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.

    • Perform reconstitution within a chemical fume hood to minimize inhalation risk.

    • Use a suitable sterile solvent as determined by the experimental protocol.

  • Aliquoting : To avoid repeated freeze-thaw cycles which can degrade the peptide, it is recommended to aliquot the reconstituted solution into single-use volumes for storage.

  • Spill Response : In the event of a spill, decontaminate the area with a suitable laboratory disinfectant. Absorb liquid spills with inert material and collect all contaminated materials for disposal as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental release and ensure regulatory compliance. All waste should be handled in accordance with institutional and local regulations for chemical waste.

  • Solid Waste : All contaminated solid waste, including gloves, pipette tips, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.

  • Liquid Waste : Unused or waste solutions of this compound should be collected in a labeled hazardous waste container. Do not dispose of this compound solutions down the drain.[2] Depending on institutional guidelines, chemical deactivation may be required before final disposal. Consult your institution's Environmental Health and Safety (EHS) office for specific protocols.[3]

This compound Signaling Pathways

This compound exerts its biological effects by binding to and activating two types of G protein-coupled receptors: the Cholecystokinin A receptor (CCK-A, also known as CCK1R) and the Cholecystokinin B receptor (CCK-B, also known as CCK2R or the gastrin receptor).[4][5] Activation of these receptors initiates multiple downstream signaling cascades.

Cck_A_Signaling Cck33 This compound CCKAR CCK-A Receptor (CCK1R) Cck33->CCKAR Binds Gq11 Gq/11 CCKAR->Gq11 Activates Gs Gs CCKAR->Gs Activates PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG cAMP cAMP ATP->cAMP Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_release->PKC Activates Cellular_Response_Gq Cellular Response (e.g., Pancreatic Enzyme Secretion, Gallbladder Contraction) PKC->Cellular_Response_Gq Leads to Cellular_Response_Gs Cellular Response (e.g., Modulation of Insulin Secretion) PKA->Cellular_Response_Gs Leads to

Caption: this compound signaling through the CCK-A receptor.

Cck_B_Signaling Cck33 This compound / Gastrin CCKBR CCK-B Receptor (CCK2R) Cck33->CCKBR Binds Gq11 Gq/11 CCKBR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates MAPK_Pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_Pathway Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion, Modulation of Anxiety) MAPK_Pathway->Cellular_Response Leads to

Caption: this compound signaling through the CCK-B receptor.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.